Amlodipine mesylate
描述
Structure
3D Structure of Parent
属性
IUPAC Name |
3-O-ethyl 5-O-methyl 2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate;methanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN2O5.CH4O3S/c1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21;1-5(2,3)4/h5-8,17,23H,4,9-11,22H2,1-3H3;1H3,(H,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUVFCHUBATVFPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29ClN2O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
246852-12-0 | |
| Record name | Amlodipine mesylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=246852-12-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Amlodipine mesylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0246852120 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AMLODIPINE MESYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/291Y33EZHA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Amlodipine Mesylate's Core Mechanism of Action on L-type Calcium Channels: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular and cellular mechanisms by which amlodipine (B1666008) mesylate, a third-generation dihydropyridine (B1217469) calcium channel blocker, exerts its therapeutic effects through the modulation of L-type calcium channels. This document delves into the quantitative aspects of its binding kinetics, the intricacies of its interaction with the channel, and the experimental methodologies used to elucidate these mechanisms.
Introduction: The Role of L-type Calcium Channels and Amlodipine's Therapeutic Significance
Voltage-gated L-type calcium channels (LTCCs) are critical mediators of calcium influx into excitable cells, including vascular smooth muscle and cardiac myocytes.[1][2] This influx triggers a cascade of events leading to muscle contraction.[1][3] Amlodipine, a widely prescribed medication for hypertension and angina, selectively inhibits these channels, leading to vasodilation and a reduction in cardiac workload.[3][4][5][6] Its unique pharmacokinetic profile, characterized by a slow onset and long duration of action, is a direct consequence of its distinct interaction with the L-type calcium channel.[7][8]
Molecular Mechanism of Action: A Multi-faceted Interaction
Amlodipine's interaction with the L-type calcium channel is complex, involving voltage-dependent binding, allosteric modulation, and a preference for specific channel states.
Binding to the Dihydropyridine Receptor Site
Amlodipine, like other dihydropyridines, binds to a specific receptor site on the α1 subunit of the L-type calcium channel.[9] Structural studies have revealed that this binding site is located on the external, lipid-facing surface of the pore module, at the interface of two subunits.[9][10] This interaction is not a simple occlusion of the pore but rather an allosteric modulation of channel function.[4][10]
Voltage- and Use-Dependence
The inhibitory action of amlodipine is both voltage- and use-dependent.[11][12] Its potency is significantly enhanced at more depolarized membrane potentials.[11][13] This is because amlodipine exhibits a higher affinity for the activated and inactivated states of the channel compared to the resting state.[10] Consequently, in tissues where cells are persistently depolarized, such as in hypertensive vascular smooth muscle, amlodipine's blocking effect is more pronounced.[10] Furthermore, the inhibitory effect of amlodipine increases with the frequency of channel activation, a property known as use-dependence.[11][12]
Effects on Channel Gating
Amlodipine modulates the gating properties of the L-type calcium channel. It shifts the steady-state inactivation curve to more hyperpolarized potentials, meaning that the channels become inactivated at more negative membrane potentials.[11][14] Studies have shown that S-amlodipine, the active enantiomer, shifts both the steady-state activation and inactivation curves to the left.[15] This alteration in gating kinetics contributes to the overall reduction in calcium influx.
Slow Onset and Offset of Action
A distinguishing feature of amlodipine is its slow onset of action and prolonged duration of effect.[7] This is attributed to its slow association with and dissociation from the dihydropyridine binding site.[8] Radioligand binding studies have demonstrated that amlodipine dissociates very slowly from its binding sites.[8] This slow kinetic profile contributes to its long half-life and allows for once-daily dosing.[1]
Quantitative Data on Amlodipine-LTCC Interaction
The following tables summarize key quantitative data from various studies, providing a comparative view of amlodipine's affinity and potency.
Table 1: Binding Affinity (Kd) of Amlodipine for L-type Calcium Channels
| Preparation | Radioligand | Kd (nM) | Reference |
| Rat Cardiac Membranes | (-)[3H]Amlodipine | 1.64 ± 0.17 | [8] |
| Rat Cardiac Membranes | (-)[3H]Amlodipine | 1.68 ± 0.12 | [16] |
Table 2: Inhibitory Potency (IC50) of Amlodipine on L-type Calcium Channels
| Preparation | Method | IC50 | Reference |
| Depolarised Rat Aorta | Ca2+-induced contractions | 1.9 nM | [7] |
| Rat Aorta (45 mM K+) | Depolarising step-induced contractions | 19.4 nM | [7] |
| CaVAb (bacterial model) | Electrophysiology (after pulse train) | 10 nM | [10] |
| CaVAb I199S mutant | Electrophysiology | 112 nM | [10] |
| L-type Ca2+ channels (oocytes) | Electrophysiology (-100 mV holding potential) | 2.4 µM | [17] |
| N-type Ca2+ channels (oocytes) | Electrophysiology (-100 mV holding potential) | 5.8 µM | [17] |
| Quaternary Amlodipine | Radioligand DHP binding | 4.2 ± 0.6 µM | [18][19] |
Table 3: Effects of S-Amlodipine on L-type Calcium Channel Current in Rat Ventricular Myocytes
| Concentration | % Inhibition of ICa-L | Half-inactivation Voltage (mV) |
| 0.1 µM | 1.5 ± 0.2 | -27.16 ± 4.48 |
| 0.5 µM | 25.4 ± 5.3 | -28.69 ± 4.52 |
| 1 µM | 65.2 ± 7.3 | -31.19 ± 4.17 |
| 5 µM | 78.4 ± 8.1 | -32.63 ± 4.34 |
| 10 µM | 94.2 ± 5.0 | -35.16 ± 4.46 |
| Reference:[14][15] |
Experimental Protocols
The understanding of amlodipine's mechanism of action has been built upon a foundation of key experimental techniques.
Patch-Clamp Electrophysiology
-
Objective: To directly measure the effect of amlodipine on the ionic currents flowing through L-type calcium channels in single cells.
-
Methodology:
-
Cell Preparation: Isolation of single cells, such as ventricular myocytes or vascular smooth muscle cells.[11][14]
-
Recording Configuration: The whole-cell patch-clamp technique is typically employed.[14][20] A glass micropipette forms a high-resistance seal with the cell membrane, and the membrane patch is then ruptured to allow electrical access to the cell's interior.
-
Voltage Protocol: A series of voltage steps are applied to the cell to activate, inactivate, and de-inactivate the L-type calcium channels. The resulting currents are recorded.
-
Drug Application: Amlodipine is applied to the extracellular solution at various concentrations.
-
Data Analysis: The effects of amlodipine on peak current amplitude, current-voltage relationship, steady-state activation and inactivation, and recovery from inactivation are analyzed.[11][14]
-
Radioligand Binding Assays
-
Objective: To determine the binding affinity (Kd) and density (Bmax) of amlodipine to its receptor site on the L-type calcium channel.
-
Methodology:
-
Membrane Preparation: Isolation of membrane fragments rich in L-type calcium channels, such as from cardiac or skeletal muscle.[8][16]
-
Radioligand: A radiolabeled form of amlodipine, such as (-)[3H]amlodipine, is used.
-
Incubation: The membrane preparation is incubated with increasing concentrations of the radioligand.
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.
-
Data Analysis: Scatchard analysis is performed to determine the Kd and Bmax values.[21] Competition binding assays with other calcium channel blockers can also be performed to characterize the binding site.[8][16]
-
Calcium Imaging
-
Objective: To visualize and quantify changes in intracellular calcium concentration in response to amlodipine.
-
Methodology:
-
Cell Loading: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 or Fura-5F.[22][23]
-
Stimulation: Cells are stimulated to induce calcium influx through L-type calcium channels.
-
Drug Application: Amlodipine is applied to the cells.
-
Imaging: Changes in fluorescence intensity, which correlate with changes in intracellular calcium concentration, are monitored using fluorescence microscopy.
-
Data Analysis: The effect of amlodipine on the amplitude and kinetics of the calcium signal is quantified.
-
Visualizing the Mechanism: Signaling Pathways and Workflows
Signaling Pathway of L-type Calcium Channel Blockade by Amlodipine
Caption: Amlodipine's blockade of L-type calcium channels inhibits calcium influx, leading to vasodilation.
Experimental Workflow for Patch-Clamp Electrophysiology
Caption: Workflow for assessing amlodipine's effect on L-type calcium channels using patch-clamp.
Logical Relationship of Amlodipine's Voltage-Dependent Action
References
- 1. Amlodipine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. What is the mechanism of Amlodipine? [synapse.patsnap.com]
- 4. Pharmacology of L-type Calcium Channels: Novel Drugs for Old Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Amlodipine Mesylate? [synapse.patsnap.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Calcium channel blocking properties of amlodipine in vascular smooth muscle and cardiac muscle in vitro: evidence for voltage modulation of vascular dihydropyridine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The unique binding properties of amlodipine: a long-acting calcium antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structural basis for inhibition of a voltage-gated Ca2+ channel by Ca2+ antagonist drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structural basis for inhibition of a voltage-gated Ca2+ channel by Ca2+ antagonist drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The action of amlodipine on voltage-operated calcium channels in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bps.ac.uk [bps.ac.uk]
- 13. Cellular electrophysiology of amlodipine: probing the cardiac L-type calcium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Changes of action potential and L-type calcium channel current of Sprague-Dawley rat ventricular myocytes by different amlodipine isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ovid.com [ovid.com]
- 16. (-)[3H]amlodipine binding to rat cardiac membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Discovery and Development of Calcium Channel Blockers [frontiersin.org]
- 18. Inhibition of cardiac L-type calcium channels by quaternary amlodipine: implications for pharmacokinetics and access to dihydropyridine binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. go.drugbank.com [go.drugbank.com]
- 20. cdnsciencepub.com [cdnsciencepub.com]
- 21. Structure-activity relationships of receptor binding of 1,4-dihydropyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. L-type calcium channel blockers at therapeutic concentrations are not linked to CRAC channels and heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 23. academic.oup.com [academic.oup.com]
Amlodipine: A Comprehensive Technical Guide to its Molecular Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the molecular structure and prevalent synthesis pathways of amlodipine (B1666008), a widely used calcium channel blocker. The information is curated to be a valuable resource for professionals engaged in pharmaceutical research and development.
Molecular Structure of Amlodipine
Amlodipine is a dihydropyridine (B1217469) calcium antagonist.[1] Its chemical name is (RS)-3-ethyl 5-methyl 2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate.[2] The molecule possesses a chiral center at the C4 position of the dihydropyridine ring, and is therefore a racemic mixture of (R)-(+)- and (S)-(-)-enantiomers.[1] The calcium channel blocking activity primarily resides in the S-(-) isomer.[1]
Molecular Formula: C₂₀H₂₅ClN₂O₅[1]
Molecular Weight: 408.88 g/mol [3]
Synthesis of Amlodipine
The most common and industrially significant method for synthesizing amlodipine is the Hantzsch pyridine (B92270) synthesis.[4][5] This multicomponent reaction involves the condensation of an aldehyde, a β-ketoester, and a source of ammonia.[5][6] A prevalent industrial route utilizes a phthalimide-protected amino group to prevent side reactions, which is subsequently deprotected to yield the final amlodipine molecule.[4]
Racemic Synthesis via Hantzsch Reaction
The Hantzsch synthesis of amlodipine typically proceeds in two main stages: the formation of a protected intermediate, phthalimidoamlodipine (B1677751), followed by its deprotection.
Logical Flow of Racemic Amlodipine Synthesis
Caption: Racemic synthesis of amlodipine via the Hantzsch reaction.
Protocol 1: Synthesis of Phthalimidoamlodipine Intermediate [4]
-
Knoevenagel Condensation: Equimolar amounts of 2-chlorobenzaldehyde and ethyl 4-(2-phthalimidoethoxy)acetoacetate are refluxed in a suitable solvent such as isopropanol, with a catalytic amount of a base like piperidine. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Dihydropyridine Ring Formation: After cooling the reaction mixture from the previous step, an equimolar amount of methyl 3-aminocrotonate is added. The mixture is then heated to reflux for several hours until the reaction is complete, as indicated by TLC.
-
Isolation and Purification: The reaction mixture is cooled, and the precipitated solid is collected by filtration. The crude phthalimidoamlodipine is then purified by recrystallization from a suitable solvent system, such as ethanol (B145695) or a mixture of ethyl acetate (B1210297) and hexane.
Protocol 2: Deprotection of Phthalimidoamlodipine to Amlodipine [4]
-
Reaction Setup: The purified phthalimidoamlodipine is suspended in a suitable solvent, and an aqueous solution of a primary amine, such as methylamine, is added.
-
Reaction and Monitoring: The reaction mixture is stirred at room temperature or with gentle heating. The progress of the deprotection is monitored by TLC.
-
Isolation of Amlodipine: Upon completion, the solvent is removed under reduced pressure. The residue is taken up in a suitable organic solvent, and the phthalhydrazide (B32825) byproduct is removed by filtration. The filtrate containing amlodipine is then purified, often by conversion to a salt (e.g., besylate) and subsequent recrystallization.
Asymmetric Synthesis and Chiral Resolution
Due to the stereospecific activity of the amlodipine enantiomers, methods for their asymmetric synthesis and chiral resolution are of significant interest.
Workflow for Chiral Resolution of Racemic Amlodipine
Caption: Chiral resolution of racemic amlodipine.
Protocol 3: Chiral Resolution of Racemic Amlodipine using L-tartaric acid
-
Salt Formation: Racemic amlodipine is dissolved in a suitable solvent, such as dimethylacetamide (DMAC). L-tartaric acid is then added to the solution to form diastereomeric salts.
-
Precipitation and Filtration: The R-(+)-amlodipine-hemi-L-tartrate-DMAC solvate precipitates from the solution. The precipitate is then isolated by filtration.
-
Liberation of Enantiomers: The separated diastereomeric salt is treated with a base to liberate the R-(+)-amlodipine. The S-(-)-amlodipine remains in the filtrate and can be isolated through further processing.
Quantitative Data
The following tables summarize key quantitative data related to the synthesis and purification of amlodipine.
Table 1: Reported Yields for Amlodipine Synthesis and Purification
| Step | Product | Reported Yield | Reference |
| Hantzsch reaction of a pyrrole (B145914) derivative | Amlodipine | 45% (total yield) | [7] |
| Hantzsch reaction using a pyrrole derivative | Pyrrole intermediate | ~53% | [5] |
| Purification of Amlodipine Besylate | Amlodipine Besylate | 90.4% - 91.4% | [8] |
| Resolution of racemic amlodipine | (S)-(-)-amlodipine | up to 68% | [9] |
Table 2: Purity of Amlodipine Besylate from Purification Processes
| Purification Method | Final Purity | Reference |
| Recrystallization from Methanol/Isopropanol | 99.8% - 99.9% | [8] |
| Purification using hydrocarbon solvents and aqueous salt formation | Impurities < 0.3% | [2] |
Conclusion
The Hantzsch pyridine synthesis remains a robust and widely employed method for the production of amlodipine. The use of a phthalimido-protected intermediate is a key strategy in industrial synthesis to ensure high yields and purity. Furthermore, the development of efficient chiral resolution techniques is crucial for the isolation of the pharmacologically active S-(-)-enantiomer. The data and protocols presented in this guide offer a comprehensive technical resource for scientists and researchers in the field of pharmaceutical development.
References
- 1. A novel process s-(-) amlodipine and their intermediates [wisdomlib.org]
- 2. A Process For Purification Of Amlodipine Besylate In An Aqueous Medium [quickcompany.in]
- 3. US20070260065A1 - Process for preparing amlodipine - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. US20020132834A1 - Method for preparing amlodipine - Google Patents [patents.google.com]
- 6. ijcrt.org [ijcrt.org]
- 7. Synthesis of Amlodipine Besylate [chinjmap.com]
- 8. CN108640868A - A kind of process for purification of Amlodipine Besylate Tablet - Google Patents [patents.google.com]
- 9. US6646131B2 - Resolution of the enantiomers of amlodipine - Google Patents [patents.google.com]
Amlodipine Salts: A Deep Dive into their Discovery, Development, and Physicochemical Properties
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Amlodipine (B1666008), a third-generation dihydropyridine (B1217469) calcium channel blocker, is a widely prescribed medication for the management of hypertension and angina.[1][2] Its journey from discovery to a blockbuster drug is a compelling case study in pharmaceutical development, particularly in the strategic selection of salt forms to optimize drug properties. This technical guide provides an in-depth exploration of the discovery and development history of amlodipine salts, focusing on the core physicochemical and pharmacokinetic characteristics that have defined their clinical success.
The Genesis of Amlodipine and the Quest for an Optimal Salt
Amlodipine was first patented in 1982 and received approval for medical use in 1990.[3][4] Developed by Pfizer, it emerged from research programs focused on identifying potent and long-acting calcium channel blockers.[5] While the amlodipine base is the active therapeutic moiety, its administration as a salt is crucial for improving its physicochemical properties, such as solubility and stability, which in turn affect its bioavailability and manufacturability.[1][6]
Initial research explored various pharmaceutically acceptable acid addition salts, including hydrochloride, hydrobromide, sulfate, phosphate, acetate, maleate (B1232345), fumarate, lactate, tartrate, citrate, and gluconate.[7] Among these, the maleate salt was initially considered a preferred option.[7] However, further investigation revealed that while many salts satisfied some of the critical criteria for a successful pharmaceutical product—good solubility, stability, non-hygroscopicity, and processability—none possessed the optimal combination of all four.[6]
A pivotal moment in amlodipine's development was the unexpected discovery that the besylate (benzene sulphonate) salt exhibited a unique and superior combination of these desired properties.[7] This led to the development and commercialization of amlodipine besylate, marketed under the brand name Norvasc.[3][4] The selection of the besylate salt proved to be a critical factor in amlodipine's long-term success, offering excellent stability and manufacturing characteristics.
Comparative Physicochemical and Pharmacokinetic Properties of Amlodipine Salts
The choice of a salt form can significantly impact a drug's performance. Extensive studies have been conducted to compare the properties of different amlodipine salts, primarily focusing on the besylate, maleate, and more recently, the camsylate salts.
Physicochemical Properties
The solid-state properties of a drug salt are critical for formulation development. Key parameters include solubility, melting point, and stability. The besylate salt of amlodipine was found to have a favorable profile, being non-hygroscopic and possessing good processability for tablet formulation.[6][8]
| Salt Form | Melting Point (°C) | Aqueous Solubility | Key Characteristics |
| Amlodipine Besylate | ~201.0[7] | Slightly soluble in water[1] | Non-hygroscopic, good stability and processability.[6][8] |
| S-Amlodipine Besylate | Lower than racemate | Higher than racemate | Exhibits different crystal morphology and particle size distribution compared to the racemate.[9] |
| Amlodipine Maleate | - | - | Initially preferred but found to have stability issues in solution over time.[6] |
| Amlodipine Camsylate | - | - | Developed as an alternative to the besylate, using the less toxic camphor (B46023) sulfonic acid.[10] |
Table 1: Comparative Physicochemical Properties of Amlodipine Salts
Pharmacokinetic Profiles
Pharmacokinetic studies are essential to ensure that different salt forms deliver the active drug to the bloodstream in a comparable manner, a concept known as bioequivalence. Multiple studies have demonstrated that various amlodipine salts, including besylate, maleate, and nicotinate, exhibit similar pharmacokinetic profiles.[[“]] This indicates that the therapeutic effects of amlodipine are consistent across these different salt forms, allowing for their potential interchangeability in clinical practice.[[“]][12]
| Parameter | Amlodipine Besylate | Amlodipine Maleate | Conclusion |
| Cmax (ng/mL) | Comparable | Comparable | Bioequivalent[12][13] |
| AUC (ng·h/mL) | Comparable | Comparable | Bioequivalent[12][13] |
| Tmax (h) | Comparable | Comparable | Bioequivalent[12][13] |
| t1/2 (h) | ~30-50[14] | Comparable | Bioequivalent[13] |
| Bioavailability | 64-90%[14] | Comparable | Bioequivalent[13] |
Mechanism of Action: A Dual Pathway
Amlodipine exerts its therapeutic effects primarily by acting as a peripheral arterial vasodilator.[15] It inhibits the influx of calcium ions through L-type calcium channels in vascular smooth muscle and cardiac muscle.[1][14] This blockade of calcium entry leads to relaxation of the vascular smooth muscle, resulting in decreased peripheral vascular resistance and a subsequent reduction in blood pressure.[15]
Interestingly, research suggests a dual mechanism of action for amlodipine.[16] In addition to blocking voltage-dependent calcium influx, amlodipine has been shown to alter calcium mobilization from intracellular stores within vascular smooth muscle cells, likely by interacting with the sarcoplasmic reticulum.[16][17] This interference with multiple branches of mitogenic signaling pathways may contribute to its growth-inhibitory effects on smooth muscle cells.[16]
Figure 1: Amlodipine's Dual Mechanism of Action. This diagram illustrates how amlodipine induces vasodilation by blocking L-type calcium channels and altering intracellular calcium mobilization.
The Drug Development Workflow: From Salt Screening to Formulation
The selection of an appropriate salt is a critical step in the early stages of drug development. The process involves a systematic evaluation of various salt candidates to identify the one with the most favorable physicochemical and biopharmaceutical properties.
Figure 2: General Workflow for Pharmaceutical Salt Selection. This diagram outlines the key stages involved in selecting the optimal salt form for a new drug candidate.
Experimental Protocols
Synthesis of Amlodipine Besylate
A common industrial synthesis of amlodipine involves the Hantzsch pyridine (B92270) synthesis.[18] A prevalent route is as follows:
-
Reaction: Condensation of an appropriate aldehyde, a β-ketoester, and a source of ammonia.[18] A specific patented process by Pfizer involves introducing the side chain at the C-2 position.[3] Another method describes a Hantzsch reaction of a pyrrole (B145914) derivative with methyl aminocrotonate and 2-chlorobenzaldehyde (B119727) to yield amlodipine.[19]
-
Deprotection: If a protecting group is used for the amine functionality, a deprotection step is necessary.
-
Salt Formation: The amlodipine free base is then reacted with benzenesulfonic acid in a suitable solvent, such as industrial methylated spirit, to form amlodipine besylate.[6][7]
-
Isolation and Purification: The resulting salt is isolated by filtration and purified, often by recrystallization, to yield the final product.[18]
Characterization Techniques
A variety of analytical techniques are employed to confirm the chemical structure and purity of the synthesized amlodipine salts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of amlodipine besylate in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.[18]
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).[18]
-
Data Processing: Process the raw data through Fourier transformation, phase correction, and baseline correction to obtain the final spectra for structural elucidation.[18]
-
-
High-Performance Liquid Chromatography (HPLC):
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for instance, by mixing specified volumes of acetonitrile (B52724) and a buffer solution, and adjust the pH as required. Degas the mobile phase before use.[18]
-
Standard and Sample Preparation: Prepare a standard solution of amlodipine of a known concentration and a sample solution by dissolving the synthesized product in the mobile phase.[18]
-
Analysis: Equilibrate the HPLC system with the mobile phase. Inject the standard and sample solutions and record the chromatograms. Purity is determined by comparing the peak area of amlodipine to the total area of all peaks.[18]
-
-
Differential Scanning Calorimetry (DSC):
-
Procedure: A small, weighed amount of the amlodipine salt is placed in an aluminum pan and heated at a controlled rate in an inert atmosphere. The heat flow to the sample is measured as a function of temperature.
-
Analysis: The resulting thermogram provides information on the melting point and other thermal events, which are characteristic of the specific crystalline form.[20]
-
Conclusion
The story of amlodipine is a testament to the importance of meticulous drug development and the profound impact of salt selection on the ultimate success of a pharmaceutical product. The discovery of amlodipine besylate's superior physicochemical properties was a landmark achievement that paved the way for a highly effective and widely used medication for cardiovascular diseases. For researchers and drug development professionals, the case of amlodipine serves as a valuable lesson in the rational design and optimization of drug candidates, highlighting the interplay between chemistry, pharmacology, and pharmaceutical sciences in bringing a new medicine to patients.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. researchgate.net [researchgate.net]
- 3. ajprd.com [ajprd.com]
- 4. Amlodipine - Wikipedia [en.wikipedia.org]
- 5. Discovery and Development of Calcium Channel Blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Salts of amlodipine - Patent 0244944 [data.epo.org]
- 7. EP0244944B1 - Salts of amlodipine - Google Patents [patents.google.com]
- 8. US6828339B2 - Amlodipine salt forms and processes for preparing them - Google Patents [patents.google.com]
- 9. Formulations of Amlodipine: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US6936625B2 - Amlodipine camsylate and method for preparing thereof - Google Patents [patents.google.com]
- 11. consensus.app [consensus.app]
- 12. Single-dose, randomized, crossover bioequivalence study of amlodipine maleate versus amlodipine besylate in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Amlodipine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. go.drugbank.com [go.drugbank.com]
- 16. Dual mechanism of action of amlodipine in human vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. Synthesis of Amlodipine Besylate [chinjmap.com]
- 20. researchgate.net [researchgate.net]
Amlodipine in Preclinical Research: A Technical Guide to its Pharmacokinetics and Metabolism in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of amlodipine (B1666008), a widely prescribed dihydropyridine (B1217469) calcium channel blocker, in key animal models used in preclinical drug development. Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of amlodipine in these models is crucial for the interpretation of efficacy and safety studies and for the prediction of its pharmacokinetic profile in humans.
Pharmacokinetic Profile of Amlodipine in Animal Models
Amlodipine exhibits distinct pharmacokinetic characteristics across different animal species. The following tables summarize key quantitative parameters, offering a comparative view of its bioavailability, plasma half-life, and routes of excretion. These data are essential for designing preclinical studies and for scaling pharmacokinetic parameters to predict human outcomes.
Table 1: Bioavailability and Plasma Half-Life of Amlodipine in Animal Models
| Animal Model | Bioavailability (%) | Mean Plasma Half-Life (hours) |
| Rat | 100% | 3 |
| Dog | 88% | 30 |
| Mouse | 100% | 11 |
Table 2: Excretion of Amlodipine Following Intravenous Administration in Animal Models
| Animal Model | Radioactivity Recovered in Urine (%) | Radioactivity Recovered in Feces (%) |
| Rat | 38% | Remainder of dose |
| Dog | 45% | Remainder of dose |
| Mouse | 25% | Remainder of dose |
Experimental Protocols for Pharmacokinetic Studies
The investigation of amlodipine's pharmacokinetics in animal models typically involves a standardized set of procedures. The following sections detail the common methodologies for drug administration, sample collection, and bioanalysis.
Animal Models and Drug Administration
Sprague-Dawley rats, Beagle dogs, and various strains of mice are the most commonly utilized animal models. For oral administration, amlodipine is often dissolved in a suitable vehicle, such as a 10% polyethylene (B3416737) glycol (PEG) solution, and administered via oral gavage.[1] For intravenous (IV) administration, the drug is typically dissolved in a sterile saline solution. To trace the metabolic fate of the drug, radiolabeled [4-¹⁴C]-amlodipine is frequently used.
Sample Collection
Blood/Plasma: Following drug administration, blood samples are collected at predetermined time points. In rats, this can be achieved via cannulation of the femoral artery.[1] Blood is collected into tubes containing an anticoagulant (e.g., EDTA), and plasma is separated by centrifugation and stored at -20°C or lower until analysis.
Urine and Feces: To determine the excretion profile, animals are housed in metabolic cages that allow for the separate collection of urine and feces. Collection periods can range from 48 hours in rats to 168 hours in dogs.[2]
Bioanalytical Methods
The quantification of amlodipine in biological matrices is predominantly achieved using high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS). Gas chromatography (GC) has also been used.[3]
Sample Preparation for LC-MS/MS Analysis: A common method for extracting amlodipine from plasma is liquid-liquid extraction. A typical protocol involves:
-
Mixing a 0.5 mL plasma sample with an internal standard.
-
Adding an extraction solvent (e.g., ethyl acetate), followed by vortexing and centrifugation.
-
Transferring the organic layer to a clean tube and evaporating it to dryness under a stream of nitrogen.
-
Reconstituting the residue in the mobile phase for injection into the LC-MS/MS system.
Chromatographic and Mass Spectrometric Conditions: The specific conditions for LC-MS/MS analysis can vary, but a representative method would utilize a C18 reversed-phase column with a mobile phase consisting of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid). Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.
Metabolism of Amlodipine
Amlodipine is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system, with CYP3A4 being the major enzyme involved in its metabolism.[4] The metabolic pathways of amlodipine show notable species-specific differences, particularly between rats and dogs.
Metabolic Pathways
The primary metabolic transformation of amlodipine involves the dehydrogenation of its dihydropyridine ring to form an inactive pyridine (B92270) derivative.[5] Subsequent metabolic steps include oxidative deamination, de-esterification, O-demethylation, and O-dealkylation.[6]
In rats , the principal metabolic route involves the cleavage of the 5-methoxy-carbonyl group of both the parent dihydropyridine and its pyridine analogue.[2] In contrast, the metabolism in dogs primarily involves the oxidative deamination of the 2-aminoethoxy-methyl side-chain.[2]
The following diagram illustrates the key metabolic pathways of amlodipine.
In Vitro Metabolism Studies
To investigate the metabolic stability and identify the enzymes responsible for amlodipine metabolism, in vitro studies using liver microsomes are commonly employed. A general protocol for such a study is as follows:
-
Preparation of Incubation Mixture: A typical incubation mixture contains liver microsomes, a phosphate (B84403) buffer, and the test compound (amlodipine).
-
Initiation of Reaction: The metabolic reaction is initiated by the addition of NADPH, a cofactor for CYP enzymes.
-
Incubation: The mixture is incubated at 37°C with gentle agitation.
-
Termination of Reaction: The reaction is stopped by adding an organic solvent, such as acetonitrile or methanol.
-
Analysis: After centrifugation to remove precipitated proteins, the supernatant is analyzed by LC-MS/MS to identify and quantify the metabolites formed.
Visualizing Experimental Workflows
The following diagram provides a generalized workflow for a preclinical pharmacokinetic study of amlodipine in an animal model.
Conclusion
This technical guide has summarized the key aspects of amlodipine's pharmacokinetics and metabolism in common animal models. The provided data tables, experimental protocols, and pathway visualizations offer a valuable resource for researchers and scientists involved in the preclinical development of cardiovascular drugs. A thorough understanding of these species-specific characteristics is fundamental for the successful translation of preclinical findings to clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. sciex.com [sciex.com]
- 3. Amlodipine | C20H25ClN2O5 | CID 2162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Characterization of the in vitro metabolic profile of amlodipine in rat using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amlodipine - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
Amlodipine Salts: A Comparative Analysis of Besylate, Mesylate, and Maleate Chemical Properties
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Amlodipine (B1666008), a third-generation dihydropyridine (B1217469) calcium channel blocker, is a widely prescribed therapeutic agent for the management of hypertension and angina.[1] Its efficacy is attributed to its ability to inhibit the transmembrane influx of calcium ions into vascular smooth muscle and cardiac muscle, leading to vasodilation and reduced cardiac workload.[2] The active pharmaceutical ingredient (API), amlodipine, is a weakly basic compound and is formulated as various salts to enhance its physicochemical properties, thereby improving its suitability for pharmaceutical dosage forms.[3][4][5] The most common salt form is amlodipine besylate, with mesylate and maleate (B1232345) salts also being utilized.[1][6]
The choice of a salt form is a critical step in drug development as it can significantly influence key parameters such as solubility, stability, hygroscopicity, and manufacturability.[4] These properties, in turn, affect the bioavailability and therapeutic effectiveness of the final drug product. This technical guide provides a comprehensive comparison of the chemical properties of amlodipine besylate, amlodipine mesylate, and amlodipine maleate, supported by quantitative data, detailed experimental protocols, and workflow visualizations to aid researchers and drug development professionals in their understanding and decision-making processes.
Core Chemical Properties: A Comparative Overview
The fundamental chemical properties of the three amlodipine salts are summarized below. These properties are crucial for understanding the behavior of each salt form under various physiological and manufacturing conditions.
| Property | Amlodipine Besylate | This compound | Amlodipine Maleate |
| Molecular Formula | C₂₆H₃₁ClN₂O₈S[7] | C₂₁H₂₉ClN₂O₈S | C₂₄H₂₉ClN₂O₉ |
| Molecular Weight | 567.1 g/mol [2][7][8] | 505.0 g/mol | 524.95 g/mol |
| Melting Point (°C) | 199-201[3]; ~202.71 (DSC)[9] | ~405 K (132 °C) (monohydrate)[10] | 178-179 |
| pKa of Amlodipine | 8.6[2][11]; 8.7[12]; 9.26[3] | 8.6[2][11]; 8.7[12]; 9.26[3] | 8.6[2][11]; 8.7[12]; 9.26[3] |
Solubility Profile
Solubility is a critical determinant of a drug's dissolution rate and subsequent absorption. The salt form of amlodipine significantly influences its solubility in various media.
| Solvent | Amlodipine Besylate | This compound | Amlodipine Maleate |
| Water | Slightly soluble[1][2] | Data not readily available | Data not readily available |
| Methanol | Freely soluble[1][13] | Data not readily available | Soluble (in Methanol:Water 60:40)[13] |
| Ethanol | Sparingly soluble[1][2] | Data not readily available | Data not readily available |
| 2-Propanol | Slightly soluble[1] | Data not readily available | Data not readily available |
| Acetonitrile-Water Mixtures | Solubility increases with acetonitrile (B52724) mass fraction[14] | Data not readily available | Data not readily available |
| Supercritical CO₂ | Soluble, with solubility increasing with temperature and pressure[15] | Data not readily available | Data not readily available |
Stability and Degradation
The chemical stability of an API is paramount for ensuring its safety and efficacy throughout its shelf life. Forced degradation studies are conducted to identify potential degradation pathways and products under various stress conditions.
Amlodipine Besylate Stability Profile: [16][17][18][19][20]
-
Acidic Conditions (0.1 M HCl): Significant degradation (60% degradation observed).[16] Unstable in acidic medium.[20]
-
Basic Conditions (0.1 M NaOH): Significant degradation (25% degradation observed).[16]
-
Oxidative Conditions (3% H₂O₂): Shows about 20% degradation.[16] The major degradation product is Impurity D.[17]
-
Thermal Conditions (80°C): No major impurities found, indicating relative thermal stability.[16]
-
Photolytic Conditions: Unstable when exposed to light.[20]
Information on the comparative stability of this compound and maleate under identical stress conditions is limited in the available literature. However, it is known that the dihydropyridine ring in the amlodipine molecule is susceptible to oxidation and degradation.[17]
Hygroscopicity
Hygroscopicity, the tendency of a substance to absorb moisture from the atmosphere, can impact the physical and chemical stability of a drug product.
-
Amlodipine Besylate: Generally considered non-hygroscopic. It did not pick up significant moisture when exposed to 75% relative humidity at 37°C for 24 hours.[21]
-
Amlodipine Maleate: Remained anhydrous when exposed to 95% relative humidity at 30°C for 3 days, indicating it is also non-hygroscopic under these conditions.[21]
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible characterization of pharmaceutical salts. The following sections outline the typical experimental protocols for determining key chemical properties.
Solubility Determination (Shake-Flask Method)
The shake-flask method is a standard technique for determining the equilibrium solubility of a compound in a specific solvent.
Melting Point Determination (Differential Scanning Calorimetry - DSC)
DSC is a thermoanalytical technique used to determine the melting point and other thermal transitions of a material.
Hygroscopicity Assessment (Gravimetric Sorption Analysis)
Gravimetric sorption analysis measures the change in mass of a sample as it is exposed to varying levels of relative humidity at a constant temperature.
Stability Assessment (Forced Degradation Studies)
Forced degradation studies are performed to understand the degradation pathways and to develop stability-indicating analytical methods, as per ICH guidelines.
Conclusion
The selection of an appropriate salt form for amlodipine is a critical decision in the drug development process, with significant implications for the final product's performance. Amlodipine besylate is the most well-characterized and commonly used salt, demonstrating a favorable combination of solubility, stability, and non-hygroscopic properties. While amlodipine maleate also exhibits non-hygroscopic characteristics, comprehensive comparative data for both maleate and mesylate salts regarding solubility and stability are less prevalent in the public domain.
This guide provides a consolidated overview of the key chemical properties of amlodipine besylate, mesylate, and maleate, based on available scientific literature. The detailed experimental protocols and workflow diagrams offer a practical framework for researchers and scientists to conduct their own comparative studies and make informed decisions in the development of robust and effective amlodipine-based pharmaceutical products. Further research into the direct comparison of these three salts under standardized conditions would be invaluable to the pharmaceutical community.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Amlodipine | C20H25ClN2O5 | CID 2162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Formulations of Amlodipine: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Physicochemical Stability of Compounded Amlodipine Besylate Suspensions in PCCA Base, SuspendIt - PMC [pmc.ncbi.nlm.nih.gov]
- 6. buzzrx.com [buzzrx.com]
- 7. Amlodipine Besylate | C26H31ClN2O8S | CID 60496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Amlodipine - Wikipedia [en.wikipedia.org]
- 12. Amlodipine: an overview of its pharmacodynamic and pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. iscientific.org [iscientific.org]
- 14. Solubility of amlodipine besylate in acetonitrile + water binary mixtures at various temperatures: Determination, modelling, and thermodynamics | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. lcms.cz [lcms.cz]
- 17. scholar.tecnico.ulisboa.pt [scholar.tecnico.ulisboa.pt]
- 18. A new stability-indicating HPLC-UV method for determination of amlodipine besylate and its impurities in drug substance - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 21. EP0244944B1 - Salts of amlodipine - Google Patents [patents.google.com]
Amlodipine's Role in Modulating Intracellular Calcium Influx: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amlodipine (B1666008), a third-generation dihydropyridine (B1217469) calcium channel blocker, is a widely prescribed therapeutic agent for hypertension and angina. Its primary mechanism of action involves the potent and selective inhibition of L-type voltage-gated calcium channels, thereby reducing the influx of extracellular calcium into vascular smooth muscle and cardiac cells. This direct action leads to vasodilation and a subsequent decrease in peripheral vascular resistance. Beyond this canonical pathway, amlodipine exhibits a range of pleiotropic effects, modulating several intracellular signaling cascades that contribute to its overall cardiovascular benefits. This technical guide provides an in-depth examination of amlodipine's core mechanism of action, detailing its effects on intracellular calcium homeostasis and exploring its influence on key signaling pathways, including the endothelial nitric oxide synthase (eNOS), Protein Kinase C (PKC), Akt/Sp1, and ERK1/2 pathways. This document summarizes key quantitative data, provides detailed experimental protocols for studying amlodipine's effects, and visualizes complex signaling interactions through structured diagrams to support further research and drug development.
Core Mechanism of Action: L-Type Calcium Channel Blockade
Amlodipine's principal therapeutic effect is achieved through its high affinity for and blockade of L-type voltage-gated calcium channels (Ca_v1.2) located on the plasma membrane of vascular smooth muscle cells (VSMCs) and cardiomyocytes. The influx of extracellular calcium through these channels is a critical step in the excitation-contraction coupling process. In VSMCs, the rise in intracellular calcium ([Ca²⁺]i) leads to the binding of calcium to calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK then phosphorylates the myosin light chains, enabling cross-bridge formation between actin and myosin filaments and resulting in muscle contraction and vasoconstriction.
By binding to the L-type calcium channel, amlodipine stabilizes the channel in an inactivated state, making it less available to open in response to membrane depolarization. This significantly reduces the influx of calcium into the cell, leading to smooth muscle relaxation, vasodilation, and a consequent lowering of blood pressure.
Amlodipine's action is both voltage- and use-dependent. Its inhibitory potency increases with more depolarized membrane potentials. This means that amlodipine is more effective in tissues that are tonically contracted, such as hypertensive arterioles. The use-dependence of amlodipine signifies that its blocking effect is enhanced with more frequent channel activation.
Quantitative Data on L-Type Calcium Channel Inhibition
The inhibitory potency of amlodipine on L-type calcium channels has been quantified in various in vitro studies. The half-maximal inhibitory concentration (IC₅₀) values vary depending on the experimental conditions and tissue type.
| Parameter | Cell/Tissue Type | Value | Reference(s) |
| IC₅₀ | Depolarized Rat Aorta | 1.9 nM | |
| IC₅₀ | A7r5 Vascular Smooth Muscle Cells (K⁺-stimulated) | 4.56 nM | |
| IC₅₀ | Human Vascular Preparations (K⁺-stimulated) | ~229 nM (pIC₅₀ = 6.64) | |
| IC₅₀ | Human Cardiac Muscle | ~1148 nM (pIC₅₀ = 5.94) | |
| IC₅₀ | Ca_v1.2 Channels (0.05 Hz stimulation) | 57 nM | |
| IC₅₀ | S-Amlodipine on L-type Ca²⁺ current (I_Ca-L_) | 0.62 µM |
Note: pIC₅₀ is the negative logarithm of the IC₅₀ value.
Modulation of Intracellular Calcium Stores and Store-Operated Calcium Entry
Beyond blocking voltage-gated calcium influx, amlodipine has been shown to modulate intracellular calcium stores. In thrombin- and thapsigargin-stimulated human vascular smooth muscle cells, amlodipine dose-dependently reduces the mobilization of calcium from internal stores, an effect not observed with all dihydropyridines. This suggests a potential interaction with the sarcoplasmic reticulum.
Furthermore, amlodipine can influence store-operated calcium entry (SOCE), a mechanism that refills intracellular stores after their depletion. Studies have shown that amlodipine can inhibit SOCE in vascular smooth muscle cells. However, at high concentrations (20 µM), amlodipine has been reported to induce a robust cytosolic calcium signal in HEK293 cells, which has been linked to the activation of STIM proteins, the sensors for store depletion that activate Orai channels responsible for SOCE. It is important to note that these concentrations are significantly higher than therapeutic levels. Other studies suggest that amlodipine can inhibit CRAC (calcium release-activated calcium) channels, which mediate SOCE. The physiological relevance of these effects at therapeutic concentrations requires further investigation.
Pleiotropic Effects: Modulation of Key Signaling Pathways
Amlodipine's therapeutic profile is enhanced by its ability to modulate several intracellular signaling pathways beyond direct calcium channel blockade. These pleiotropic effects contribute to its beneficial effects on the vasculature.
Endothelial Nitric Oxide Synthase (eNOS) and Nitric Oxide (NO) Production
Amlodipine has been demonstrated to increase the production of nitric oxide (NO), a potent vasodilator, from endothelial cells. This effect is not shared by all calcium channel blockers. The underlying mechanism involves the modulation of eNOS activity through phosphorylation. Amlodipine promotes the phosphorylation of eNOS at its activating site, Serine 1177, and the dephosphorylation of its inhibitory site, Threonine 495.
This modulation of eNOS phosphorylation is thought to be mediated, at least in part, by the inhibition of Protein Kinase C (PKC) in endothelial cells. Amlodipine has been shown to attenuate the phosphorylation and activation of PKC.
Akt/Sp1/miR-21 Signaling Pathway
In vascular smooth muscle cells, amlodipine has been shown to induce the expression of differentiation genes through the Akt2/Sp1/miR-21 signaling pathway. Amlodipine activates Akt2, leading to the nuclear translocation of the transcription factor Sp1. In the nucleus, Sp1 binds to the promoter of microRNA-21 (miR-21), upregulating its expression. This pathway is implicated in the phenotypic switching of VSMCs from a proliferative, synthetic state to a quiescent, contractile state, which is considered beneficial in preventing vascular remodeling in hypertension.
Extracellular Signal-Regulated Kinase (ERK1/2) Pathway
Amlodipine has been shown to inhibit the proliferation of vascular smooth muscle cells by interfering with the ERK1/2 signaling pathway. In response to growth factors like basic fibroblast growth factor (bFGF), amlodipine reduces both calcium influx and the subsequent activation of ERK1/2. The activation of ERK1/2 is a key step in cell proliferation, and its inhibition by amlod
Amlodipine's Neuroprotective Potential Against Oxidative Stress: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the neuroprotective effects of amlodipine (B1666008), a dihydropyridine (B1217469) calcium channel blocker, against oxidative stress in the brain. It synthesizes findings from preclinical studies, detailing the molecular mechanisms, summarizing quantitative outcomes, and outlining key experimental protocols. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of neuroscience and drug development.
Executive Summary
Oxidative stress is a critical contributor to neuronal damage in various neurological conditions, including stroke and neurodegenerative diseases. Amlodipine, widely prescribed for hypertension, has demonstrated significant neuroprotective properties that extend beyond its primary vasodilatory function. Emerging evidence indicates that amlodipine mitigates oxidative stress-induced neuronal injury through a dual mechanism: by blocking L-type calcium channels and by exerting direct antioxidant effects. This guide explores the signaling pathways involved, presents quantitative data from key studies, and provides detailed experimental methodologies to facilitate further research in this promising area.
Mechanisms of Amlodipine-Mediated Neuroprotection
Amlodipine's neuroprotective effects are multifaceted, primarily revolving around its ability to counteract the deleterious effects of excessive intracellular calcium and reactive oxygen species (ROS).
Calcium Channel Blockade and Attenuation of Excitotoxicity
Under pathological conditions, excessive glutamate (B1630785) release triggers a massive influx of calcium (Ca2+) into neurons, leading to a cascade of detrimental events including the activation of proteolytic enzymes, nitric oxide synthase, and the generation of free radicals.[1] Amlodipine, by blocking L-type voltage-gated calcium channels, directly curtails this Ca2+ overload, thereby preventing downstream excitotoxicity and subsequent neuronal apoptosis.[2] Studies have shown that amlodipine effectively attenuates intracellular neuronal Ca2+ increases elicited by depolarization.[2]
Direct Antioxidant Activity
Beyond its role as a calcium channel blocker, amlodipine possesses intrinsic antioxidant properties. It has been shown to inhibit free radical-induced damage to lipid membranes in a dose-dependent manner, independent of its calcium channel modulating activity.[2] This direct scavenging of ROS contributes significantly to its neuroprotective capacity.
Modulation of Pro-Survival and Pro-Apoptotic Signaling Pathways
Amlodipine has been found to activate key pro-survival signaling pathways, notably the Phosphatidylinositol 3-kinase (PI3K)/Akt and the Extracellular signal-regulated kinase (ERK) pathways.[3] Activation of these pathways promotes cell survival and inhibits apoptosis. Conversely, amlodipine has been shown to decrease the expression of cell death-related proteins.[3][4]
The diagram below illustrates the proposed signaling pathways through which amlodipine exerts its neuroprotective effects against oxidative stress.
Quantitative Data on Neuroprotective Effects
The following tables summarize quantitative data from key preclinical studies investigating the neuroprotective effects of amlodipine against oxidative stress.
In Vivo Studies
| Parameter | Animal Model | Treatment | Result | Reference |
| Thiobarbituric Acid-Reactive Substances (TBARS) | Stroke-Prone Spontaneously Hypertensive Rats (SHRSP) | Amlodipine (10 mg/kg/day for 30 days) | Significant reduction in TBARS levels in the cortex, cerebellum, hypothalamus, and brainstem compared to untreated SHRSP. | [5][6][7] |
| Reactive Oxygen Species (ROS) | Stroke-Prone Spontaneously Hypertensive Rats (SHRSP) | Amlodipine treatment | Reduced levels of reactive oxygen species in the brain as measured by electron spin resonance spectroscopy. | [5][8] |
| Infarct Volume | Rats with transient middle cerebral artery occlusion (MCAO) | Amlodipine (1 mg/kg for 2 weeks before MCAO) | Reduced infarct volume and brain edema. | [9] |
| Superoxide (B77818) Production | Apolipoprotein E-deficient mice with focal brain ischemia | Amlodipine treatment | Reduced superoxide production in the ischemic area of the brain. | [10] |
| Lactate Dehydrogenase (LDH) Activity | Rats exposed to Diazinon (DZN) | Amlodipine (3, 6, and 9 mg/kg) | Significant decrease in DZN-induced LDH activity in the cortex and cerebellum. | [1] |
| Total Antioxidant Capacity (TAC) | Rats exposed to Diazinon (DZN) | Amlodipine (6 mg/kg) | Significantly improved TAC level in the cortex and cerebellum. | [1] |
In Vitro Studies
| Parameter | Cell Model | Stressor | Amlodipine Concentration | Result | Reference |
| Cell Viability | Neural stem cells (NSCs) | H2O2 | Not specified | Restored the viability of H2O2-injured NSCs. | [3] |
| Free Radical Production | Neural stem cells (NSCs) | H2O2 | Not specified | Attenuated H2O2-induced free radical production. | [3] |
| Cell Viability | Primary cortical neurons | H2O2 | Up to 5 µM | Restored the viability of H2O2-injured cortical neurons. | [4][11] |
| Free Radical Levels | Primary cortical neurons | H2O2 | Up to 5 µM | Counteracted the H2O2-induced increase in free radicals in a dose-dependent manner. | [4][11] |
| Apoptosis | Rat cerebellar granule cells | Spontaneous (age-induced) | 10-100 nM | Potent neuroprotective activity, inhibiting apoptosis. | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide, which are crucial for assessing the neuroprotective effects of amlodipine against oxidative stress.
In Vivo Model: Middle Cerebral Artery Occlusion (MCAO) in Rats
This protocol is a common method for inducing focal cerebral ischemia to mimic stroke.[9]
Procedure:
-
Animal Model: Male Wistar Kyoto rats are typically used.[9]
-
Treatment Groups: Animals are divided into groups: vehicle control, and amlodipine-treated. Amlodipine (e.g., 1 mg/kg) is administered by gastric gavage for a period (e.g., 2 weeks) before MCAO.[9]
-
Surgical Procedure: Rats are anesthetized, and a nylon thread is inserted into the internal carotid artery to occlude the middle cerebral artery for 90 minutes.[9]
-
Reperfusion: After 90 minutes, the thread is withdrawn to allow for reperfusion.
-
Post-operative Care and Euthanasia: Animals are monitored and euthanized 24 hours after MCAO.[9]
-
Outcome Measures:
-
Infarct Volume and Brain Edema: Assessed by staining brain slices (e.g., with TTC).[9]
-
Oxidative Stress Markers: Immunohistochemical staining for markers like 4-HNE (4-hydroxynonenal) and 8-OHdG (8-hydroxy-2'-deoxyguanosine).[9]
-
Apoptosis: Detected using TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining.[9]
-
In Vitro Model: Hydrogen Peroxide (H2O2)-Induced Oxidative Stress in Neuronal Cells
This protocol is a widely used in vitro method to induce oxidative stress and assess the protective effects of compounds like amlodipine.[3][4][11]
Procedure:
-
Cell Culture: Primary cortical neurons or neural stem cells are cultured under standard conditions.[3][11]
-
Treatment: Cells are pre-treated with various concentrations of amlodipine or vehicle for a specified duration.
-
Oxidative Stress Induction: Hydrogen peroxide (H2O2) is added to the culture medium to induce oxidative stress. The concentration and duration of H2O2 exposure are optimized to cause a significant but not complete loss of cell viability in control wells.[3][11]
-
Outcome Measures:
-
Cell Viability: Commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[11]
-
Intracellular ROS Levels: Measured using fluorescent probes such as 2',7'-dichlorofluorescin diacetate (DCF-DA).[4]
-
Protein Expression: Western blotting is used to analyze the expression and phosphorylation status of proteins in signaling pathways like PI3K/Akt and ERK, as well as markers of apoptosis (e.g., cleaved caspase-3, Bcl-2).[3][4]
-
Apoptosis: Can be quantified by methods such as Annexin V/Propidium Iodide staining followed by flow cytometry.
-
Conclusion and Future Directions
The evidence strongly supports the neuroprotective potential of amlodipine against oxidative stress. Its dual action as a calcium channel blocker and an antioxidant, coupled with its ability to modulate critical cell survival pathways, makes it a compelling candidate for further investigation in the context of neurological disorders.
Future research should focus on:
-
Clinical Trials: Well-designed clinical trials are necessary to translate these promising preclinical findings into therapeutic applications for stroke and neurodegenerative diseases in humans.
-
Dose-Response and Therapeutic Window: Further studies are needed to optimize the dosing and timing of amlodipine administration for maximal neuroprotective efficacy.
-
Combination Therapies: Investigating the synergistic effects of amlodipine with other neuroprotective agents could lead to more effective treatment strategies.
-
Chronic Neurodegenerative Models: Evaluating the long-term effects of amlodipine in animal models of chronic neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, is a critical next step.
References
- 1. Therapeutic Potential of Dihydropyridine Calcium Channel Blockers on Oxidative Injury Caused by Organophosphates in Cortex and Cerebellum: An In Vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of excessive neuronal apoptosis by the calcium antagonist amlodipine and antioxidants in cerebellar granule cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective effects of amlodipine besylate and benidipine hydrochloride on oxidative stress-injured neural stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Amlodipine-induced reduction of oxidative stress in the brain is associated with sympatho-inhibitory effects in stroke-prone spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 7. ovid.com [ovid.com]
- 8. researchgate.net [researchgate.net]
- 9. Prevention of neuronal damage by calcium channel blockers with antioxidative effects after transient focal ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Amlodipine treatment reduces stroke size in apolipoprotein E-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Amlodipine besylate and amlodipine camsylate prevent cortical neuronal cell death induced by oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
Amlodipine's Impact on PI3K/Akt and Raf/ERK Signaling Pathways: A Technical Guide
Executive Summary: Amlodipine (B1666008), a third-generation dihydropyridine (B1217469) calcium channel blocker (CCB), is widely prescribed for the management of hypertension and angina. Its primary mechanism of action involves the inhibition of L-type calcium channels in vascular smooth muscle, leading to vasodilation and a reduction in blood pressure. However, a growing body of evidence reveals that amlodipine possesses pleiotropic effects extending beyond calcium channel blockade, significantly modulating key intracellular signaling pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt and the Raf/Mitogen-activated protein kinase kinase (MEK)/Extracellular signal-regulated kinase (ERK) cascades. These pathways are central to regulating cellular processes such as proliferation, survival, differentiation, and migration.
This technical guide provides an in-depth analysis of amlodipine's influence on the PI3K/Akt and Raf/ERK signaling pathways. It consolidates quantitative data from various studies, details common experimental protocols for investigating these effects, and presents visual diagrams of the signaling cascades and workflows to support researchers, scientists, and drug development professionals. The evidence suggests a context-dependent role for amlodipine: it can activate the PI3K/Akt pathway in cardiovascular cells, contributing to cardioprotective effects, while predominantly inhibiting both PI3K/Akt and Raf/ERK pathways in cancer cells and vascular smooth muscle cells, underlying its potential anti-proliferative and anti-atherogenic properties.
The PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical intracellular signaling cascade that plays a central role in mediating cell survival, growth, proliferation, and metabolism. Activation is typically initiated by growth factors or cytokines binding to receptor tyrosine kinases (RTKs), which leads to the recruitment and activation of PI3K. PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3), a secondary messenger that recruits Akt (also known as Protein Kinase B) to the plasma membrane. Once at the membrane, Akt is phosphorylated and activated by other kinases, such as PDK1 and mTORC2. Activated Akt proceeds to phosphorylate a multitude of downstream substrates, including the mammalian target of rapamycin (B549165) (mTOR), which promotes protein synthesis, and Forkhead box O (FOXO) transcription factors, whose inhibition prevents apoptosis and promotes cell cycle progression. Dysregulation of this pathway is a hallmark of many diseases, including cancer and cardiovascular disorders.
Amlodipine's Modulatory Role on PI3K/Akt Signaling
Amlodipine exhibits a dual, cell-type-specific impact on the PI3K/Akt pathway.
-
Activation in Cardioprotection: In neonatal rat cardiomyocytes, amlodipine has been shown to markedly activate the PI3K/Akt signaling pathway. This activation is linked to a reduction in the production of inflammatory mediators like TNF-alpha and inducible nitric oxide synthase (iNOS) following lipopolysaccharide (LPS) challenge. The cardioprotective effects of amlodipine in this context are attenuated by PI3K inhibitors, confirming the pathway's involvement. In vascular smooth muscle cells (VSMCs), amlodipine appears to specifically promote the activation of the Akt2 isoform, which is involved in VSMC differentiation.
-
Inhibition in Anti-Proliferative and Anti-Cancer Contexts: Conversely, in various cancer cell lines, amlodipine acts as an inhibitor of the PI3K/Akt pathway. In non-small cell lung cancer (NSCLC) A549 cells, amlodipine treatment leads to a dose-dependent reduction in the phosphorylation of Akt and its downstream effector, mTOR. This inhibition is often linked to the suppression of upstream activators like the Epidermal Growth Factor Receptor (EGFR). This suppressive action contributes to amlodipine's observed anti-proliferative and anti-migratory effects on cancer cells.
The Raf/ERK Signaling Pathway
The Raf/MEK/ERK pathway, also known as the Mitogen-Activated Protein Kinase (MAPK) cascade, is another fundamental signaling pathway that governs a wide array of cellular functions, including proliferation, differentiation, and survival. The pathway is typically initiated by the activation of a receptor on the cell surface, which leads to the activation of the small GTPase, Ras. Activated Ras then recruits and activates Raf kinases (A-Raf, B-Raf, C-Raf). Raf, in turn, phosphorylates and activates MEK1/2, a dual-specificity kinase. Finally, MEK1/2 phosphorylates and activates ERK1/2 (also known as p42/p44 MAPK). Activated ERK can then translocate to the nucleus to phosphorylate and regulate the activity of various transcription factors, leading to changes in gene expression that drive cell proliferation and other processes.
Amlodipine's Impact on Raf/ERK Signaling
Unlike its effects on the PI3K/Akt pathway, amlodipine's impact on the Raf/ERK pathway is more consistently inhibitory across different cell types.
-
Inhibition in VSMCs: In human vascular smooth muscle cells, amlodipine dose-dependently inhibits the activation of p42/p44 MAPK (ERK) induced by growth factors like basic fibroblast growth factor (bFGF). This inhibition is believed to be a key mechanism behind amlodipine's anti-proliferative effect on VSMCs, which is relevant to its potential anti-atherogenic properties. Studies in spontaneously hypertensive rats (SHR) show that amlodipine treatment significantly reduces the levels of MEK1 and phosphorylated ERK in the aorta.
-
Inhibition in Cancer Cells: Amlodipine has been demonstrated to suppress the Raf/ERK pathway in various cancer models. In breast cancer cells, amlodipine's growth-inhibitory effects are accompanied by a downregulation of phosphorylated ERK1/2. Similarly, in NSCLC A549 cells, amlodipine reduces the phosphorylation levels of c-Raf and ERK in a concentration-dependent manner. This action, often downstream of EGFR inhibition, contributes to its ability to arrest the cell cycle and reduce cancer cell migration.
Quantitative Data Summary
The following tables summarize the quantitative effects of amlodipine on key components of the PI3K/Akt and Raf/ERK pathways and associated cellular responses as reported in the literature.
Table 1: Amlodipine's Effect on PI3K/Akt Pathway Components
| Cell Type | Stimulus | Amlodipine Conc. | Target Protein | Observed Effect | Reference |
| A549 NSCLC | - | 10-20 µM | p-Akt (Ser473) | Concentration-dependent decrease | |
| A549 NSCLC | - | 10-20 µM | p-mTOR | Concentration-dependent decrease | |
| A549 NSCLC | - | 10-20 µM | p-EGFR | Significant suppression | |
| Neonatal Rat Cardiomyocytes | LPS | Not specified | PI3K/Akt | Marked activation | |
| VSMCs | - | 10 µM | p-Akt (S473) | Time- and concentration-dependent increase |
Table 2: Amlodipine's Effect on Raf/ERK Pathway Components
| Cell Type | Stimulus | Amlodipine Conc. | Target Protein | Observed Effect | Reference |
| A549 NSCLC | - | 10-20 µM | p-c-Raf | Concentration-dependent decrease | |
| A549 NSCLC | - | 10-20 µM | p-ERK | Concentration-dependent decrease | |
| MDA-MB-231 Breast Cancer | - | Not specified | p-ERK1/2 | Downregulation | |
| Human VSMCs | bFGF (20 ng/ml) | 1-100 nM | p-p42/p44 MAPK | Dose-dependent inhibition | |
| SHRSP Aorta | Hypertension | 3 mg/kg/day | p-42/44 ERK | Significantly lower than enalapril-treated |
Table 3: Amlodipine's Effect on Cellular Processes
| Cell Type | Process | Amlodipine Conc. | Observed Effect | Reference |
| A549 & H1299 NSCLC | Proliferation | IC50: 23-26 µM | Significant reduction | |
| A549 NSCLC | Migration | 10-20 µM | Dose-dependent inhibition of wound healing | |
| MDA-MB-231 Breast Cancer | Proliferation | 2.5-10 µM | Dose-dependent inhibition | |
| MCF-7 Breast Cancer | Colony Formation | 10 µM | Significant inhibition | |
| Human VSMCs | Proliferation | 0.1-10 µM | Concentration-dependent inhibition |
Key Experimental Protocols
The investigation of amlodipine's effects on signaling pathways relies on standard molecular and cell biology techniques. Below are detailed methodologies for key experiments commonly cited.
Western Blotting for Protein Phosphorylation
This protocol is used to detect and quantify changes in the phosphorylation state of specific proteins like Akt and ERK, which is indicative of pathway activation or inhibition.
-
Cell Lysis: After treatment with amlodipine, cells are washed with ice-cold Phosphate-Buffered Saline (PBS). A lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors is added to the culture dish. Cells are scraped and the lysate is collected.
-
Protein Quantification: The total protein concentration in each lysate is determined using a colorimetric assay, such as the Bradford or BCA protein assay, to ensure equal loading of samples.
-
Sample Preparation: An appropriate amount of total protein (typically 20-50 µg) from each sample is mixed with Laemmli sample buffer containing a reducing agent (e.g., β-mercaptoethanol) and heated at 95°C for 5-10 minutes to denature the proteins.
-
Gel Electrophoresis: The denatured protein samples are loaded into the wells of a polyacrylamide gel (SDS-PAGE). An electric field is applied to separate the proteins based on their molecular weight.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose) using an electroblotting apparatus.
-
Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk or Bovine Serum Albumin in Tris-Buffered Saline with Tween 20 - TBST) for at least 1 hour to prevent non-specific binding of antibodies.
-
Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., anti-phospho-ERK or anti-total-Akt) overnight at 4°C with gentle agitation.
-
Washing and Secondary Antibody Incubation: The membrane is washed several times with TBST to remove unbound primary antibody. It is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody for 1-2 hours at room temperature.
-
Detection: After further washing, a chemiluminescent substrate is added to the membrane. The HRP enzyme on the secondary antibody catalyzes a reaction that produces light, which is captured using an imaging system.
-
Analysis: The intensity of the bands is quantified using densitometry software. The levels of phosphorylated proteins are typically normalized to the levels of the corresponding total protein to determine the relative activation of the pathway.
Cell Proliferation (MTT) Assay
This colorimetric assay measures cell metabolic activity, which serves as an indicator of cell viability and proliferation.
-
Cell Seeding: Cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Amlodipine Treatment: The culture medium is replaced with fresh medium containing various concentrations of amlodipine (and a vehicle control). The cells are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Reagent Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and the plate is incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into a purple formazan (B1609692) precipitate.
-
Solubilization: The medium is removed, and a solvent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The
A Technical Guide to the Physicochemical Properties of Amlodipine Mesylate Monohydrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amlodipine (B1666008), a third-generation dihydropyridine (B1217469) calcium channel blocker, is widely prescribed for the management of hypertension and angina. Its therapeutic efficacy is intrinsically linked to the physicochemical properties of its salt forms. This technical guide provides a comprehensive overview of the core physicochemical characteristics of amlodipine mesylate monohydrate, a salt form noted for its enhanced solubility. This document collates available data on its solubility, thermal properties, solid-state characteristics, and stability. Detailed experimental protocols for key analytical techniques are provided, and logical workflows are visualized to aid in the practical application of this information in a research and development setting.
Introduction
Amlodipine acts as a peripheral arterial vasodilator by inhibiting the influx of calcium ions into vascular smooth muscle and cardiac muscle. The selection of an appropriate salt form is a critical step in drug development, as it can significantly influence a drug's solubility, stability, and bioavailability. While amlodipine besylate is a commonly used salt form, this compound has garnered interest due to its potential for improved aqueous solubility. This guide focuses specifically on the monohydrate form of this compound, presenting its known physicochemical properties to support formulation development and further research.
Chemical and Physical Properties
This compound monohydrate is the methanesulfonic acid salt of amlodipine, crystallized with one molecule of water.
| Property | Value | Source |
| Chemical Name | 3-ethyl 5-methyl 2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate methanesulfonic acid hydrate | |
| Molecular Formula | C₂₁H₃₁ClN₂O₉S | |
| Molecular Weight | 522.99 g/mol | |
| Appearance | White to off-white crystalline powder |
Solubility Profile
Enhanced aqueous solubility is a key characteristic of this compound monohydrate compared to other salt forms.
| Solvent | Solubility | Notes | Source |
| Water | >10 times the solubility of amlodipine besylate | A precise value in mg/mL is not readily available in the public domain. Amlodipine besylate has a reported aqueous solubility of approximately 2.6 mg/mL. | , |
| Methanol | Freely soluble | Based on data for amlodipine besylate. | |
| Ethanol (anhydrous) | Sparingly soluble | Based on data for amlodipine besylate. | |
| 2-Propanol | Slightly soluble | Based on data for amlodipine besylate. |
The solubility of amlodipine, a weak base with a pKa of approximately 8.6, is pH-dependent. While specific pH-solubility profile data for the mesylate monohydrate is not available, it is expected to have higher solubility in acidic conditions. For amlodipine besylate, the solubility has been shown to decrease as the pH increases from 1.2 to 6.8.
Solid-State Properties
The solid-state properties of an active pharmaceutical ingredient (API) are critical for its handling, processing, and formulation.
| Property | Value Range | Source |
| Particle Size (D10) | 20 - 40 µm | |
| Particle Size (D50) | 55 - 85 µm | |
| Particle Size (D90) | 95 - 140 µm | |
| Bulk Density | 0.25 - 0.45 g/mL | |
| Angle of Repose | 15 - 35° | |
| Carr's Index | 10 - 25% |
These values suggest that the crystalline form of this compound monohydrate described in the cited patent exhibits good flow properties and compressibility, making it suitable for direct compression tableting processes.
Thermal Analysis
Differential Scanning Calorimetry (DSC) of hydrated forms of amlodipine typically shows an endothermic event corresponding to the loss of water. For amlodipine besylate monohydrate and dihydrate, a broad endotherm is observed around 100°C, which is attributed to dehydration. Following dehydration, the anhydrous form of amlodipine besylate exhibits a sharp endothermic peak corresponding to its melting point, which is reported to be in the range of 199-201°C. A similar thermal behavior is anticipated for this compound monohydrate, with an initial dehydration step followed by the melting of the resulting anhydrous mesylate salt at a higher temperature.
Spectroscopic Data
While specific spectra for this compound monohydrate are not widely published, the spectroscopic features will be dominated by the amlodipine and mesylate ions.
-
Fourier Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum is expected to show characteristic peaks for the functional groups present in amlodipine, such as N-H stretching, C=O stretching of the ester groups, and C-O stretching. The presence of the mesylate counter-ion would introduce strong peaks corresponding to the S=O stretching of the sulfonate group.
-
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: The ¹H NMR spectrum will show characteristic signals for the protons of the dihydropyridine ring, the ethyl and methyl ester groups, the aminoethoxy side chain, and the chlorophenyl group of the amlodipine molecule. The mesylate anion will typically appear as a singlet in the aliphatic region.
Stability Profile
Forced degradation studies on amlodipine besylate have shown that the amlodipine molecule is susceptible to degradation under certain stress conditions. The primary degradation pathways are hydrolysis and oxidation.
-
Acidic and Basic Conditions: Amlodipine degrades in both acidic and basic media. The ester groups are susceptible to hydrolysis.
-
Oxidative Conditions: The dihydropyridine ring of amlodipine is prone to oxidation, leading to the formation of the corresponding pyridine (B92270) derivative.
-
Photostability: Amlodipine is known to be photosensitive. Exposure to light can lead to degradation.
-
Thermal Stability: Amlodipine generally shows good thermal stability in the solid state.
It is expected that this compound monohydrate will exhibit a similar degradation profile, as the degradation is primarily associated with the amlod
Unlocking the Molecular Grips: An In-depth Technical Guide to Amlodipine's Binding Sites on Calcium Channels
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive exploration of the binding sites of amlodipine (B1666008), a dihydropyridine (B1217469) calcium channel blocker, on L-type voltage-gated calcium channels (Cav). By delving into the structural biology, molecular interactions, and key experimental methodologies, this document aims to equip researchers and drug development professionals with a detailed understanding of amlodipine's mechanism of action at the molecular level.
The Molecular Target: L-type Calcium Channels
Amlodipine primarily targets the α1 subunit of L-type calcium channels, which forms the ion-conducting pore.[1] These channels are crucial for regulating calcium influx into cells, a process fundamental to vascular smooth muscle contraction and cardiac muscle function.[2] Amlodipine's therapeutic effects in treating hypertension and angina stem from its ability to inhibit this calcium influx, leading to vasodilation.[2]
Amlodipine's Binding Pocket: A Structural Perspective
High-resolution structural studies, primarily using X-ray crystallography and cryo-electron microscopy (cryo-EM), have been instrumental in elucidating the precise location of amlodipine's binding site on the calcium channel.
The binding site for amlodipine and other dihydropyridines is situated on the external, lipid-facing surface of the pore module, at the interface of two subunits of the channel's α1 subunit.[1][3][4] Specifically, photoaffinity labeling and site-directed mutagenesis studies have pinpointed this site to be at the interface of homologous domains III and IV.[1][3]
Key amino acid residues forming a hydrophobic pocket are crucial for the interaction with amlodipine. In the bacterial model CavAb channel, these residues include Y195, I199, F171, Y168, and F167.[3] The dihydropyridine ring of amlodipine is sandwiched between Y195 of the S6 helix and F167 of the P-loop, while F171 and I199 from the S6 helix form the base of this binding cleft.[3]
Quantitative Analysis of Amlodipine Binding
The affinity and potency of amlodipine's interaction with L-type calcium channels have been quantified through various experimental techniques, primarily radioligand binding assays and electrophysiological measurements.
Radioligand Binding Assays
These assays directly measure the binding of a radiolabeled ligand, such as [3H]amlodipine, to its receptor. Key parameters derived from these studies are the dissociation constant (Kd), which indicates the affinity of the drug for the receptor, and the maximum binding capacity (Bmax), representing the total number of receptors in a given tissue.
| Parameter | Value | Biological System | Reference |
| Kd | 1.68 ± 0.12 nM | Rat cardiac membranes | [5][6] |
| Bmax | 0.34 ± 0.08 pmol/mg protein | Rat cardiac membranes | [5][6] |
Electrophysiological Assays
Patch-clamp electrophysiology is used to measure the ion currents through single or populations of calcium channels. The inhibitory effect of amlodipine is quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the calcium current.
| Channel Type | IC50 | Experimental Condition | Reference |
| Cav1.2 (wild type) | 57 ± 22 nM | Closed-channel block (0.05 Hz stimulation) | [3][7] |
| Cav1.2/Dihydropyridine insensitive | 26.0 ± 3.8 µM | Closed-channel block (0.05 Hz stimulation) | [3][7] |
| Cav2.1 (wild type) | 8.6 ± 0.58 µM | Closed-channel block (0.05 Hz stimulation) | [7] |
| Cav2.1/Dihydropyridine sensitive | 41 ± 89 nM | 100 ms (B15284909) depolarizations to +10 mV from -120 mV | [3] |
| CavAb | 112 nM | - | [3] |
| CavAb I199S mutant | 5.7 ± 0.6 µM | - | [3] |
Experimental Protocols for Studying Amlodipine's Binding
A detailed understanding of amlodipine's interaction with calcium channels relies on a variety of sophisticated experimental techniques. Below are detailed methodologies for key experiments.
Site-Directed Mutagenesis
This technique is used to identify specific amino acid residues that are critical for amlodipine binding. By mutating a candidate residue and observing a significant change in amlodipine's binding affinity or blocking potency, its importance in the binding site can be confirmed.
Experimental Workflow:
Methodology:
-
Mutant Plasmid Construction: The cDNA encoding the α1 subunit of the L-type calcium channel (e.g., Cav1.2) is used as a template. Site-directed mutagenesis is performed using a PCR-based method with primers containing the desired mutation.
-
Expression: The mutated plasmid is then transfected into a suitable mammalian cell line, such as HEK293 cells, for expression of the mutant channel.
-
Functional Analysis: Whole-cell patch-clamp electrophysiology is performed on the transfected cells to measure calcium currents in the presence of varying concentrations of amlodipine. A significant shift in the IC50 value compared to the wild-type channel indicates that the mutated residue is involved in amlodipine binding. Alternatively, radioligand binding assays can be performed on membranes isolated from the transfected cells.
Photoaffinity Labeling
This technique utilizes a photo-reactive analog of amlodipine to covalently label its binding site. Subsequent proteolysis and mass spectrometry can then identify the labeled amino acid residues.
Experimental Workflow:
Methodology:
-
Probe Synthesis: A photo-reactive moiety (e.g., an azido (B1232118) or benzophenone (B1666685) group) is chemically incorporated into the amlodipine molecule.
-
Labeling: The photoaffinity probe is incubated with the purified calcium channel protein or membrane preparations containing the channel.
-
Photocrosslinking: The mixture is exposed to UV light of a specific wavelength to activate the photo-reactive group, leading to the formation of a covalent bond with nearby amino acid residues in the binding pocket.
-
Identification of Labeled Residues: The covalently labeled protein is isolated, proteolytically digested, and the resulting peptides are analyzed by mass spectrometry to identify the peptide and specific amino acid(s) that are covalently modified by the amlodipine analog.
Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM allows for the determination of the high-resolution three-dimensional structure of the calcium channel in complex with amlodipine.
Experimental Workflow:
Methodology:
-
Sample Preparation: The L-type calcium channel complex (e.g., rabbit Cav1.1) is purified and reconstituted into a lipid environment, such as nanodiscs, to maintain its native conformation.[3][8] Amlodipine is then added at a concentration sufficient to ensure binding (e.g., 100 µM).[8]
-
Cryo-EM Grid Preparation: A small volume of the sample is applied to an EM grid, blotted, and rapidly frozen in liquid ethane (B1197151) to vitrify the sample.
-
Data Collection and Processing: The frozen grids are imaged in a cryo-electron microscope. A large dataset of particle images is collected and processed to generate 2D class averages and subsequently a high-resolution 3D reconstruction of the amlodipine-bound channel.[3]
Signaling Pathway of Amlodipine Action
Amlodipine's binding to the L-type calcium channel initiates a signaling cascade that ultimately leads to its therapeutic effects. The primary mechanism is the inhibition of calcium influx into vascular smooth muscle cells.
This inhibition of calcium influx prevents the activation of calmodulin and subsequently myosin light chain kinase, a key enzyme in the phosphorylation of myosin light chains, which is a prerequisite for muscle contraction.[2] The net result is a relaxation of vascular smooth muscle, leading to vasodilation and a reduction in blood pressure.
Conclusion
The elucidation of amlodipine's binding sites on L-type calcium channels is a testament to the power of integrating structural biology, molecular pharmacology, and biophysical techniques. A detailed understanding of these molecular interactions not only provides a solid foundation for the rational design of new and improved calcium channel blockers but also enhances our fundamental knowledge of ion channel function and modulation. The experimental protocols and data presented in this guide offer a valuable resource for researchers and drug development professionals working in this critical area of cardiovascular medicine.
References
- 1. devtoolsdaily.medium.com [devtoolsdaily.medium.com]
- 2. GraphViz Examples and Tutorial [graphs.grevian.org]
- 3. Distinct properties of amlodipine and nicardipine block of the voltage-dependent Ca2+ channels Cav1.2 and Cav2.1 and the mutant channels Cav1.2/Dihydropyridine insensitive and Cav2.1/Dihydropyridine sensitive - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amlodipine Assay Results Summary | PDF | Drugs [scribd.com]
- 5. GitHub - pinczakko/GraphViz-Samples: A rather complex GraphViz DOT sample containing rather many hints for those interested in documenting his/her code via GraphViz DOT [github.com]
- 6. (-)[3H]amlodipine binding to rat cardiac membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dot Language (graph based diagrams) | by Dinis Cruz | Medium [medium.com]
- 8. youtube.com [youtube.com]
In Silico Modeling of Amlodipine-Receptor Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amlodipine (B1666008), a third-generation dihydropyridine (B1217469) calcium channel blocker, is a widely prescribed therapeutic for hypertension and angina. Its primary mechanism of action involves the inhibition of L-type calcium channels (Cav1.2), thereby reducing calcium influx into vascular smooth muscle and cardiac cells. Understanding the precise molecular interactions between amlodipine and its receptor is paramount for the rational design of novel therapeutics with improved efficacy and safety profiles. This technical guide provides a comprehensive overview of the in silico methodologies employed to model amlodipine-receptor interactions, supported by experimental validation techniques. We present detailed protocols for molecular docking and molecular dynamics simulations, summarize key quantitative data, and visualize the intricate signaling pathways and experimental workflows.
Introduction
The therapeutic efficacy of amlodipine stems from its high affinity and specificity for the L-type calcium channel, a complex transmembrane protein. In silico modeling has emerged as a powerful tool to elucidate the structural basis of this interaction at an atomic level. Techniques such as molecular docking and molecular dynamics (MD) simulations allow researchers to predict the binding pose of amlodipine within the receptor, identify key interacting amino acid residues, and analyze the dynamic behavior of the drug-receptor complex over time. This guide will delve into the theoretical underpinnings and practical application of these computational methods in the context of amlodipine pharmacology.
Amlodipine's Target Receptor and Binding Site
Amlodipine primarily targets the α1C subunit (CACNA1C) of the L-type calcium channel.[1][2][3][4][5][6] Crystallographic and functional studies have revealed that the binding site for amlodipine and other dihydropyridines is located on the external, lipid-facing surface of the pore module, at the interface of two subunits.[7] This binding is allosteric, inducing a conformational change in the channel's selectivity filter that ultimately blocks calcium ion translocation.[7] Key amino acid residues that form a hydrophobic pocket for amlodipine interaction include Y195, I199, F171, Y168, and F167, with the dihydropyridine ring being sandwiched between Y195 of the S6 helix and F167 of the P-loop.[8]
In Silico Modeling Methodologies
Molecular Docking
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor.[9] This method is instrumental in identifying potential binding modes and estimating the binding affinity.
-
Protein Preparation:
-
Obtain the 3D structure of the L-type calcium channel (e.g., from the Protein Data Bank, PDB ID: 5KMD).
-
Remove water molecules and any co-crystallized ligands.
-
Add polar hydrogen atoms and assign Kollmann charges using software like AutoDock Tools.[7]
-
-
Ligand Preparation:
-
Obtain the 3D structure of amlodipine (e.g., from PubChem or ZINC database).
-
Optimize the ligand's geometry using a suitable force field.
-
Assign Gasteiger charges.
-
-
Grid Box Generation:
-
Define a grid box encompassing the putative binding site on the receptor, ensuring it is large enough to allow for translational and rotational sampling of the ligand.
-
-
Docking Simulation:
-
Perform the docking calculation using a program like AutoDock Vina. The program will explore various conformations and orientations of amlodipine within the grid box.
-
-
Analysis of Results:
-
Analyze the resulting docking poses based on their binding energy scores. The pose with the lowest binding energy is typically considered the most favorable.
-
Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) using software like PyMOL or Discovery Studio to identify key interacting residues.
-
Molecular Dynamics (MD) Simulations
MD simulations provide insights into the dynamic behavior of the amlodipine-receptor complex over time, allowing for the assessment of conformational stability and the detailed analysis of intermolecular interactions.
-
System Preparation:
-
Use the best-ranked docked complex from the molecular docking study as the starting structure.
-
Embed the protein-ligand complex in a lipid bilayer (e.g., POPC) to mimic the cell membrane environment.
-
Solvate the system with water molecules and add ions to neutralize the system and achieve physiological concentration.
-
-
Topology and Parameter Files:
-
Energy Minimization:
-
Perform energy minimization of the entire system to remove steric clashes and relax the structure.
-
-
Equilibration:
-
Perform a two-phase equilibration process:
-
NVT (constant Number of particles, Volume, and Temperature) equilibration: Gradually heat the system to the desired temperature (e.g., 310 K) while restraining the protein and ligand heavy atoms.[10][11]
-
NPT (constant Number of particles, Pressure, and Temperature) equilibration: Continue the simulation at constant pressure to ensure the correct density of the system.[10][11]
-
-
-
Production MD:
-
Run the production MD simulation for a sufficient length of time (e.g., 100 ns or more) without restraints to observe the dynamic behavior of the complex.
-
-
Trajectory Analysis:
-
Analyze the MD trajectory to calculate various parameters:
-
Root Mean Square Deviation (RMSD): To assess the conformational stability of the protein and ligand over time.
-
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.[15][16]
-
Hydrogen Bond Analysis: To quantify the formation and breakage of hydrogen bonds between amlodipine and the receptor.
-
Binding Free Energy Calculation: Use methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) to estimate the binding free energy.[3][4][17][18][19]
-
-
Quantitative Data Summary
The following tables summarize key quantitative data obtained from various in silico and experimental studies on amlodipine-receptor interactions.
Table 1: Binding Affinity and Inhibition Data
| Parameter | Value | Receptor/System | Reference |
| IC50 | 10 ± 0.4 nM | CavAb | [8] |
| 112 ± 10 nM | CavAb I199S mutant | [8] | |
| Kd | 1.64 ± 0.17 nM | Rat cardiac membranes | [20][21] |
| 1.68 ± 0.12 nM | Rat cardiac membranes | [22] | |
| Bmax | 0.45 ± 0.08 pmol/mg protein | Rat cardiac membranes | [20][21] |
| 0.34 ± 0.08 pmol/mg protein | Rat cardiac membranes | [22] |
Table 2: Molecular Docking Binding Energies
| Ligand | PDB ID | Binding Energy (kcal/mol) | Reference |
| Amlodipine | 5KMD | -5.6 | [7] |
| Amlodipine Bioisostere P4 | 5KMD | -8.6 | [7] |
| Amlodipine Bioisostere P7 | 5KMD | -8.8 | [7] |
| Amlodipine | 6M7H | -5.1 | [7] |
| Amlodipine Bioisostere P5 | 6M7H | -8.3 | [7] |
| Amlodipine Bioisostere P7 | 6M7H | -8.3 | [7] |
Experimental Validation
In silico predictions of amlodipine's binding site and key interacting residues can be validated through experimental techniques such as site-directed mutagenesis coupled with functional assays.
Site-Directed Mutagenesis
This technique is used to introduce specific mutations into the gene encoding the L-type calcium channel to assess the impact of individual amino acid residues on amlodipine binding.
-
Primer Design: Design complementary oligonucleotide primers containing the desired mutation at the center, flanked by 10-15 bases of correct sequence on both sides.[1][2][23][24][25]
-
PCR Amplification: Perform PCR using a high-fidelity DNA polymerase and a plasmid containing the wild-type channel cDNA as a template. The primers will generate a mutated plasmid.
-
Template Digestion: Digest the parental, methylated template DNA with the DpnI restriction enzyme, which specifically cleaves methylated DNA, leaving the newly synthesized, unmethylated (mutated) plasmid intact.[23][25]
-
Transformation: Transform the mutated plasmid into competent E. coli cells for amplification.
-
Verification: Isolate the plasmid DNA and verify the presence of the desired mutation through DNA sequencing.
Functional Characterization using Patch-Clamp Electrophysiology
The functional consequences of the introduced mutations on amlodipine's inhibitory activity are typically assessed using the whole-cell patch-clamp technique.[9][26][27][28][29][30][31][32][33][34]
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293 cells) and transiently transfect them with the cDNA encoding either the wild-type or the mutant L-type calcium channel subunits.
-
Pipette Preparation: Fabricate glass micropipettes with a resistance of 3-7 MΩ and fill them with an appropriate intracellular solution.[31]
-
Giga-seal Formation: Approach a transfected cell with the micropipette and apply gentle suction to form a high-resistance (gigaohm) seal between the pipette tip and the cell membrane.[29]
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, establishing electrical and diffusive access to the cell's interior.[28][29]
-
Voltage-Clamp Recording: Clamp the cell membrane at a holding potential (e.g., -80 mV) and apply depolarizing voltage steps to elicit L-type calcium currents.
-
Drug Application: Perfuse the cells with an external solution containing varying concentrations of amlodipine and record the resulting inhibition of the calcium currents.
-
Data Analysis: Construct concentration-response curves to determine the IC50 of amlodipine for the wild-type and mutant channels. A significant increase in the IC50 for a mutant channel indicates that the mutated residue is important for amlodipine binding.
Visualizations
Signaling Pathway of Amlodipine Action
References
- 1. An efficient one-step site-directed deletion, insertion, single and multiple-site plasmid mutagenesis protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cpclab.uni-duesseldorf.de [cpclab.uni-duesseldorf.de]
- 5. Pharmacogenomic insights into amlodipine response: the role of CACNA1D, CACNA1C, and TRIB3 variants in hypertensive patients | PLOS One [journals.plos.org]
- 6. Pharmacogenomic insights into amlodipine response: the role of CACNA1D, CACNA1C, and TRIB3 variants in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Interaction between dihydropyridines and phospholipid bilayers: a molecular dynamics simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structural basis for inhibition of a voltage-gated Ca2+ channel by Ca2+ antagonist drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Functional characterization of CaVα2δ mutations associated with sudden cardiac death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 11. GROMACS Protein-Ligand Complex MD Setup tutorial - BioExcel Building Blocks [mmb.irbbarcelona.org]
- 12. Protein-Ligand Complex [mdtutorials.com]
- 13. GROMACS Tutorials [mdtutorials.com]
- 14. LigParGen Server [zarbi.chem.yale.edu]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. An accurate free energy estimator: based on MM/PBSA combined with interaction entropy for protein–ligand binding affinity - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 18. walshmedicalmedia.com [walshmedicalmedia.com]
- 19. End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. The unique binding properties of amlodipine: a long-acting calcium antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. (-)[3H]amlodipine binding to rat cardiac membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. research.cbc.osu.edu [research.cbc.osu.edu]
- 24. Site-Directed Mutagenesis [protocols.io]
- 25. static.igem.org [static.igem.org]
- 26. Functional Characterization and Neuronal Modeling of the Effects of Childhood Absence Epilepsy Variants of CACNA1H, a T-Type Calcium Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Functional characterization of ClC-1 mutations from patients affected by recessive myotonia congenita presenting with different clinical phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Application of Patch Clamp Methods to the Study of Calcium Currents and Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 29. personal.utdallas.edu [personal.utdallas.edu]
- 30. Functional Characterization of Voltage-Gated Calcium Channels - Creative Bioarray [ionschannel.com]
- 31. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 32. Whole-cell recordings of calcium and potassium currents in acutely isolated smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Repriming of L-type calcium currents revealed during early whole-cell patch-clamp recordings in rat ventricular cells - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Functional characterization of a novel de novo CACNA1C pathogenic variant in a patient with neurodevelopmental disorder - PMC [pmc.ncbi.nlm.nih.gov]
Amlodipine as a peripheral arterial vasodilator mechanism
Pleiotropic Mechanisms Contributing to Vasodilation
Beyond its direct action on calcium channels, amlodipine (B1666008) exhibits several pleiotropic effects that enhance its vasodilatory and vasoprotective properties. These secondary mechanisms primarily involve the enhancement of nitric oxide (NO) bioavailability and the inhibition of the protein kinase C (PKC) pathway.
Enhancement of Nitric Oxide Bioavailability
Amlodipine has been demonstrated to increase the production and availability of nitric oxide, a potent endogenous vasodilator. This is achieved through a dual mechanism:
-
Increased eNOS Expression and Activity: Long-term treatment with amlodipine can increase the expression of endothelial nitric oxide synthase (eNOS). More acutely, amlodipine activates eNOS through a signaling cascade that involves changes in its phosphorylation status. Specifically, amlodipine promotes the phosphorylation of eNOS at the activating site Serine 1177 and reduces phosphorylation at the inhibitory site Threonine 495.
-
Antioxidant Properties: Amlodipine possesses antioxidant properties that can quench superoxide (B77818) anions. By reducing oxidative stress, amlodipine protects NO from degradation, thereby prolonging its half-life and enhancing its vasodilatory effects.
Inhibition of Protein Kinase C (PKC) Pathway
Amlodipine has been shown to inhibit the activity of protein kinase C (PKC) in endothelial cells. The inhibition of PKC contributes to the activation of eNOS, as PKC is known to phosphorylate eNOS at the inhibitory Thr495 site. By reducing this inhibitory phosphorylation, amlodipine further promotes eNOS activity and NO production. This effect on PKC may also contribute to the anti-proliferative and anti-inflammatory properties of amlodipine.
Quantitative Data Summary
The following tables summarize the quantitative data from various in vitro and in vivo studies on the effects of amlodipine.
Table 1: In Vitro Vasodilatory and Electrophysiological Effects of Amlodipine
| Parameter | Preparation | Agonist/Condition | IC50 / EC50 | Reference |
| Inhibition of Contraction | Rat Aortic Rings | 40 mM KCl | 7.5 x 10-9 M | |
| Inhibition of Contraction | Pig Coronary Artery Rings | 35 mM KCl | 2.2 x 10-8 M | |
| Inhibition of Contraction | Human Coronary Artery Rings | 35 mM KCl | 2.1 x 10-8 M | |
| Inhibition of Ca2+-induced Contractions | Depolarized Rat Aorta | Ca2+ | 1.9 nM | |
| Inhibition of Contractions | Rat Aorta | 45 mM K+ | 19.4 nM | |
| Increase in Coronary Flow | Langendorff Rat Heart | 10-9 M | ||
| Inhibition of CaVAb | Bacterial Voltage-Gated Ca2+ Channel | Depolarizing Pulses | 10 nM |
Table 2: Clinical and In Vivo Hemodynamic Effects of Amlodipine
| Parameter | Population | Treatment Duration | Change from Baseline | Reference |
| Mean Blood Pressure | Hypertensive Patients | 2 months | ↓ 11 ± 1% | |
| Brachial Artery Diameter (Rest) | Hypertensive Patients | 2 months | ↑ 8 ± 3% | |
| Brachial Artery Diameter (Reactive Hyperemia) | Hypertensive Patients | 2 months | ↑ 18 ± 5% | |
| Arterial Compliance (Prevailing Pressure) | Hypertensive Patients | 2 months | ↑ 44 ± 13% | |
| Coronary Blood Flow (CBF) | Ischemic Dog Hearts | Infusion | ↑ from 50 ± 3 to 69 ± 6 ml/100 g/min |
Table 3: Amlodipine's Effects on Nitric Oxide (NO) Production and Endothelial Nitric Oxide Synthase (eNOS) Activity
| Parameter | Model System | Treatment | Result | Reference |
| NO Levels | Cultured HUVECs | 1 µmol/L Amlodipine for 25 min | Significant increase (P < 0.01) | |
| eNOS Phosphorylation (Ser1177) | Cultured HUVECs | 1 µmol/L Amlodipine | Time-dependent increase | |
| eNOS Phosphorylation (Thr495) | Cultured HUVECs | 1 µmol/L Amlodipine | Time-dependent decrease | |
| Aortic Endothelial NO Release | Spontaneously Hypertensive Rats | 5 mg/kg/day for 8 weeks | Restored to 101 ± 3 nM from 55 ± 6 nM (vehicle) | |
| Glomerular Endothelial NO Release | Spontaneously Hypertensive Rats | 5 mg/kg/day for 8 weeks | Increased to 69 ± 3 nM | |
| Nitrate+Nitrite (B80452) Level Difference (Coronary Blood) | Ischemic Dog Hearts | 2 µg/kg/min Infusion | Increased from 7.8 ± 1.3 to 16.1 ± 1.1 µM |
Table 4: Effects of Amlodipine on Protein Kinase C (PKC) Activity
| Parameter | Model System | Treatment | Result | Reference |
| PKC Phosphorylation | Cultured HUVECs | 1 µmol/L Amlodipine | Time-dependent decrease | |
| PKC Activation (α and β isoforms) | THP-1 Monocytic Cells | Amlodipine Treatment | Diminished activation induced by PMA |
Experimental Protocols
Isometric Tension Measurement in Isolated Arteries
This protocol is used to assess the direct vasodilatory effect of amlodipine on arterial tissue.
-
Tissue Preparation: Male Sprague-Dawley rats (250–300 grams) are euthanized. The thoracic aorta is excised, and perivascular connective tissue is removed. The aorta is cut into rings of 2-3 mm in width.
-
Mounting: Aortic rings are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 - 5% CO2. The rings are connected to isometric force transducers.
-
Equilibration and Pre-contraction: The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g. The viability of the endothelium can be tested with acetylcholine (B1216132) after pre-contraction with an alpha-agonist like phenylephrine (B352888) (10-6 M). For experiments assessing direct smooth muscle effects, the endothelium may be denuded by gently rubbing the intimal surface.
-
Drug Administration: Once a stable contraction is achieved with a contractile agent (e.g., phenylephrine or a high concentration of KCl), cumulative concentrations of amlodipine are added to the organ bath.
-
Data Acquisition: The isometric tension is recorded continuously. The relaxation response is expressed as a percentage of the pre-contraction tension.
Human Umbilical Vein Endothelial Cell (HUVEC) Culture
HUVECs are a standard model for studying endothelial cell biology.
-
Cell Seeding: HUVECs are seeded in gelatin-coated culture flasks or plates in Endothelial Cell Growth Medium supplemented with growth factors and fetal bovine serum.
-
Incubation: Cells are maintained in a humidified incubator at 37°C with 5% CO2. The medium is changed every 2-3 days.
-
Drug Treatment: Upon reaching confluency, the cells are treated with amlodipine at various concentrations and for different time points, as required by the specific experiment (e.g., for Western blotting or NO measurement).
Western Blotting for eNOS Phosphorylation
This technique is used to quantify the phosphorylation status of eNOS at specific sites.
-
Cell Lysis: After treatment, HUVECs are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a standard assay, such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for total eNOS, phospho-eNOS (Ser1177), and phospho-eNOS (Thr495). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified by densitometry, and the levels of phosphorylated eNOS are normalized to total eNOS.
Nitric Oxide Measurement (Griess Assay)
The Griess assay is a colorimetric method for the indirect measurement of NO by quantifying its stable metabolite, nitrite.
-
Sample Collection: The cell culture supernatant from treated HUVECs is collected.
-
Griess Reaction: The supernatant is mixed with Griess reagent (a solution containing sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in an acidic buffer).
-
Color Development: In the presence of nitrite, a pink azo dye is formed.
-
Spectrophotometry: The absorbance of the colored product is measured at approximately 540 nm using a plate reader.
-
Quantification: The nitrite concentration in the samples is determined by comparison with a standard curve generated using known concentrations of sodium nitrite.
Venous Occlusion Plethysmography
This non-invasive technique is used to measure forearm blood flow in clinical studies.
-
Subject Preparation: The subject rests in a supine position with their forearm supported above the level of the heart.
-
Strain Gauge Placement: A mercury-in-silastic strain gauge is placed around the widest part of the forearm.
-
Cuff Placement: A cuff is placed around the upper arm to occlude venous return, and another cuff is placed around the wrist to exclude hand circulation.
-
Measurement: The wrist cuff is inflated to a suprasystolic pressure. The upper arm cuff is then inflated to a pressure that occludes venous return but does not affect arterial inflow (typically 40-50 mmHg).
-
Data Recording: The increase in forearm volume, detected by the strain gauge, is recorded over a short period (e.g., 10-15 seconds). This rate of volume change is proportional to the forearm blood flow.
-
Drug Infusion: For assessing endothelium-dependent and -independent vasodilation, drugs like acetylcholine and sodium nitroprusside, respectively, can be infused into the brachial artery, and forearm blood flow measurements are repeated.
Mandatory Visualizations
Signaling Pathways
Caption: Amlodipine's primary mechanism: L-type calcium channel inhibition.
Caption: Amlodipine's enhancement of nitric oxide bioavailability.
Methodological & Application
Application Note: A Robust and Validated RP-HPLC Method for the Quantification of Amlodipine in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a simple, rapid, and sensitive reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of amlodipine (B1666008) in human plasma. Amlodipine, a third-generation dihydropyridine (B1217469) calcium channel blocker, is widely prescribed for the treatment of hypertension and angina.[1][2] Accurate measurement of its concentration in plasma is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. The method employs a straightforward protein precipitation technique for sample preparation and utilizes UV detection for quantification.[3] This protocol has been developed and validated to ensure reliability, precision, and accuracy, making it suitable for routine analysis in a clinical or research laboratory setting.
Instrumentation and Materials
1.1 Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Photodiode Array (PDA) detector.
-
Analytical balance.
-
Centrifuge capable of 10,000 RPM.
-
Vortex mixer.
-
Pipettes and tips.
-
Syringe filters (0.22 µm or 0.45 µm).
-
Autosampler vials.
1.2 Chemicals and Reagents
-
Amlodipine Besylate Reference Standard (USP grade or equivalent).
-
Nifedipine (Internal Standard, IS).
-
Acetonitrile (B52724) (HPLC grade).
-
Methanol (HPLC grade).
-
Potassium dihydrogen orthophosphate (AR grade).
-
Ortho-phosphoric acid (AR grade).
-
Water (HPLC grade/Milli-Q).
-
Drug-free human plasma (with anticoagulant like K2-EDTA).
Experimental Protocols
2.1 Preparation of Solutions
2.1.1 Mobile Phase Preparation (Acetonitrile:Phosphate (B84403) Buffer)
-
Phosphate Buffer (25 mM, pH 3.0): Dissolve approximately 3.4 g of potassium dihydrogen orthophosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 using ortho-phosphoric acid.
-
Mobile Phase: Mix acetonitrile and the prepared phosphate buffer in a ratio of 35:65 (v/v).
-
Degassing: Degas the mobile phase by sonicating for 15-20 minutes or by using an online degasser before use.
2.1.2 Standard Stock Solution Preparation (1 mg/mL)
-
Accurately weigh 10 mg of Amlodipine Besylate reference standard and transfer it to a 10 mL volumetric flask.
-
Dissolve and dilute to volume with methanol. This is the Amlodipine Stock Solution A (1 mg/mL).
-
Similarly, prepare a 1 mg/mL stock solution of Nifedipine (Internal Standard) in methanol. This is the IS Stock Solution.
2.1.3 Working Standard Solutions
-
Amlodipine Working Stock (10 µg/mL): Dilute 100 µL of Amlodipine Stock Solution A to 10 mL with methanol.
-
Internal Standard Working Solution (1 µg/mL): Dilute 100 µL of the IS Stock Solution to 100 mL with methanol.
2.2 Preparation of Calibration Curve (CC) and Quality Control (QC) Samples
-
Prepare a series of calibration standards by spiking appropriate amounts of the Amlodipine Working Stock (10 µg/mL) into drug-free human plasma to achieve final concentrations, for example, of 1, 2.5, 5, 10, 20, 40, and 80 ng/mL.
-
Prepare Quality Control (QC) samples at a minimum of three concentration levels:
-
Low QC (LQC): 3 ng/mL
-
Medium QC (MQC): 15 ng/mL
-
High QC (HQC): 60 ng/mL
-
2.3 Plasma Sample Preparation Protocol (Protein Precipitation)
-
Pipette 500 µL of the plasma sample (blank, CC, QC, or unknown) into a clean 1.5 mL microcentrifuge tube.
-
Add 50 µL of the Internal Standard Working Solution (1 µg/mL Nifedipine).
-
Add 1 mL of acetonitrile (as the protein precipitating agent).
-
Vortex the tube for 1 minute to ensure thorough mixing and protein precipitation.[4]
-
Centrifuge the sample at 10,000 RPM for 10 minutes at 4°C to pellet the precipitated proteins.[4]
-
Carefully transfer the clear supernatant to a clean tube or an autosampler vial.
-
Inject 20 µL of the supernatant into the HPLC system.
References
Application Note: Amlodipine Besylate Assay by Reverse-Phase HPLC
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the quantitative determination of Amlodipine (B1666008) Besylate in bulk and pharmaceutical dosage forms using a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method. The described method is simple, accurate, and precise, making it suitable for routine quality control and analytical research. The protocol includes comprehensive steps for mobile phase preparation, standard and sample solution preparation, and data analysis. Additionally, typical method validation parameters as per ICH guidelines are summarized to demonstrate the method's reliability.
Chromatographic Conditions
The separation and quantification are achieved using a C18 column with a mobile phase consisting of a buffered organic mixture.
| Parameter | Specification |
| Instrument | High-Performance Liquid Chromatography (HPLC) System with UV Detector |
| Column | Octadecylsilyl Silica Gel, C18 (e.g., 250 mm x 4.6 mm, 5 µm)[1][2] |
| Mobile Phase | Acetonitrile, Methanol (B129727), and a pH 3.0 Buffer (Triethylamine or Phosphate) in a ratio such as 15:35:50 (v/v/v)[3][4] |
| Flow Rate | 1.0 mL/min[1][2][3][5] |
| Detection Wavelength | 237 nm[3][6] |
| Injection Volume | 20 µL[5] |
| Column Temperature | 30°C[2][3] |
| Run Time | Approximately 10-15 minutes |
Experimental Protocol
2.1. Preparation of Mobile Phase (Example: Acetonitrile:Methanol:Triethylamine (B128534) Buffer)
-
Prepare pH 3.0 Buffer: Dissolve 7 mL of triethylamine in 1000 mL of purified water. Adjust the pH to 3.0 ± 0.1 using phosphoric acid.[3]
-
Mix Mobile Phase: Combine HPLC grade acetonitrile, methanol, and the prepared triethylamine buffer in a 15:35:50 (v/v/v) ratio.[3]
-
Degas: Filter the mixture through a 0.45 µm membrane filter and degas using an ultrasonic bath for at least 15 minutes before use.[3]
2.2. Preparation of Standard Solution
-
Standard Stock Solution: Accurately weigh about 25 mg of Amlodipine Besylate USP Reference Standard into a 50 mL volumetric flask.[7] Add approximately 30 mL of methanol or mobile phase and sonicate to dissolve completely.[7] Dilute to the mark with the same solvent and mix well.
-
Working Standard Solution: Transfer 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the mobile phase to achieve a final concentration suitable for analysis (e.g., 50 µg/mL).[3]
2.3. Preparation of Sample Solution (from Tablets)
-
Weigh and Powder: Weigh no fewer than 10 tablets and calculate the average weight. Finely powder the tablets in a mortar.
-
Sample Stock Solution: Accurately weigh a portion of the powder equivalent to 25 mg of Amlodipine Besylate and transfer it to a 50 mL volumetric flask.[7]
-
Extraction: Add about 30 mL of methanol or mobile phase and sonicate for 15 minutes to ensure complete extraction of the drug.[8]
-
Dilution & Filtration: Dilute to the mark with the same solvent, mix well, and filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.[3]
-
Working Sample Solution: Transfer 5.0 mL of the filtered Sample Stock Solution into a 50 mL volumetric flask and dilute to volume with the mobile phase.
2.4. Assay Procedure
-
System Equilibration: Equilibrate the HPLC system by pumping the mobile phase through the column for at least 30 minutes or until a stable baseline is achieved.
-
System Suitability: Inject the Working Standard Solution five or six times and record the chromatograms.
-
Analysis: Inject the blank (mobile phase), Working Standard Solution, and Working Sample Solution in an appropriate sequence, ensuring replicate injections for precision.
-
Data Acquisition: Record the peak areas from the resulting chromatograms. The retention time for Amlodipine Besylate is typically between 2.6 and 12.3 minutes, depending on the exact conditions.[1][4]
Experimental Workflow Diagram
Caption: Workflow from preparation to final analysis for the HPLC assay of Amlodipine Besylate.
Data Presentation and Calculations
4.1. System Suitability The system is deemed suitable for analysis if it meets the following criteria based on replicate injections of the standard solution.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | Not more than 2.0[9] |
| Theoretical Plates (N) | Not less than 2000[9] |
| % Relative Standard Deviation (%RSD) | Not more than 2.0% for peak areas |
4.2. Calculation of Assay Result The percentage of Amlodipine Besylate in the tablet dosage form can be calculated using the following formula:
% Assay = (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * Purity_Standard * 100
Where:
-
Area_Sample: Peak area of amlodipine in the sample chromatogram.
-
Area_Standard: Average peak area of amlodipine in the standard chromatograms.
-
Conc_Standard: Concentration of the Working Standard Solution (mg/mL).
-
Conc_Sample: Nominal concentration of the Working Sample Solution (mg/mL).
-
Purity_Standard: Purity of the USP Reference Standard (as a decimal).
4.3. Summary of Method Validation Parameters The following table summarizes typical validation results for a robust Amlodipine Besylate HPLC assay, demonstrating its suitability for its intended purpose.
| Validation Parameter | Typical Results |
| Linearity Range | 0.5 - 200 µg/mL[1][5][6] |
| Correlation Coefficient (r²) | > 0.999[6] |
| Accuracy (% Recovery) | 98.0% - 102.0%[9] |
| Precision (%RSD) | |
| - Intra-day | < 2.0%[1] |
| - Inter-day | < 2.0%[1] |
| Limit of Detection (LOD) | ~0.06 µg/mL[1][8] |
| Limit of Quantification (LOQ) | ~0.19 µg/mL[8] |
| Robustness | Unaffected by minor changes in flow rate and mobile phase composition |
References
- 1. japer.in [japer.in]
- 2. researchgate.net [researchgate.net]
- 3. eijppr.com [eijppr.com]
- 4. jddtonline.info [jddtonline.info]
- 5. akjournals.com [akjournals.com]
- 6. Stability-indicating RP-HPLC method development and validation for the quantification of amlodipine besylate and valsartan tablets in solid oral dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. Development and Validation of an HPLC Method Using an Experimental Design for Analysis of Amlodipine Besylate and Enalapril Maleate in a Fixed-dose Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
Application Notes and Protocols for Testing Amlodipine on A549 Lung Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the effects of amlodipine (B1666008), a calcium channel blocker, on the A549 human lung adenocarcinoma cell line. The following protocols detail the procedures for cell culture, cytotoxicity assessment, and analysis of key signaling pathways.
Introduction
A549 cells are a widely used model for non-small cell lung cancer (NSCLC) research.[1][2][3] Amlodipine, traditionally used for hypertension, has demonstrated anti-cancer properties in various cancer cell lines, including A549.[4][5] Studies have shown that amlodipine can inhibit proliferation, induce cell cycle arrest, and suppress migration of A549 cells.[4][5][6] The underlying mechanisms appear to involve the attenuation of the PI3K/Akt and Raf/ERK signaling pathways.[4][5][7] These protocols offer a standardized methodology to explore these effects.
Data Presentation
Table 1: A549 Cell Culture Conditions
| Parameter | Recommended Condition |
| Cell Line | A549 (ATCC® CCL-185™) |
| Growth Medium | F-12K Medium or DMEM |
| Supplements | 10% Fetal Bovine Serum (FBS), 100 U/mL Penicillin, 100 µg/mL Streptomycin[2] |
| Culture Conditions | 37°C, 5% CO2, humidified atmosphere[1] |
| Subculture | When cells reach 70-90% confluency[1] |
| Seeding Density | 2 x 10³ to 1 x 10⁴ cells/cm²[8] |
| Doubling Time | Approximately 22-24 hours[8] |
Table 2: Reported IC50 Values of Amlodipine on A549 Cells
| Study | Incubation Time | IC50 (µM) | Assay Used |
| Zhang et al. (2022) | 48 hours | 9.641 | MTT Assay[5] |
| Al-Majdoub et al. (2024) | Not Specified | 23 | MTT Assay[6][7] |
Experimental Protocols
A549 Cell Culture Protocol
This protocol outlines the standard procedure for the culture and maintenance of the A549 cell line.
Materials:
-
A549 cell line (ATCC® CCL-185™)
-
F-12K Medium or Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
0.25% Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
T-75 cell culture flasks
-
Sterile serological pipettes and centrifuge tubes
Procedure:
-
Media Preparation: Prepare complete growth medium by supplementing the base medium (F-12K or DMEM) with 10% FBS and 1% Penicillin-Streptomycin.
-
Thawing Cryopreserved Cells:
-
Rapidly thaw the cryovial of A549 cells in a 37°C water bath.[1]
-
Transfer the cell suspension to a 15 mL centrifuge tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 200 x g for 5 minutes.[1]
-
Discard the supernatant and gently resuspend the cell pellet in 10-12 mL of complete growth medium.
-
Transfer the cell suspension to a T-75 flask.
-
Incubate at 37°C in a humidified incubator with 5% CO2.
-
-
Subculturing:
-
When cells reach 70-90% confluency, aspirate the culture medium.[1]
-
Wash the cell monolayer once with sterile PBS.
-
Add 2-3 mL of 0.25% Trypsin-EDTA solution to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.[8]
-
Neutralize the trypsin by adding 8-10 mL of complete growth medium.
-
Collect the cell suspension in a 15 mL centrifuge tube and centrifuge at 200 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.
-
Seed new T-75 flasks at a ratio of 1:4 to 1:9.[8] Renew the culture medium every 2-3 days.[8]
-
Cytotoxicity Assessment using MTT Assay
This protocol describes how to determine the cytotoxic effects of amlodipine on A549 cells.
Materials:
-
A549 cells
-
Complete growth medium
-
Amlodipine stock solution (dissolved in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Amlodipine Treatment:
-
Prepare serial dilutions of amlodipine in complete growth medium from the stock solution. It is recommended to test a range of concentrations (e.g., 1, 5, 10, 15, 20, 25, 40 µM) to determine the IC50.[4][7]
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest amlodipine concentration) and a blank control (medium only).
-
After 24 hours of cell attachment, remove the medium and add 100 µL of the prepared amlodipine dilutions or control medium to the respective wells.
-
Incubate for the desired time period (e.g., 48 hours).[4][5]
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.[11]
-
Incubate the plate for 4 hours at 37°C.[11]
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[11]
-
Shake the plate for 15 minutes to ensure complete dissolution.[11]
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value (the concentration of amlodipine that inhibits cell growth by 50%).
-
Mandatory Visualizations
Caption: Workflow for amlodipine cytotoxicity testing on A549 cells.
Caption: Amlodipine's inhibitory effect on EGFR-mediated pathways in A549 cells.
References
- 1. nanopartikel.info [nanopartikel.info]
- 2. reprocell.com [reprocell.com]
- 3. A549 Cell Line: A Keystone in Lung Cancer Research [cytion.com]
- 4. researchgate.net [researchgate.net]
- 5. Anticancer Effects of Amlodipine Alone or in Combination With Gefitinib in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Metabolomic Analysis, Antiproliferative, Anti-Migratory, and Anti-Invasive Potential of Amlodipine in Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A549 Cell Subculture Protocol [a549.com]
- 9. Evaluation of Anticancer activity of Silver Nanoparticles on the A549 Human lung carcinoma cell lines through Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anticancer property of gallic acid in A549, a human lung adenocarcinoma cell line, and possible mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for Amlodipine Administration in Hypertensive Rat Experimental Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of amlodipine (B1666008) in various rat models of hypertension. The protocols outlined below are synthesized from established research methodologies to guide the design and execution of preclinical studies evaluating the antihypertensive effects of amlodipine.
Overview of Amlodipine's Mechanism of Action
Amlodipine is a long-acting dihydropyridine (B1217469) calcium channel blocker.[1][2][3] Its primary mechanism of action involves the inhibition of L-type calcium channels in vascular smooth muscle cells.[1][3] This blockage prevents the influx of calcium ions, leading to vasodilation, a reduction in peripheral vascular resistance, and consequently, a decrease in blood pressure.[2][4] Beyond its primary function, amlodipine has been shown to exert pleiotropic effects, including the reduction of oxidative stress and modulation of the nitric oxide (NO) signaling pathway.[5][6][7][8]
Experimental Hypertensive Rat Models
The selection of an appropriate animal model is critical for the investigation of antihypertensive agents. Several rat models are commonly employed in amlodipine research:
-
Spontaneously Hypertensive Rat (SHR): This is the most widely used genetic model of essential hypertension.[9] SHRs develop hypertension without any external induction.[9] The stroke-prone SHR (SHRSP) is a substrain that develops severe hypertension and is often used to study cerebrovascular complications.[5]
-
Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Rat: This model of mineralocorticoid-induced hypertension is established by unilateral nephrectomy followed by the administration of DOCA and a high-salt diet.
-
Nω-nitro-L-arginine methyl ester (L-NAME)-Induced Hypertensive Rat: Chronic administration of L-NAME, a nitric oxide synthase inhibitor, leads to a sustained increase in blood pressure.[10][11]
-
Buthionine-Sulfoximine (BSO)-Induced Hypertensive Rat: BSO, a glutathione (B108866) synthase inhibitor, induces oxidative stress-mediated hypertension.[6][12]
Experimental Protocols
The following are generalized protocols for the administration of amlodipine in hypertensive rat models. Specific parameters such as dosage and duration of treatment may need to be optimized based on the research question and the chosen animal model.
Materials and Equipment
-
Animals: Spontaneously Hypertensive Rats (SHR) or other appropriate hypertensive rat models (e.g., Sprague-Dawley, Wistar-Kyoto as normotensive controls).
-
Amlodipine: Pharmaceutical grade amlodipine besylate.
-
Vehicle: Distilled water, 0.5% methylcellulose, or as specified in the literature.
-
Animal caging and husbandry equipment.
-
Blood pressure measurement system: Tail-cuff plethysmography or telemetry-based systems.
-
Analytical equipment for biochemical assays: Spectrophotometer, HPLC, ELISA reader, etc.
-
Reagents for biochemical assays: Thiobarbituric acid reactive substances (TBARS) assay kit, nitric oxide assay kit, etc.
Amlodipine Preparation and Administration
Amlodipine is typically administered orally via gavage or in drinking water. Intravenous and intracerebroventricular routes have also been used for specific mechanistic studies.
-
Oral Gavage:
-
Administration in Drinking Water:
-
Calculate the required concentration of amlodipine in the drinking water based on the average daily water consumption of the rats and the target dose.
-
Prepare fresh amlodipine-containing drinking water regularly. This method is suitable for long-term studies.
-
Blood Pressure Measurement
-
Tail-Cuff Plethysmography:
-
Acclimatize the rats to the restraining device and the procedure for several days before the actual measurement to minimize stress-induced variations in blood pressure.
-
Warm the rat's tail to detect the pulse.
-
Record systolic blood pressure (SBP), diastolic blood pressure (DBP), and mean arterial pressure (MAP).
-
Biochemical and Molecular Analyses
At the end of the treatment period, animals are euthanized, and tissues (e.g., brain, heart, aorta) and blood are collected for further analysis.
-
Oxidative Stress Markers:
-
Nitric Oxide Pathway:
Data Presentation
Quantitative data from studies on amlodipine administration in hypertensive rats are summarized in the tables below for easy comparison.
Table 1: Effect of Amlodipine on Blood Pressure in Spontaneously Hypertensive Rats (SHR)
| Amlodipine Dose | Route of Administration | Duration of Treatment | Change in Mean Arterial Pressure (MAP) | Reference |
| 50-100 µg/kg | Intravenous (iv) | Acute | Dose-related decrease | [19] |
| 10-50 µg/kg | Intracerebroventricular (icv) | Acute | Parallel decreases in MAP, RSNA, and HR | [19] |
| 50 µg/kg/hr for 3h, then 100 µg/kg/hr for 2h | Intravenous (iv) infusion | 5 hours | Parallel decreases in RSNA, MAP, and HR | [19] |
| 10 mg/kg/day | Oral | 30 weeks | Significant reduction | [15] |
| 5 mg/kg/day | Oral | 8 weeks | Significant decrease to 167 ± 3 mm Hg from 174 ± 1 mm Hg (vehicle) | [8] |
| 10 mg/kg/day | Oral | 6 weeks | 29% decrease | [14] |
| 10 mg/kg/day | Oral gavage | 12 weeks | Decrease to 180 ± 4.9 mmHg from 221 ± 6.2 mmHg (control) | [16] |
Table 2: Effect of Amlodipine on Oxidative Stress and Nitric Oxide Pathway
| Parameter | Animal Model | Amlodipine Treatment | Key Findings | Reference |
| Thiobarbituric acid-reactive substances (TBARS) | Stroke-prone SHR | 30 days in drinking water | Reduced TBARS levels in cortex, cerebellum, hypothalamus, and brainstem | [5] |
| Plasma 8-isoprostane and Thromboxane A2 | Sprague-Dawley rats with BSO-induced hypertension | Administered with BSO | Reversed the BSO-induced elevation | [6] |
| Plasma Nitric Oxide | Sprague-Dawley rats with BSO-induced hypertension | Administered alone | Elevated nitric oxide levels | [6] |
| Aortic and Glomerular Endothelial NO and ONOO- | SHR | 5 mg/kg/day for 8 weeks | Restored NO release and decreased ONOO- | [8][18] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways and a typical experimental workflow.
References
- 1. Amlodipine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of Amlodipine Mesylate? [synapse.patsnap.com]
- 3. pharmacyfreak.com [pharmacyfreak.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Amlodipine-induced reduction of oxidative stress in the brain is associated with sympatho-inhibitory effects in stroke-prone spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Amlodipine attenuates oxidative stress-induced hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Amlodipine increased endothelial nitric oxide and decreased nitroxidative stress disproportionately to blood pressure changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Animal Models of Hypertension: A Scientific Statement From the American Heart Association - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. Selective interaction of the calcium antagonist amlodipine with calcium channels in arteries of spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Hemorheological effects of amlodipine in spontaneously hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The effect of amlodipine on hypertension-induced cardiac hypertrophy and reperfusion-induced calcium overload - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. karger.com [karger.com]
- 17. Comparative effects of pranidipine with amlodipine in rats with heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Amlodipine Increased Endothelial Nitric Oxide and Decreased Nitroxidative Stress Disproportionately to Blood Pressure Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Sympathoinhibitory and depressor effects of amlodipine in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Dissolution Testing of Amlodipine Tablets
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vitro dissolution testing of amlodipine (B1666008) tablets. The information compiled is essential for quality control, formulation development, and bioequivalence studies.
Amlodipine is classified as a Biopharmaceutics Classification System (BCS) Class 1 drug, indicating high solubility and high permeability.[1][2] This classification allows for the use of in vitro dissolution studies to potentially waive in vivo bioequivalence studies, a process known as a biowaiver.[3] Therefore, robust and well-characterized dissolution methods are critical.
I. Overview of Dissolution Methods
Several methods are employed for the dissolution testing of amlodipine tablets, ranging from official pharmacopeial methods to those used in comparative biowaiver studies. The choice of method depends on the purpose of the test, whether it is for routine quality control or for demonstrating bioequivalence between different formulations.
Compendial Method (USP)
The United States Pharmacopeia (USP) provides a standardized method for the dissolution testing of amlodipine besylate tablets.[4] This method is typically used for quality control purposes to ensure lot-to-lot consistency.
Biowaiver Studies
For generic drug approval, regulatory agencies like the FDA and WHO recommend biowaiver studies for BCS Class 1 drugs.[2] These studies involve dissolution profile comparisons in multiple media with varying pH levels to simulate the gastrointestinal tract.
Biorelevant Dissolution Media
To better predict the in vivo performance of amlodipine tablets, biorelevant dissolution media that mimic the composition of human gastric and intestinal fluids (in both fasted and fed states) can be utilized.[5]
II. Data Presentation: Comparative Dissolution Data
The following tables summarize quantitative data from various studies on the dissolution of amlodipine tablets under different conditions.
Table 1: Dissolution of Amlodipine Tablets in pH 1.2 Media
| Formulation | Time (min) | % Dissolved (Mean ± SD) | Reference |
| Reference | 15 | 101.6% | [6] |
| Generic A | 15 | 98.5% | [6] |
| Generic B | 15 | 89.9% | [6] |
| Innovator | 15 | 94.2% | [2] |
Table 2: Dissolution of Amlodipine Tablets in pH 4.5 Media
| Formulation | Time (min) | % Dissolved (Mean ± SD) | Reference |
| Reference | 30 | < 85% | [6] |
| Generic A | 30 | < 85% | [6] |
| Generic B | 30 | < 85% | [6] |
| Innovator | 15 | 92.0% | [2] |
Table 3: Dissolution of Amlodipine Tablets in pH 6.8 Media
| Formulation | Time (min) | % Dissolved (Mean ± SD) | Reference |
| Reference | 30 | < 85% | [6] |
| Generic A | 30 | < 85% | [6] |
| Generic B | 30 | < 85% | [6] |
| Innovator | 30 | 94.9% ± 3.49 | [2] |
| Generic AM-1 | 30 | 93.4% ± 3.12 | [2] |
| Generic AM-2 | 30 | 94.5% ± 2.62 | [2] |
| Generic AM-3 | 30 | 92.4% ± 3.16 | [2] |
| Generic AM-4 | 30 | 91.1% ± 3.32 | [2] |
III. Experimental Protocols
Protocol 1: USP Dissolution Test for Amlodipine Besylate Tablets
This protocol is based on the USP monograph for amlodipine besylate tablets.[4]
1. Materials and Equipment:
-
USP Apparatus 2 (Paddle)
-
Dissolution Vessels
-
Water bath maintained at 37 ± 0.5 °C
-
Amlodipine Besylate Tablets
-
0.01 N Hydrochloric Acid (HCl)
-
UV-Vis Spectrophotometer or HPLC system
-
Syringes and filters (0.45 µm)
2. Dissolution Parameters:
-
Apparatus: USP Apparatus 2 (Paddle)
-
Dissolution Medium: 500 mL of 0.01 N HCl[4]
-
Rotation Speed: 75 rpm[4]
-
Temperature: 37 ± 0.5 °C
-
Sampling Time: 30 minutes[4]
3. Procedure:
-
Prepare the dissolution medium (0.01 N HCl) and place 500 mL into each dissolution vessel.
-
Equilibrate the medium to 37 ± 0.5 °C.
-
Place one amlodipine tablet in each vessel.
-
Start the apparatus and operate at 75 rpm.
-
At 30 minutes, withdraw a sample from each vessel.
-
Filter the samples through a 0.45 µm filter.
-
Analyze the concentration of amlodipine in the filtered samples using a validated analytical method (e.g., UV-Vis spectrophotometry at ~239 nm or HPLC).
-
Calculate the percentage of the labeled amount of amlodipine dissolved.
4. Acceptance Criteria:
-
Not less than 75% of the labeled amount of amlodipine is dissolved in 30 minutes.[6]
Protocol 2: Dissolution Profile for Biowaiver Studies
This protocol is designed for comparing the dissolution profiles of different amlodipine tablet formulations as recommended by regulatory bodies for biowaiver studies.[2]
1. Materials and Equipment:
-
Same as Protocol 1, with the addition of reagents for preparing pH 4.5 acetate (B1210297) buffer and pH 6.8 phosphate (B84403) buffer.
2. Dissolution Parameters:
-
Apparatus: USP Apparatus 2 (Paddle)
-
Dissolution Media:
-
Temperature: 37 ± 0.5 °C
-
Sampling Times: 5, 10, 15, 20, 30, 45, and 60 minutes[6]
3. Procedure:
-
Perform the dissolution test separately for each of the three dissolution media.
-
Follow steps 1-4 from Protocol 1, using 900 mL of the respective medium and the specified rotation speed.
-
At each sampling time point, withdraw a sample from each vessel and replace it with an equal volume of fresh, pre-warmed medium.[2]
-
Filter the samples through a 0.45 µm filter.
-
Analyze the amlodipine concentration in each sample.
-
Calculate the cumulative percentage of drug dissolved at each time point.
4. Data Analysis:
-
Plot the mean percentage of drug dissolved against time for each formulation in each medium.
-
Compare the dissolution profiles using a similarity factor (f2). An f2 value between 50 and 100 indicates similarity between the test and reference profiles.
IV. Visualizations
Caption: Experimental workflow for a typical in vitro dissolution test.
Caption: Logical relationship between different dissolution testing approaches.
References
Live-Cell Imaging of Amlodipine Uptake Using Fluorescence Microscopy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amlodipine (B1666008) is a long-acting calcium channel blocker widely prescribed for the treatment of hypertension and angina. Understanding its subcellular distribution and uptake kinetics is crucial for elucidating its mechanism of action and developing more effective drug delivery systems. Amlodipine possesses intrinsic fluorescent properties that, while weak in aqueous solutions, are significantly enhanced within the cellular environment.[1][2][3][4] This characteristic enables the direct visualization of its uptake and accumulation in living cells using fluorescence microscopy without the need for fluorescent labeling, which could alter its biological activity.[1][2][3][4]
This application note provides a detailed protocol for the live-cell imaging of amlodipine uptake using confocal fluorescence microscopy. It has been observed that amlodipine readily penetrates the plasma membrane and accumulates in intracellular vesicles, specifically Rab7a-positive late endosomes and LAMP1-positive lysosomes.[1][3] The described methods allow for the qualitative and quantitative analysis of amlodipine's subcellular localization and dynamics, offering valuable insights for pharmacology and drug development research.
Data Presentation
Table 1: Spectral Properties of Amlodipine
| Parameter | Value | Reference |
| Excitation Wavelength (λex) | 365 nm | [1] |
| Emission Wavelength (λem) | 450 nm | [1] |
| Quantum Yield (Φ) in aqueous solution | ~ 0.04 | [1] |
| Fluorescence Enhancement | Up to 9-fold in human serum albumin | [1] |
Table 2: Recommended Cell Lines for Amlodipine Uptake Studies
| Cell Line | Description | Key Features |
| A7r5 | Vascular smooth muscle cells | Express the main target of amlodipine, CaV1.2 channels. |
| HL-1 | Cardiac muscle cell line | Relevant for studying cardiac effects of amlodipine. |
| HEK293 | Human embryonic kidney cells | Commonly used for live-cell imaging studies. |
Experimental Protocols
I. Cell Culture and Preparation
-
Cell Seeding:
-
Culture A7r5, HL-1, or other suitable cells in appropriate media and conditions.
-
For imaging, seed cells onto glass-bottom dishes or chamber slides suitable for high-resolution microscopy.
-
Allow cells to adhere and grow to 70-80% confluency.
-
-
Cell Staining (Optional):
-
For co-localization studies, specific subcellular compartments can be labeled with fluorescent trackers. For example, to identify late endosomes and lysosomes, cells can be transduced with CellLight® Late Endosomes-GFP (Rab7a) or CellLight® Lysosomes-GFP (LAMP1) according to the manufacturer's protocol.
-
II. Amlodipine Solution Preparation and Application
-
Stock Solution: Prepare a stock solution of amlodipine besylate in a suitable solvent (e.g., DMSO or ethanol).
-
Working Solution: Dilute the stock solution in pre-warmed imaging buffer (e.g., Hank's Balanced Salt Solution - HBSS supplemented with 20 mM HEPES, pH 7.4) to the final desired concentration (e.g., 300 nM).[3][5]
-
Application:
III. Fluorescence Microscopy and Image Acquisition
-
Microscope Setup:
-
Use a confocal laser scanning microscope equipped for live-cell imaging with environmental control (37°C, 5% CO2).
-
Use an objective lens suitable for high-resolution imaging (e.g., 63x oil immersion).
-
-
Image Acquisition Parameters:
-
Excitation: Set the excitation wavelength to 360 nm.[1]
-
Emission: Collect the emission signal between 390 nm and 600 nm.[1]
-
Laser Power and Detector Gain: Adjust these settings to obtain a good signal-to-noise ratio while minimizing phototoxicity.
-
Time-Lapse Imaging: For dynamic studies, acquire images at regular intervals (e.g., every 1-5 minutes).
-
IV. Data Analysis and Quantification
-
Image Processing:
-
Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) for post-acquisition analysis.
-
Apply background subtraction to correct for non-specific fluorescence.
-
-
Quantification of Amlodipine Uptake:
-
Define regions of interest (ROIs) within individual cells or subcellular compartments.
-
Measure the mean fluorescence intensity within the ROIs over time.
-
Plot the mean fluorescence intensity as a function of time to generate uptake curves.
-
-
Co-localization Analysis:
-
If co-localization markers are used, quantify the degree of overlap between the amlodipine signal and the marker signal using methods such as Pearson's correlation coefficient.[5]
-
Mandatory Visualizations
References
- 1. Direct Visualization of Amlodipine Intervention into Living Cells by Means of Fluorescence Microscopy [mdpi.com]
- 2. Direct Visualization of Amlodipine Intervention into Living Cells by Means of Fluorescence Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Direct Visualization of Amlodipine Intervention into Living Cells by Means of Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for an Animal Model of Amlodipine Toxicity in Pharmacodynamic Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocols for establishing an animal model of amlodipine (B1666008) toxicity. This model is intended for pharmacodynamic studies aimed at understanding the pathophysiological mechanisms of amlodipine overdose and for the evaluation of potential therapeutic interventions.
Amlodipine, a dihydropyridine (B1217469) calcium channel blocker, is widely prescribed for hypertension and angina.[1] While generally safe at therapeutic doses, overdose can lead to severe cardiovascular toxicity, including profound hypotension, vasodilation, and in severe cases, cardiotoxicity.[1][2] Animal models are crucial for investigating the dose-dependent toxic effects of amlodipine and for the preclinical assessment of novel antidotes and supportive therapies. The following protocols are designed for rat and porcine models, which have been successfully used in previous studies.[3][4]
Data Presentation: Quantitative Toxicological Data
The following tables summarize key quantitative data from animal studies on amlodipine toxicity.
Table 1: Acute Toxicity of Amlodipine
| Species | Route of Administration | LD50 | Reference |
| Mouse | Oral | 37 mg/kg | [5] |
| Rat | Oral | 70 mg/kg | [6] |
| Rat (Male) | Oral | 393 mg/kg | [7] |
| Rat (Female) | Oral | 686 mg/kg | [7] |
| Rat | Intravenous | 8.65 mg/kg (SE, +/- 2.67 mg/kg) | [8] |
Table 2: Pharmacodynamic Effects of Amlodipine Overdose in Animal Models
| Animal Model | Dose | Route | Key Pharmacodynamic Effects | Reference |
| Sprague-Dawley Rat | Constant IV infusion | Intravenous | Dose-dependent mortality | [3][8] |
| C57Bl/6 Mice | 90 mg/kg | Oral Gavage | 50% mortality in control group; significant reduction in left ventricular ejection fraction, fractional shortening, stroke volume, and cardiac output. | [9] |
| Porcine Model | 2.0 - 5.5 mg/kg/h | Intravenous Infusion | Expected hemodynamic patterns of amlodipine toxicity, leading to vasoplegic shock. | [4] |
| Beagle Dogs | 1 mg/kg | Oral | Significant reduction in blood pressure with no significant effect on heart rate. | [10] |
| Spontaneously Hypertensive Rats | 0.45, 0.9, 1.8 mg/kg (levoamlodipine); 0.9, 1.8, 3.6 mg/kg (amlodipine) | Intragastric | Dose-dependent reduction in systolic blood pressure. | [10] |
Experimental Protocols
Protocol 1: Intravenous Amlodipine Toxicity Model in Rats
This protocol is adapted from studies establishing an intravenous amlodipine toxicity model in Sprague-Dawley rats.[3][8]
Materials:
-
Sprague-Dawley rats (300-600g)
-
Amlodipine besylate (99.9% purity)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Isoflurane for anesthesia
-
Intravenous catheters
-
Infusion pump
-
Electrocardiogram (ECG) monitoring equipment
-
Blood pressure monitoring equipment
-
Euthanasia solution (e.g., Euthasol)
Procedure:
-
Amlodipine Preparation: Dissolve amlodipine besylate in 20% DMSO to achieve the desired concentration.[3][8] It is crucial to test the vehicle (20% DMSO) alone to ensure it does not cause hemodynamic changes.[3]
-
Animal Preparation:
-
Induction of Toxicity:
-
Administer the prepared amlodipine solution via a constant intravenous infusion.[3] This method mimics the continued gastrointestinal absorption that occurs in oral overdose.[3]
-
The dosing can be determined using a method like the Dixon "up-and-down" method to establish the LD50.[8] A previously reported intravenous LD50 in rats is 8.65 mg/kg.[8]
-
-
Monitoring and Data Collection:
-
Continuously monitor ECG and blood pressure throughout the experiment.
-
Observe the animal for clinical signs of toxicity such as lethargy, weakness, and altered mental status.[11]
-
The experimental endpoint can be defined as death or a predetermined duration (e.g., 2 hours), after which surviving animals are euthanized.[3]
-
-
Euthanasia: At the end of the observation period, euthanize surviving animals using an approved method.[3]
Protocol 2: Oral Gavage Amlodipine Toxicity Model in Mice
This protocol is based on a study investigating the efficacy of an antidote in a murine model of amlodipine overdose.[9]
Materials:
-
C57Bl/6 mice
-
Amlodipine
-
Vehicle for oral administration
-
Gavage needles
-
Echocardiography equipment
-
Monitoring equipment for vital signs
Procedure:
-
Baseline Measurements: Obtain baseline cardiac parameters using echocardiography.[9]
-
Induction of Toxicity:
-
Administer a single high dose of amlodipine (e.g., 90 mg/kg) via oral gavage.[9]
-
-
Pharmacodynamic Assessment:
-
Continuously monitor the animals.
-
Acquire cardiac parameters via echocardiography at regular intervals (e.g., every 15 minutes for up to 2 hours).[9]
-
Key parameters to measure include left ventricular ejection fraction (EF), fractional shortening (FS), stroke volume (SV), and cardiac output (CO).[9]
-
-
Observation and Endpoints:
Protocol 3: Intravenous Amlodipine-Induced Shock Model in a Porcine Model
This protocol is derived from a study that developed a porcine model of amlodipine toxicity to study potential antidotes.[4]
Materials:
-
Pigs
-
Amlodipine tablets
-
Dimethyl sulfoxide (DMSO)
-
Polytetrafluoroethylene (PTFE) infusion lines (Note: DMSO can degrade other plastics)[4]
-
Anesthesia and surgical instrumentation for catheter placement
-
Hemodynamic monitoring equipment (e.g., for mean arterial pressure and cardiac output)
Procedure:
-
Amlodipine Preparation:
-
Animal Preparation:
-
Anesthetize and instrument the pig for continuous hemodynamic monitoring.[4]
-
-
Induction of Toxicity:
-
Initiate a continuous intravenous infusion of the amlodipine solution. A bolus dose is not recommended as it can cause rapid death.[4]
-
An effective infusion rate to induce toxicity has been found to be between 2.0 and 5.5 mg/kg/hour.[4]
-
The dose can be titrated to achieve a predefined point of toxicity, such as a significant decrease in mean arterial pressure (MAP) and cardiac output (CO).[4]
-
-
Pharmacodynamic Monitoring:
Mandatory Visualizations
Caption: Signaling pathway of amlodipine toxicity.
References
- 1. The potential detrimental effects of calcium channel blockers’ overdose and current available management - Agarwal - Annals of Translational Medicine [atm.amegroups.org]
- 2. litfl.com [litfl.com]
- 3. The Novel Development of an Experimental Model of Dihydropyridine Calcium Channel Blocker Poisoning using Intravenous Amlodipine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and Feasibility of a Porcine Model of Amlodipine Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. journal.eu-jr.eu [journal.eu-jr.eu]
- 7. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 8. The Novel Development of an Experimental Model of Dihydropyridine Calcium Channel Blocker Poisoning using Intravenous Amlodipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficacy of methylene blue in a murine model of amlodipine overdose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. assets.ctfassets.net [assets.ctfassets.net]
Spectrophotometric Analysis of Amlodipine in Pharmaceutical Dosage Forms: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative determination of amlodipine (B1666008) in pharmaceutical dosage forms using spectrophotometric methods. The methodologies outlined are based on established and validated analytical procedures, offering simple, cost-effective, and reliable alternatives to chromatographic techniques for routine quality control analysis.
Introduction
Amlodipine, a third-generation dihydropyridine (B1217469) calcium channel blocker, is widely prescribed for the management of hypertension and angina.[1][2] Accurate and precise quantification of amlodipine in its pharmaceutical formulations is crucial to ensure therapeutic efficacy and patient safety. Spectrophotometry, owing to its simplicity, speed, and affordability, presents a viable analytical tool for this purpose. This document details various UV-Visible spectrophotometric methods for amlodipine analysis, including direct UV analysis in different solvents, hydrotropic solubilization techniques, and visible spectrophotometric methods involving derivatization.
Principle of Spectrophotometric Analysis
Spectrophotometry is based on the principle that every chemical compound absorbs or transmits light over a certain range of wavelengths. The concentration of an analyte in a solution is proportional to the amount of light it absorbs at a specific wavelength, a relationship described by the Beer-Lambert Law. For amlodipine, this can be measured directly in the UV region due to its inherent chromophores or in the visible region after a chemical reaction that produces a colored product.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of various spectrophotometric methods for amlodipine analysis, providing a comparative overview of their performance characteristics.
Table 1: UV Spectrophotometric Methods for Amlodipine Analysis
| Method/Solvent | λmax (nm) | Linearity Range (µg/mL) | Correlation Coefficient (r²) | Reference |
| Methanol (B129727) Buffer | 281 | 5-30 | 0.9996 | |
| 0.01% O-phosphoric acid | 366 | 5-25 | 0.999 | [3] |
| Ethanol | 360 | 5-40 | 0.998 | [4] |
| Aqueous Ethanol (30% v/v) | 239.4 | 5-60 | Not Specified | [5] |
| 0.1 M HCl in Methanol | 238 | 10-35 | > 0.999 | [6] |
| 2M Urea Solution | 243 | 5-25 | 0.99863 | [2] |
| Water | 238 | 6.25-50 | Not Specified | [7] |
| Methanol | 338 (Pure Drug), 355 (Formulation) | Not Specified | Not Specified | [8] |
Table 2: Visible Spectrophotometric Methods for Amlodipine Analysis
| Reagent | λmax (nm) | Linearity Range (µg/mL) | Molar Absorptivity (L·mol⁻¹·cm⁻¹) | Reference |
| Sulfanilic acid (Diazotization) | 490 | 1.0-10 | 69,744.87 | [1] |
| Crystal Violet | 592 | 5-92.5 | 2.13 × 10⁵ | [9] |
| p-Nitroaniline | 368 | 10-200 | 3.42 × 10⁵ | [9] |
| 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | 580 | 1-125 | Not Specified | [10] |
| Ascorbic Acid in DMF | 530 | 10-140 | Not Specified | [10] |
| 2,6-Dihydroxybenzoic Acid & p-dimethylaminobenzaldehyde | 402 | 2-40 | 1.392 × 10⁴ | [11] |
Table 3: Validation Parameters of Selected Spectrophotometric Methods
| Method | LOD (µg/mL) | LOQ (µg/mL) | Accuracy (% Recovery) | Reference |
| 0.01% O-phosphoric acid | 0.136 | 0.400 | 99.80 | [3] |
| Ethanol | 0.08123 | 0.2461 | Not Specified | [4] |
| Sulfanilic acid (Diazotization) | 0.0987 | 0.2991 | 101.42-103.40 | [1] |
| 2M Urea Solution | Not Specified | Not Specified | 99.94-99.96 | [2] |
| Methanol | 0.132 (Pure Drug), 0.141 (Formulation) | 0.416 (Pure Drug), 0.427 (Formulation) | 99.80 (Pure Drug), 99.20 (Formulation) | [8] |
| Crystal Violet | 0.01 | Not Specified | Not Specified | [9] |
| p-Nitroaniline | Not Specified | 0.01 | Not Specified | [9] |
| 2,6-Dihydroxybenzoic Acid & p-dimethylaminobenzaldehyde | 0.968 | 3.228 | 100.596 | [11] |
Experimental Protocols
General Instrumentation and Materials
-
Instrument: A double beam UV-Visible spectrophotometer with 1 cm matched quartz cells.
-
Chemicals: All chemicals and reagents should be of analytical grade.
-
Reference Standard: Amlodipine Besylate of known purity.
Protocol 1: Direct UV Spectrophotometric Analysis in Methanol
This protocol describes a simple and rapid method for the determination of amlodipine using methanol as a solvent.
4.2.1. Preparation of Standard Stock Solution (100 µg/mL)
-
Accurately weigh 10 mg of Amlodipine Besylate reference standard.
-
Transfer it into a 100 mL volumetric flask.
-
Dissolve and make up the volume with methanol.
4.2.2. Preparation of Working Standard Solutions
-
From the stock solution, prepare a series of dilutions ranging from 5 to 30 µg/mL with methanol.
4.2.3. Preparation of Sample Solution
-
Weigh and powder 20 tablets.
-
Accurately weigh a quantity of powder equivalent to 10 mg of amlodipine and transfer to a 100 mL volumetric flask.
-
Add about 70 mL of methanol and sonicate for 15 minutes to ensure complete dissolution of amlodipine.
-
Make up the volume to 100 mL with methanol.
-
Filter the solution through a Whatman filter paper.
-
Dilute the filtrate appropriately with methanol to obtain a final concentration within the linearity range.
4.2.4. Spectrophotometric Measurement
-
Scan the standard and sample solutions from 200-400 nm against methanol as a blank.
-
Measure the absorbance at the wavelength of maximum absorption (λmax), which is approximately 360 nm.[4]
-
Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.
-
Determine the concentration of amlodipine in the sample solution from the calibration curve.
Protocol 2: Visible Spectrophotometric Analysis by Diazotization and Coupling
This method involves the diazotization of a primary aromatic amine followed by coupling with amlodipine to form a colored azo dye.
4.3.1. Reagent Preparation
-
Hydrochloric Acid (2 M): Prepare by diluting concentrated HCl with distilled water.
-
Sodium Nitrite (B80452) (1.0% w/v): Dissolve 1.0 g of sodium nitrite in 100 mL of distilled water.
-
Sulfanilic Acid (1.0% w/v): Prepare a 1.0% solution in the appropriate solvent as specified in the reference method.[1]
-
Sodium Hydroxide (2 M): Dissolve 8 g of NaOH in distilled water and dilute to 100 mL.[1]
4.3.2. Preparation of Standard and Sample Solutions
-
Prepare a stock solution of amlodipine (100 µg/mL) in distilled water.[1]
-
Prepare tablet sample solutions as described in Protocol 1, using distilled water as the solvent.
4.3.3. Color Development and Measurement
-
Into a series of 10 mL volumetric flasks, pipette aliquots of the standard or sample solution.
-
Add 1.0 mL of 1.0% sodium nitrite solution and 0.3 mL of 2 M hydrochloric acid. Shake well.[1]
-
Add 2.0 mL of 1.0% sulfanilic acid solution and allow to stand for 5 minutes at room temperature.[1]
-
Add 0.3 mL of 2 M NaOH to make the solution alkaline.[1]
-
Dilute to the mark with distilled water.
-
Measure the absorbance of the resulting orange azo dye at its λmax of 490 nm against a reagent blank.[1]
-
Calculate the concentration of amlodipine from the calibration curve.
Visualizations
The following diagrams illustrate the experimental workflows for the spectrophotometric analysis of amlodipine.
Caption: Workflow for Direct UV Spectrophotometric Analysis of Amlodipine.
Caption: Workflow for Visible Spectrophotometric Analysis via Diazotization.
References
- 1. sjpas.com [sjpas.com]
- 2. japsonline.com [japsonline.com]
- 3. ijpcbs.com [ijpcbs.com]
- 4. ajpaonline.com [ajpaonline.com]
- 5. [PDF] Spectrophotometric Estimation of Amlodipine Besylate in Bulk and in Tablet Dosage Form | Semantic Scholar [semanticscholar.org]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. medcraveonline.com [medcraveonline.com]
- 9. sciencescholar.us [sciencescholar.us]
- 10. Validated spectrophotometric methods for the determination of amlodipine besylate in drug formulations using 2,3-dichloro 5,6-dicyano 1,4-benzoquinone and ascorbic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Protocol for Studying the Efficacy of Amlodipine in Managing Feline Hypertension
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Systemic hypertension is a common and clinically significant condition in older cats, frequently associated with target organ damage to the eyes, kidneys, brain, and cardiovascular system.[1][2] Amlodipine (B1666008) besylate, a dihydropyridine (B1217469) calcium channel blocker, is the first-line and most widely used antihypertensive agent in felines due to its efficacy and safety profile.[3][4] This document provides a detailed protocol for studying the effects of amlodipine on feline hypertension, focusing on cats with naturally occurring hypertension, as this is the most common and ethically sound research model.
Mechanism of Action
Amlodipine primarily acts by inhibiting the influx of calcium ions into vascular smooth muscle cells, leading to vasodilation and a subsequent reduction in peripheral resistance and arterial blood pressure. It has a greater affinity for vascular L-type calcium channels than for those in cardiac muscle.[5] This vasodilation makes it easier for the heart to pump blood, thus lowering blood pressure.
Signaling Pathway of Amlodipine
Caption: Amlodipine's mechanism of action on vascular smooth muscle.
Experimental Protocols
The following protocols are designed for a clinical study evaluating the efficacy of amlodipine in cats with spontaneous systemic hypertension.
Ethical Considerations
All studies involving client-owned animals must be conducted in accordance with Good Clinical Practice (GCP) guidelines and with the approval of an Institutional Animal Care and Use Committee (IACUC) or a similar ethics committee.[6][7][8] Informed consent must be obtained from the cat's owner before enrollment in the study.[6] The well-being of the animal is paramount, and protocols should be designed to minimize stress and discomfort.
Subject Selection and Screening
Inclusion Criteria:
-
Adult cats (typically >7 years of age).
-
Persistent systolic blood pressure (SBP) ≥ 160 mmHg on at least two separate occasions.[4]
-
Otherwise stable health, or with stable concurrent diseases (e.g., chronic kidney disease [CKD]) that are common causes of secondary hypertension.
Exclusion Criteria:
-
Known hypersensitivity to amlodipine.
-
Severe, unstable concurrent illness.
-
Pregnancy or lactation.
-
Treatment with other antihypertensive medications within a specified washout period.
Study Design
A randomized, double-blind, placebo-controlled study is the gold standard.
Phases of the Study:
-
Screening and Acclimatization (1-2 weeks):
-
Obtain owner's informed consent.
-
Conduct a thorough physical examination and collect baseline blood and urine samples.
-
Measure baseline SBP on at least two separate days to confirm hypertension and allow the cat to acclimate to the blood pressure measurement procedure.
-
-
Treatment Period (e.g., 28 days):
-
Follow-up and Data Collection:
-
Recheck SBP at specified intervals (e.g., day 14 and day 28).[9]
-
Collect blood and urine samples at the end of the treatment period to assess renal function and other relevant parameters.
-
Measure plasma amlodipine concentrations.
-
Blood Pressure Measurement Protocol
To ensure accuracy and consistency:
-
Environment: Measurements should be taken in a quiet, dedicated room, away from other animals and distractions.
-
Acclimatization: Allow the cat to acclimate to the room for 5-10 minutes with the owner present.
-
Technique: Use a validated Doppler or oscillometric device. The cuff width should be 30-40% of the limb circumference.
-
Procedure: Take a series of 5-7 consecutive measurements and discard the first one. The average of the remaining readings is recorded as the SBP.
-
Consistency: Measurements should be taken by the same trained individual at approximately the same time of day for each visit.
Pharmacokinetic Analysis: Plasma Amlodipine Concentration
Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a sensitive and specific method for quantifying amlodipine in plasma.[10]
Protocol Outline:
-
Sample Collection: Collect whole blood in EDTA tubes at specified time points post-dosing.
-
Plasma Separation: Centrifuge the blood samples and harvest the plasma. Store plasma at -80°C until analysis.
-
Sample Preparation: Perform a liquid-liquid extraction of amlodipine from the plasma using an appropriate solvent (e.g., cyclohexane).[10]
-
LC-MS/MS Analysis:
-
Use a C18 column for chromatographic separation.[10]
-
The mobile phase typically consists of an ammonium (B1175870) acetate (B1210297) solution and methanol.[10]
-
Employ positive electrospray ionization (ESI) as the ionization source.
-
Monitor specific mass-to-charge ratio (m/z) transitions for amlodipine and an internal standard.
-
-
Quantification: Generate a standard curve with known concentrations of amlodipine to quantify the levels in the study samples.
Data Presentation
Quantitative data should be summarized in clear and concise tables to facilitate comparison between treatment and placebo groups.
Table 1: Baseline Characteristics of Study Population
| Characteristic | Amlodipine Group (n=...) | Placebo Group (n=...) |
| Age (years, mean ± SD) | ||
| Body Weight (kg, mean ± SD) | ||
| Sex (Male/Female) | ||
| Baseline SBP (mmHg, mean ± SD) | ||
| Concurrent CKD (%) |
Table 2: Efficacy of Amlodipine on Systolic Blood Pressure (SBP)
| Parameter | Amlodipine Group | Placebo Group | p-value |
| Baseline SBP (mmHg, mean ± SD) | 181 ± 12 | 182 ± 15 | >0.05 |
| Day 28 SBP (mmHg, mean ± SD) | 154 ± 17 | 170 ± 21 | <0.001 |
| Change in SBP (mmHg, mean ± SD) | -27 ± 15 | -12 ± 18 | <0.01 |
| Responder Rate (%) | 63% | 18% | <0.001 |
Data adapted from a randomized, placebo-controlled clinical trial.[11]
Table 3: Dose-Response Relationship of Amlodipine
| Dose Group | Initial SBP (mmHg, median) | Post-treatment SBP (mmHg, median) | Plasma Amlodipine (ng/mL, median) |
| 0.625 mg/day (n=59) | 182 | 145.6 | 33.1 |
| 1.25 mg/day (n=41) | 207 | 146.2 | 70.5 |
Data from a study showing that cats with higher initial SBP often require a higher dose of amlodipine.[12]
Table 4: Pharmacokinetic Parameters of Amlodipine in Feline Plasma
| Parameter | Value |
| Bioavailability | ~74% |
| Time to Peak Plasma Concentration | 3-6 hours |
| Plasma Half-life | ~53 hours |
| Plasma Protein Binding | ~97% |
Visualization of Experimental Workflow
Caption: Workflow for a feline hypertension clinical trial.
Potential Side Effects and Monitoring
While generally well-tolerated, potential side effects of amlodipine in cats can include lethargy, decreased appetite, and mild hypokalemia.[3] Hypotension is a risk, especially at higher doses, and may lead to reflex tachycardia. Regular monitoring of blood pressure, clinical signs, and serum chemistry is recommended throughout the study.
Conclusion
This protocol provides a comprehensive framework for conducting a robust clinical study on the effects of amlodipine in cats with systemic hypertension. By adhering to these guidelines, researchers can generate high-quality data to further understand the therapeutic benefits of this important medication in feline medicine. The use of naturally hypertensive cats ensures that the study results are directly applicable to the clinical population.
References
- 1. Advancing the diagnosis of feline hypertension: Exploring novel methods to predict onset and facilitate early recognition | LIDo DTP [lido-dtp.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. vettimes.com [vettimes.com]
- 4. everycat.org [everycat.org]
- 5. scispace.com [scispace.com]
- 6. FDA creates guidance on informed consent for companion animal studies | American Veterinary Medical Association [avma.org]
- 7. Recommendations for Ethical Review of Veterinary Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ethical considerations regarding animal experimentation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. easethepressure.co.uk [easethepressure.co.uk]
- 10. Liquid chromatography-mass spectrometry method for the determination of amlodipine in human plasma and its application in a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Randomized placebo-controlled clinical trial of a chewable formulation of amlodipine for the treatment of hypertension in client-owned cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Factors Influencing the Relationship Between the Dose of Amlodipine Required for Blood Pressure Control and Change in Blood Pressure in Hypertensive Cats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Combination Analysis of Amlodipine and Enalapril
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive experimental design for the analysis of the combination of amlodipine (B1666008), a dihydropyridine (B1217469) calcium channel blocker, and enalapril (B1671234), an angiotensin-converting enzyme (ACE) inhibitor. This document outlines detailed protocols for analytical quantification, preclinical evaluation, and clinical trial design, complete with data presentation tables and workflow visualizations.
Introduction
The combination of amlodipine and enalapril is a widely used therapeutic strategy for the management of hypertension. Amlodipine primarily acts by blocking L-type calcium channels in vascular smooth muscle cells, leading to vasodilation and a reduction in peripheral resistance.[1] Enalapril is a prodrug that is hydrolyzed in the liver to its active metabolite, enalaprilat (B1671235).[2] Enalaprilat inhibits ACE, preventing the conversion of angiotensin I to the potent vasoconstrictor, angiotensin II.[2][3] This dual mechanism of action provides a synergistic effect in lowering blood pressure.[2] The experimental design detailed herein provides a framework for the comprehensive analysis of this drug combination, from laboratory benchtop to clinical application.
Analytical Chemistry: Quantification of Amlodipine and Enalapril
Accurate and precise quantification of amlodipine and enalapril in various matrices is fundamental for formulation development, quality control, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common analytical techniques employed.[4]
High-Performance Liquid Chromatography (HPLC) Method
A robust HPLC method is suitable for the simultaneous determination of amlodipine and enalapril in pharmaceutical dosage forms.[4][5]
Experimental Protocol: HPLC Analysis
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and data acquisition software.
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).[5]
-
Mobile Phase: A mixture of methanol (B129727) and an aqueous buffer (e.g., 0.1N HCl or a phosphate (B84403) buffer) is commonly used. A gradient or isocratic elution can be optimized. For example, a mobile phase of 10% methanol in water with the pH adjusted to 2.95.[4][5]
-
Flow Rate: Typically around 1.0 - 1.5 mL/min. An optimized flow rate of 1.205 mL/min has been reported.[4][5]
-
-
Standard and Sample Preparation:
-
Standard Stock Solutions: Prepare individual stock solutions of amlodipine besylate and enalapril maleate (B1232345) in a suitable solvent such as methanol or the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with the mobile phase to create a calibration curve.
-
Sample Preparation (Tablets): Weigh and finely powder a set number of tablets. Accurately weigh a portion of the powder equivalent to a single dose and dissolve it in the mobile phase. Sonicate and filter the solution before injection.[4]
-
-
Method Validation: The method should be validated according to the International Conference on Harmonisation (ICH) guidelines for linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantitation (LOQ).[7]
Table 1: HPLC Method Validation Parameters
| Parameter | Amlodipine | Enalapril |
| Linearity Range | 0.8 - 24 µg/mL[4] | 1.6 - 48 µg/mL[4] |
| Correlation Coefficient (R²) | >0.999[4] | >0.999[4] |
| Limit of Detection (LOD) | 0.0631 µg/mL[6] | 0.0424 µg/mL[6] |
| Limit of Quantitation (LOQ) | 0.19 µg/mL[6] | 0.129 µg/mL[6] |
| Interday Precision (%RSD) | < 1%[4] | < 1%[4] |
| Recovery | 99.7% (after 72h)[6] | 99.4% (after 72h)[6] |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
For the quantification of amlodipine and enalapril and its active metabolite, enalaprilat, in biological matrices such as human plasma, a highly sensitive and selective LC-MS/MS method is required.
Experimental Protocol: LC-MS/MS Analysis in Human Plasma
-
Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: C18 column (e.g., Eclipse C18, 4.6 x 100 mm, 5 µm).
-
Mobile Phase: An isocratic mobile phase of acetonitrile (B52724) and 0.01% formic acid in water (e.g., 70:30, v/v).
-
Flow Rate: 0.7 mL/min.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Amlodipine: m/z 409.4 → 238.1
-
Enalapril: Precursor ion and product ion transitions would be optimized.
-
Enalaprilat: Precursor ion and product ion transitions would be optimized.
-
Internal Standard (e.g., felodipine, ramipril): Transitions to be optimized.
-
-
-
Sample Preparation (Plasma):
-
Protein Precipitation or Liquid-Liquid Extraction: A simple and efficient extraction method is crucial. For example, liquid-liquid extraction with a mixture of diethyl ether and dichloromethane.
-
Internal Standard: An appropriate internal standard should be added to the plasma samples before extraction to correct for matrix effects and variability in extraction recovery.
-
-
Method Validation: The method should be validated for linearity, precision, accuracy, selectivity, matrix effect, and stability in accordance with regulatory guidelines.
Table 2: LC-MS/MS Method Validation Parameters
| Parameter | Amlodipine | Enalapril | Enalaprilat |
| Linearity Range (ng/mL) | 0.1 - 10 | 5 - 500 | 1 - 100 |
| Lower Limit of Quantitation (LLOQ) | 0.1 ng/mL | 5 ng/mL | 1 ng/mL |
Preclinical Evaluation
Preclinical studies in both in vitro and in vivo models are essential to characterize the pharmacodynamic and pharmacokinetic interactions of the amlodipine and enalapril combination.
In Vitro Studies
In vitro assays can be used to confirm the mechanism of action and to assess the combined effect on cellular signaling pathways.
Experimental Protocol: Vascular Smooth Muscle Cell Assay
-
Cell Culture: Culture human vascular smooth muscle cells (VSMCs).
-
Treatment: Treat the cells with amlodipine alone, enalaprilat (the active form of enalapril) alone, and the combination at various concentrations.
-
Calcium Influx Assay: Measure intracellular calcium concentrations using a fluorescent calcium indicator (e.g., Fura-2) to confirm the calcium channel blocking activity of amlodipine.[8]
-
Western Blot Analysis: Analyze the expression of key proteins in the renin-angiotensin signaling pathway to confirm the inhibitory effect of enalaprilat.
-
Cell Proliferation Assay: Assess the effect of the drug combination on VSMC proliferation, which is relevant to vascular remodeling in hypertension.
In Vivo Animal Studies
Animal models of hypertension, such as the Spontaneously Hypertensive Rat (SHR), are valuable for evaluating the antihypertensive efficacy and safety of the drug combination.[9][10]
Experimental Protocol: Antihypertensive Efficacy in Spontaneously Hypertensive Rats (SHRs)
-
Animal Model: Use adult male SHRs.
-
Treatment Groups:
-
Vehicle control
-
Amlodipine alone
-
Enalapril alone
-
Amlodipine and Enalapril combination
-
-
Drug Administration: Administer the drugs orally once daily for a specified period (e.g., 12 weeks).[11]
-
Blood Pressure Measurement: Monitor systolic and diastolic blood pressure using a non-invasive tail-cuff method or via telemetry.
-
Pharmacokinetic Analysis: Collect blood samples at various time points after the last dose to determine the plasma concentrations of amlodipine, enalapril, and enalaprilat using a validated LC-MS/MS method.
-
Safety and Tolerability: Monitor for any adverse effects, changes in body weight, and conduct histopathological examination of major organs at the end of the study.
Table 3: Representative Data from Animal Studies
| Treatment Group | Change in Systolic Blood Pressure (mmHg) | Change in Diastolic Blood Pressure (mmHg) |
| Vehicle | - | - |
| Amlodipine | Significant reduction | Significant reduction |
| Enalapril | Significant reduction | Significant reduction |
| Combination | Greater reduction than either monotherapy | Greater reduction than either monotherapy |
Clinical Trial Design
A well-designed clinical trial is necessary to establish the efficacy and safety of the amlodipine and enalapril fixed-dose combination in hypertensive patients.
Experimental Protocol: Randomized, Double-Blind, Controlled Clinical Trial
-
Study Population: Recruit patients with mild to moderate essential hypertension.
-
Study Design: A prospective, randomized, double-blind, parallel-group study.[12][13]
-
Treatment Arms:
-
Amlodipine monotherapy
-
Enalapril monotherapy
-
Amlodipine and Enalapril fixed-dose combination
-
-
Study Duration: A treatment period of several weeks (e.g., 14 weeks) is typical.
-
Efficacy Endpoints:
-
Primary: Change from baseline in sitting diastolic and systolic blood pressure.
-
Secondary: Proportion of patients achieving target blood pressure goals.
-
-
Safety and Tolerability Assessment: Monitor adverse events, vital signs, and laboratory parameters throughout the study.[14] A common side effect of amlodipine is lower-limb edema, and the combination with an ACE inhibitor may reduce its incidence.[12]
-
Pharmacokinetic Sub-study: A subset of patients can be included in a pharmacokinetic study to evaluate the drug-drug interaction potential in a clinical setting.[14][15] This is often designed as an open-label, randomized, single-dose, two-way crossover study.[14][15]
Table 4: Clinical Trial Efficacy Outcomes
| Treatment Group | Mean Reduction in Systolic BP (mmHg) | Mean Reduction in Diastolic BP (mmHg) | Incidence of Lower-Limb Edema (%) |
| Amlodipine | 12.6[12] | 6.7[12] | 30.6[12] |
| Amlodipine + Enalapril | 13.4[12] | 6.7[12] | 7.1[12] |
Signaling Pathways and Experimental Workflow
Signaling Pathways
Amlodipine and enalapril act on distinct but complementary pathways to lower blood pressure. Amlodipine blocks L-type calcium channels, leading to vasodilation.[1] Enalapril, through its active metabolite enalaprilat, inhibits the renin-angiotensin-aldosterone system (RAAS), reducing the production of the vasoconstrictor angiotensin II and decreasing aldosterone (B195564) secretion.[2][3]
References
- 1. Amlodipine - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Enalapril | C20H28N2O5 | CID 5388962 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Development and Validation of an HPLC Method Using an Experimental Design for Analysis of Amlodipine Besylate and Enalapril Maleate in a Fixed-dose Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and Validation of an HPLC Method Using an Experimental Design for Analysis of Amlodipine Besylate and Enalapril Maleate in a Fixed-dose Combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. turkjps.org [turkjps.org]
- 7. jpionline.org [jpionline.org]
- 8. Dual mechanism of action of amlodipine in human vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Amlodipine and enalapril promote distinct effects on cardiovascular autonomic control in spontaneously hypertensive rats: the role of aerobic physical training - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. Effects of enalapril and amlodipine on small-artery structure and composition, and on endothelial dysfunction in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Combination of amlodipine and enalapril in hypertensive patients with coronary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Enalapril/amlodipine combination in cyclosporine-treated renal transplant recipients: a prospective randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. A Fixed Dose Combination Amlodipine + Enalapril Bioavailability Study [ctv.veeva.com]
Application Notes: Amlodipine in Cortical Neuron Cell Death Studies
Introduction
Amlodipine (B1666008), a third-generation dihydropyridine (B1217469) L-type calcium channel blocker, is widely recognized for its therapeutic effects in managing hypertension and angina.[1][2] Emerging research has highlighted its neuroprotective properties, particularly in the context of cortical neuron cell death.[3][4][5] These notes provide an overview of amlodipine's application in neuroprotection research, focusing on its mechanisms of action against various neuronal insults.
Mechanism of Neuroprotection
Amlodipine exerts its neuroprotective effects through a multi-faceted approach, primarily by modulating intracellular calcium homeostasis, mitigating oxidative stress, and inhibiting apoptotic pathways.
-
Regulation of Calcium Influx: As a calcium channel antagonist, amlodipine's primary role is to block the influx of calcium (Ca2+) through L-type voltage-sensitive calcium channels.[6][7] Excessive intracellular Ca2+ is a critical trigger for neuronal apoptosis and cell death.[6][7] Amlodipine has been shown to reverse aberrant calcium elevations in cortical neurons, thereby preventing the initiation of downstream apoptotic cascades.[6]
-
Antioxidant Properties: Amlodipine exhibits antioxidant effects that are independent of its calcium channel blocking activity.[4][7][8] It can reduce the levels of reactive oxygen species (ROS) and inhibit lipid peroxidation, protecting neuronal membranes from oxidative damage.[7][9][10] This is particularly relevant in models of oxidative stress-induced neuronal injury.[3]
-
Modulation of Apoptotic Pathways: Amlodipine influences key signaling pathways involved in neuronal survival and apoptosis. It has been demonstrated to enhance survival signals by activating the PI3K/Akt pathway, leading to the phosphorylation and inactivation of pro-apoptotic proteins such as GSK-3β.[3] Concurrently, it inhibits death signals by upregulating the anti-apoptotic protein Bcl-2 and downregulating the release of cytochrome c from mitochondria, which in turn reduces the activation of caspase-9 and caspase-3.[3][11] There is also evidence that amlodipine can upregulate autophagy, a cellular process that can have a protective role against apoptosis.[5]
Applications in Research Models
Amlodipine has demonstrated neuroprotective efficacy in various in vitro models of cortical neuron cell death:
-
Oxidative Stress Models: In primary cortical neurons exposed to hydrogen peroxide (H₂O₂), amlodipine restores cell viability and counteracts the increase in free radicals in a dose-dependent manner.[3]
-
Apoptosis-Inducing Models: Amlodipine has been shown to reduce the number of apoptotic cells in primary rat neurons where apoptosis was induced by etoposide (B1684455) in a model of Batten disease.[6]
-
Excitotoxicity Models: By blocking excessive Ca²+ influx, amlodipine is effective in mitigating neuronal death caused by glutamate-induced excitotoxicity.
-
Hypoxia/Reoxygenation Models: Amlodipine has been shown to prevent cell death in cortical neurons isolated from stroke-prone spontaneously hypertensive rats subjected to hypoxia and reoxygenation.[4]
Quantitative Data Summary
The following tables summarize the quantitative data from studies investigating the effects of amlodipine on cortical neuron cell death.
Table 1: Effective Concentrations of Amlodipine for Neuroprotection
| Cell Type | Insult | Effective Concentration Range | Reference |
| Primary Rat Cortical Neurons | Hydrogen Peroxide (H₂O₂) | Up to 5 µM | [3] |
| Rat Cerebellar Granule Cells | Spontaneous Apoptosis | 10-100 nM | [7] |
| SH-SY5Y Cells | Glutamate Excitotoxicity | 20, 50, 100 µM | [12] |
Table 2: Effects of Amlodipine on Key Molecular Markers in H₂O₂-Injured Cortical Neurons
| Molecular Marker | Effect of H₂O₂ | Effect of Amlodipine Treatment | Reference |
| p85aPI3K | Decrease | Increase | [3] |
| Phosphorylated Akt | Decrease | Increase | [3] |
| Phosphorylated GSK-3β | Decrease | Increase | [3] |
| Bcl-2 | Decrease | Increase | [3] |
| Cyclooxygenase-2 (COX-2) | Increase | Decrease | [3] |
| Cytosolic Cytochrome c | Increase | Decrease | [3] |
| Cleaved Caspase-9 | Increase | Decrease | [3] |
| Cleaved Caspase-3 | Increase | Decrease | [3][11] |
Experimental Protocols
Protocol 1: Induction of Oxidative Stress and Amlodipine Treatment in Primary Cortical Neurons
1. Cell Culture:
- Isolate cortical neurons from embryonic day 18 (E18) Sprague-Dawley rat fetuses.
- Plate dissociated neurons on poly-L-lysine-coated plates in Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin.
- Maintain cultures at 37°C in a humidified atmosphere of 5% CO₂.
2. Amlodipine Pre-treatment:
- After 7-10 days in vitro, pre-treat the cortical neurons with varying concentrations of amlodipine (e.g., 1, 2.5, 5 µM) for 24 hours. A vehicle control (e.g., DMSO) should be included.
3. Induction of Oxidative Stress:
- Following pre-treatment, expose the neurons to a final concentration of 100 µM hydrogen peroxide (H₂O₂) for 4 hours to induce oxidative stress.
4. Assessment of Cell Viability (MTT Assay):
- After H₂O₂ exposure, remove the medium and add fresh medium containing 0.5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
- Incubate for 4 hours at 37°C.
- Solubilize the formazan (B1609692) crystals with DMSO.
- Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.
Protocol 2: Quantification of Apoptosis by TUNEL Staining
1. Cell Treatment:
- Culture and treat primary cortical neurons with an apoptosis-inducing agent (e.g., 50 µM etoposide) with or without amlodipine pre-treatment as described in Protocol 1.
2. Cell Fixation and Permeabilization:
- After treatment, fix the cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature.
- Wash with PBS and permeabilize with 0.1% Triton X-100 in 0.1% sodium citrate (B86180) for 2 minutes on ice.
3. TUNEL Staining:
- Perform the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay using a commercially available kit according to the manufacturer's instructions.
- Briefly, incubate the cells with the TUNEL reaction mixture (containing TdT enzyme and fluorescently labeled dUTP) for 1 hour at 37°C in a humidified chamber.
4. Counterstaining and Imaging:
- Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole).
- Mount the coverslips and visualize the cells using a fluorescence microscope.
- Quantify the percentage of TUNEL-positive nuclei relative to the total number of DAPI-stained nuclei.
Protocol 3: Western Blot Analysis of Signaling Proteins
1. Protein Extraction:
- Culture and treat cortical neurons as described in Protocol 1.
- Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
- Determine the protein concentration of the lysates using a BCA protein assay.
2. SDS-PAGE and Western Blotting:
- Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-polyacrylamide gel.
- Transfer the separated proteins to a PVDF membrane.
- Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
- Incubate the membrane with primary antibodies against target proteins (e.g., Akt, p-Akt, GSK-3β, p-GSK-3β, Bcl-2, cleaved caspase-3, β-actin) overnight at 4°C.
- Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
- Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).
Visualizations
References
- 1. Case Series on Varied Presentations of Amlodipine Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. Amlodipine besylate and amlodipine camsylate prevent cortical neuronal cell death induced by oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amlodipine and carvedilol prevent cytotoxicity in cortical neurons isolated from stroke-prone spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amlodipine Improves Spinal Cord Injury Repair by Inhibiting Motoneuronal Apoptosis Through Autophagy Upregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amlodipine prevents apoptotic cell death by correction of elevated intracellular calcium in a primary neuronal model of Batten disease (CLN3 disease) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of excessive neuronal apoptosis by the calcium antagonist amlodipine and antioxidants in cerebellar granule cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Amlodipine, an L-type calcium channel blocker, protects against chlorpromazine-induced neurobehavioural deficits in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Amlodipine-induced reduction of oxidative stress in the brain is associated with sympatho-inhibitory effects in stroke-prone spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. dergipark.org.tr [dergipark.org.tr]
Troubleshooting & Optimization
Technical Support Center: Overcoming Amlodipine Besylate Low Solubility
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low aqueous solubility of amlodipine (B1666008) besylate.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of amlodipine besylate and why is it a concern?
Amlodipine besylate is characterized as a drug that is slightly soluble in water.[1][2][3][4] This low aqueous solubility can lead to poor dissolution in the gastrointestinal tract, potentially resulting in low and variable bioavailability after oral administration.[1][5][6] Enhancing its solubility is a critical step in developing effective oral dosage forms with consistent therapeutic outcomes.
Q2: What are the most common strategies to improve the aqueous solubility of amlodipine besylate?
Several techniques have been successfully employed to enhance the solubility of amlodipine besylate. These include:
-
Solid Dispersion: This involves dispersing amlodipine besylate in an inert, hydrophilic carrier matrix. Common methods include solvent evaporation and physical mixtures with polymers like polyethylene (B3416737) glycols (PEGs), polyvinylpyrrolidone (B124986) (PVP), and hydroxypropyl methylcellulose (B11928114) (HPMC).[1][5][6][7][8][9]
-
Inclusion Complexation: This technique utilizes cyclodextrins (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin) to encapsulate the drug molecule, thereby increasing its apparent solubility and dissolution rate.[10][11][12][13]
-
Nanoformulations: Reducing the particle size to the nanometer range can significantly increase the surface area available for dissolution. Polymeric nanoparticles are one such approach.[14][15]
-
pH Adjustment: Amlodipine besylate's solubility is pH-dependent, with solubility decreasing as the pH increases from 1.2 to 6.8. Therefore, creating a micro-environment with an optimal pH can aid in its dissolution.
-
Co-solvency: The solubility of amlodipine besylate can be enhanced in binary solvent mixtures containing co-solvents like ethanol (B145695), polyethylene glycol 400 (PEG 400), and acetonitrile (B52724).[16][17][18]
Q3: How does pH affect the solubility of amlodipine besylate?
Amlodipine besylate is a weakly basic drug with a pKa of approximately 8.6 to 9.0.[2][19][20] This means it is more ionized and generally more soluble in acidic environments. Studies have shown that its solubility is higher in acidic buffers (e.g., pH 1.2 and 4.5) compared to a more neutral buffer (pH 6.8). This pH-dependent solubility is an important consideration for in vitro dissolution testing and predicting its in vivo performance.
Troubleshooting Guides
Issue 1: Low solubility enhancement with solid dispersions.
| Potential Cause | Troubleshooting Step |
| Inappropriate carrier selection. | Select a carrier with high hydrophilicity and good miscibility with the drug. For amlodipine besylate, PEGs (e.g., PEG 4000, PEG 6000) and PVP have shown good results.[1][9] |
| Incorrect drug-to-carrier ratio. | Optimize the drug-to-carrier ratio. Studies have shown that increasing the proportion of the carrier can significantly enhance solubility, with optimal ratios often found to be around 1:3 or 1:5 (drug:carrier).[1][6] |
| Inefficient mixing method. | The solvent evaporation method generally yields better solubility enhancement compared to the physical mixture method because it promotes a more intimate, molecular-level dispersion of the drug in the carrier.[1][5] |
| Drug recrystallization. | Ensure rapid solvent removal during the solvent evaporation process to prevent the drug from recrystallizing out of the dispersion. The amorphous form of the drug within the dispersion is key to its enhanced solubility.[21] |
Issue 2: Difficulty in forming a stable inclusion complex with cyclodextrins.
| Potential Cause | Troubleshooting Step |
| Wrong type of cyclodextrin (B1172386). | The size of the cyclodextrin cavity must be appropriate to accommodate the amlodipine besylate molecule. β-cyclodextrin and its derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.[10][11] |
| Suboptimal preparation method. | Different preparation methods (kneading, co-precipitation, freeze-drying) can yield complexes with varying efficiencies. Co-precipitation and freeze-drying often result in better complexation and solubility enhancement.[10][11] |
| Incorrect molar ratio. | A 1:1 molar ratio of amlodipine besylate to cyclodextrin is typically the starting point for optimization.[11] |
| Insufficient interaction time/energy. | Ensure adequate time and energy input during the preparation method (e.g., sufficient kneading time, proper dissolution for co-precipitation) to facilitate the inclusion of the drug into the cyclodextrin cavity. |
Data on Solubility Enhancement
The following tables summarize quantitative data from various studies on enhancing the solubility of amlodipine besylate.
Table 1: Solubility Enhancement using Solid Dispersion with PEGs
| Carrier | Method | Drug:Carrier Ratio | Solubility (µg/mL) | Fold Increase (Approx.) | Reference |
| Pure Drug | - | - | ~Slightly Soluble | - | [1] |
| PEG 4000 | Solvent Evaporation | 1:5 | 325.95 | - | [1] |
| PEG 6000 | Solvent Evaporation | 1:5 | 264.3 | - | [1] |
| PEG 4000 | Physical Mixture | 1:5 | 147.43 | - | [1] |
| PEG 6000 | Physical Mixture | 1:5 | 141.51 | - | [1] |
| PEG 6000 | Solvent Evaporation | 1:4 | 96,970 | - | [3] |
Note: The baseline solubility of pure amlodipine besylate can vary depending on the experimental conditions (e.g., pH, temperature).
Table 2: pH-Dependent Solubility of Amlodipine Besylate
| Dissolution Medium | Solubility (mg/mL) | Reference |
| pH 1.2 Buffer | 0.38 | |
| pH 4.5 Buffer | 0.31 | |
| pH 6.8 Buffer | 0.11 | |
| Water | 2.6 | |
| 0.01N HCl | 1.82 | [22] |
| pH 6.8 Phosphate Buffer | 1.95 | [22] |
Experimental Protocols
Protocol 1: Preparation of Amlodipine Besylate Solid Dispersion by Solvent Evaporation Method
This protocol is based on methodologies described in the literature.[1][6]
Objective: To prepare a solid dispersion of amlodipine besylate with PEG 6000 to enhance its aqueous solubility.
Materials:
-
Amlodipine besylate powder
-
Polyethylene glycol 6000 (PEG 6000)
-
Methanol (B129727) (or another suitable solvent in which both drug and carrier are soluble)
-
Mortar and pestle
-
Water bath
-
Beakers
-
Magnetic stirrer and stir bar
-
Sieve (e.g., #100)
Procedure:
-
Dissolution: Accurately weigh amlodipine besylate and PEG 6000 in a desired ratio (e.g., 1:3). Dissolve both components in a minimal amount of methanol in a beaker with the aid of a magnetic stirrer.
-
Solvent Evaporation: Place the beaker on a water bath maintained at a suitable temperature (e.g., 40-50°C) to evaporate the methanol. Continue stirring until a solid mass is formed.
-
Drying: Transfer the solid mass to an oven or desiccator to ensure complete removal of the residual solvent.
-
Size Reduction: Scrape the dried solid dispersion from the beaker. Pulverize the mass using a mortar and pestle to obtain a fine powder.
-
Sieving: Pass the powdered solid dispersion through a sieve to obtain a uniform particle size.
-
Storage: Store the prepared solid dispersion in a well-closed container in a cool, dry place.
Protocol 2: Preparation of Amlodipine Besylate-β-Cyclodextrin Inclusion Complex by Co-precipitation
This protocol is adapted from procedures for cyclodextrin complexation.[10][12]
Objective: To prepare an inclusion complex of amlodipine besylate with β-cyclodextrin to improve its solubility.
Materials:
-
Amlodipine besylate
-
β-cyclodextrin
-
Distilled water
-
Ethanol
-
Magnetic stirrer with heating plate
-
Beakers
-
Filtration apparatus (e.g., Buchner funnel, filter paper)
-
Oven or desiccator
Procedure:
-
Cyclodextrin Solution: Prepare an aqueous solution of β-cyclodextrin by dissolving it in distilled water with continuous stirring and gentle heating.
-
Drug Solution: Dissolve amlodipine besylate in a small amount of ethanol to create a concentrated solution.
-
Complexation: Slowly add the ethanolic solution of amlodipine besylate dropwise into the aqueous β-cyclodextrin solution.
-
Precipitation: Continue stirring the mixture for a specified period (e.g., 24 hours) at room temperature to allow for complex formation and precipitation.
-
Filtration: Collect the precipitated complex by vacuum filtration.
-
Washing: Wash the collected solid with a small amount of cold distilled water to remove any uncomplexed drug or cyclodextrin.
-
Drying: Dry the inclusion complex in an oven at a controlled temperature (e.g., 40°C) or in a desiccator until a constant weight is achieved.
-
Storage: Store the dried inclusion complex in a tightly sealed container.
Visualizations
Caption: Workflow for Solid Dispersion Preparation via Solvent Evaporation.
Caption: Workflow for Inclusion Complex Preparation via Co-precipitation.
References
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. Amlodipine | C20H25ClN2O5 | CID 2162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. researchgate.net [researchgate.net]
- 6. Formulation and evaluvation of amlodipine besylate solid dispersion [wisdomlib.org]
- 7. Solid Dispresion Strategies For Improved Amlodipine Besylate Performance: Preparation And Assessment | International Journal of Pharmaceuticals and Health Care Research [ijphr.com]
- 8. researchgate.net [researchgate.net]
- 9. Improvement of In Vitro Dissolution of the Poor Water-Soluble Amlodipine Drug by Solid Dispersion with Irradiated Polyvinylpyrrolidone - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Complexation of Amlodipine Besylate with β-Cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. AMLODIPINE BESYLATE LOADED POLYMERIC NANOPARTICLES: PREPARATION AND IN VITRO CHARACTERISATION: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 15. researchgate.net [researchgate.net]
- 16. Solubility of amlodipine besylate in acetonitrile + water binary mixtures at various temperatures: Determination, modelling, and thermodynamics | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Amlodipine - Wikipedia [en.wikipedia.org]
- 20. dissolutiontech.com [dissolutiontech.com]
- 21. sphinxsai.com [sphinxsai.com]
- 22. thepharmajournal.com [thepharmajournal.com]
Troubleshooting poor peak resolution in amlodipine chromatography
Welcome to the technical support center for amlodipine (B1666008) chromatography. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the analysis of amlodipine, with a specific focus on achieving optimal peak resolution.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of poor peak resolution in amlodipine chromatography?
Poor peak resolution in amlodipine chromatography, manifesting as peak tailing, fronting, broadening, or splitting, can stem from a variety of factors. These issues can compromise the accuracy and precision of quantification. The primary causes can be categorized as follows:
-
Column-Related Issues: Degradation of the stationary phase, column contamination, blockages in the column frit, or the formation of voids in the packing material can all lead to distorted peak shapes.[1][2]
-
Mobile Phase and Method Parameters: An inappropriate mobile phase composition, incorrect pH, or an unsuitable gradient can lead to poor separation.[1][3] Temperature fluctuations and an inadequate flow rate can also negatively impact resolution.[4][5]
-
Sample and Injection Problems: Overloading the column with too much sample is a frequent cause of peak broadening and tailing.[1][2] Additionally, using a sample solvent that is incompatible with the mobile phase can cause peak distortion, particularly for early-eluting peaks.
-
System and Hardware Issues: Problems within the HPLC system itself, such as excessive extra-column volume (e.g., long tubing), leaks, or issues with the pump or injector, can contribute to poor peak shape.[6]
Q2: My amlodipine peak is tailing. What are the likely causes and how can I fix it?
Peak tailing, where the peak is asymmetrical with a drawn-out trailing edge, is a common problem. For amlodipine, which contains a basic amine group, this can be particularly prevalent due to strong interactions with the stationary phase.
Potential Causes and Solutions:
-
Secondary Interactions with Silanol (B1196071) Groups: Residual silanol groups on the silica-based stationary phase can interact with the basic amine group of amlodipine, causing tailing.
-
Column Overload: Injecting too much amlodipine can saturate the stationary phase.
-
Solution: Reduce the sample concentration or injection volume.[2]
-
-
Column Contamination or Degradation: Accumulation of contaminants or degradation of the column bed can create active sites that cause tailing.
-
Solution: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.
-
-
Metal Surface Interactions: Interactions with stainless-steel components of the HPLC system can sometimes lead to peak tailing.
-
Solution: Consider using a bio-inert or PEEK-lined column and tubing if metal chelation is suspected.[8]
-
Q3: I am observing split peaks for amlodipine. What should I investigate?
Split peaks occur when a single peak appears as two or more distinct peaks. This can be a complex issue with several potential root causes.
Troubleshooting Steps:
-
Check for Co-eluting Impurities: A split peak might actually be two different compounds eluting very close together.
-
Action: Try a smaller injection volume to see if the peaks resolve into two separate peaks. Optimizing the method, such as changing the mobile phase composition or temperature, may be necessary to improve separation.[4]
-
-
Investigate Column Issues: A blocked column frit or a void in the stationary phase can disrupt the sample flow path, leading to peak splitting.[4]
-
Action: First, try reversing and flushing the column. If this does not resolve the issue, the column may need to be replaced.[4]
-
-
Examine Sample Solvent and Mobile Phase Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion, including splitting.
-
Action: Whenever possible, dissolve the sample in the initial mobile phase.
-
-
Mobile Phase Temperature Mismatch: A significant temperature difference between the mobile phase and the column can sometimes cause peak splitting.
-
Action: Consider using a solvent pre-heater or ensuring the mobile phase is at the same temperature as the column.[4]
-
Troubleshooting Guides
Guide 1: Systematic Approach to Poor Peak Shape
This guide provides a logical workflow for diagnosing and resolving poor peak shape issues in amlodipine chromatography.
Caption: Troubleshooting workflow for poor peak shape.
Experimental Protocols
Protocol 1: Amlodipine Analysis by Reversed-Phase HPLC
This protocol outlines a common method for the analysis of amlodipine, which can be used as a starting point for method development and troubleshooting.
Objective: To achieve optimal separation and quantification of amlodipine.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
Chromatographic Conditions:
| Parameter | Recommended Conditions |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile: 70mM Potassium Dihydrogen Orthophosphate Buffer: Methanol (B129727) (15:30:55 v/v/v), pH adjusted to 3.0 with Orthophosphoric Acid[9] |
| Flow Rate | 1.0 mL/min[9] |
| Detection Wavelength | 240 nm[9] |
| Injection Volume | 5-20 µL |
| Column Temperature | 25°C[10] |
Procedure:
-
Mobile Phase Preparation:
-
Prepare the potassium dihydrogen orthophosphate buffer (70mM) by dissolving the appropriate amount of KH2PO4 in HPLC-grade water.
-
Filter the buffer through a 0.45 µm membrane filter.
-
Mix the acetonitrile, buffer, and methanol in the specified ratio.
-
Adjust the pH of the final mobile phase to 3.0 using orthophosphoric acid.
-
Degas the mobile phase by sonication before use.[9]
-
-
Standard Solution Preparation:
-
Prepare a stock solution of amlodipine in the mobile phase.
-
Prepare working standard solutions by diluting the stock solution to the desired concentrations within the linear range (e.g., 0.5-8 µg/mL).[9]
-
-
Sample Preparation:
-
For tablet dosage forms, crush the tablets and dissolve the powder in the mobile phase to achieve a known concentration.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Run:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the standard and sample solutions.
-
Record the chromatograms and integrate the peak areas.
-
Data Presentation
Table 1: Example System Suitability Parameters for Amlodipine Analysis
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor | ≤ 1.5 | 1.1 |
| Theoretical Plates | > 2000 | > 5000 |
| Resolution (from nearest peak) | > 2.0 | > 3.0 |
| %RSD of Peak Area (n=6) | ≤ 2.0% | < 1.0% |
Table 2: Comparison of Amlodipine HPLC Method Parameters from Literature
| Reference | Column | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Retention Time (min) |
| Pharmacia (2020)[11] | C18 (5 µm, 4.6x50 mm) | Methanol:Phosphate buffer (65:35, v/v) | 1.0 | 240 | 1.89 |
| Development and validation of a HPLC analytical assay method...[9] | C18 (5µm, 250 mm × 4.6 mm) | Acetonitrile:70mM KH2PO4 buffer:Methanol (15:30:55), pH 3 | 1.0 | 240 | 2.60 |
| Development and Validation of an HPLC Method...[10] | C18 (5 μm, 4.6x250 mm) | Methanol:Water (10:90, v:v), pH 2.95 | 1.205 | 215 | 7.9 |
| A high-performance liquid chromatographic (HPLC) method...[12] | C18 ODS (5μm, 250mm×4.6mm) | 0.05M KH2PO4:Acetonitrile (45:55%v/v) | 1.5 | 465 | 3.12 |
Signaling Pathways and Logical Relationships
Diagram 1: Factors Influencing Peak Resolution
This diagram illustrates the key factors that can impact peak resolution in HPLC analysis of amlodipine.
Caption: Key factors affecting HPLC peak resolution.
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
- 4. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 5. youtube.com [youtube.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 9. japer.in [japer.in]
- 10. Development and Validation of an HPLC Method Using an Experimental Design for Analysis of Amlodipine Besylate and Enalapril Maleate in a Fixed-dose Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficient validated method of HPLC to determine amlodipine in combinated dosage form containing amlodipine, enalapril and bisoprolol and in vitro dissolution studies with in vitro/ in vivo correlation [pharmacia.pensoft.net]
- 12. medcraveonline.com [medcraveonline.com]
Technical Support Center: Amlodipine Standard Solution Stability
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of amlodipine (B1666008) in standard solutions. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common issues encountered during experimental procedures.
Troubleshooting Guide
This guide provides solutions to common issues encountered when working with amlodipine standard solutions.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Precipitation or Cloudiness in Solution | 1. Poor aqueous solubility of amlodipine, especially at neutral to alkaline pH. 2. High drug concentration exceeding its solubility limit. 3. Use of incompatible salts or buffers. 4. Temperature fluctuations affecting solubility. | 1. Adjust the pH of the solution to a slightly acidic range (pH 4-7), where amlodipine exhibits greater stability.[1] 2. Prepare a fresh solution at a lower concentration. 3. If possible, use a co-solvent such as methanol (B129727) or acetonitrile, ensuring it is compatible with your experimental design.[2] 4. Store the solution at a constant, controlled temperature.[3] 5. Filter the solution using a 0.22 µm filter to remove any micro-precipitates.[3] |
| Rapid Degradation of Amlodipine | 1. pH-related hydrolysis: Amlodipine is susceptible to both acid and base-catalyzed hydrolysis.[1] Degradation is significant at pH 1 and pH 10.[1] 2. Photodegradation: Exposure to UV or ambient light can cause significant degradation.[4][5] 3. Oxidation: Presence of oxidizing agents can lead to the formation of degradation products like Impurity D.[6][7] | 1. Maintain the solution pH between 4 and 7 for maximal stability.[1] 2. Always protect solutions from light by using amber glassware or by wrapping containers in aluminum foil.[3] 3. Prepare solutions fresh before use and avoid long-term storage unless stability data is available for the specific conditions.[3] 4. If the experimental buffer contains potentially oxidative components, consider de-gassing it.[3] |
| Inconsistent or Non-Reproducible Analytical Results | 1. Ongoing degradation of the standard solution during the experiment. 2. Use of a stock solution that has already degraded. 3. Improper storage between experiments. | 1. Prepare fresh standard solutions for each new set of experiments.[3] 2. Verify the purity of the amlodipine reference standard before preparing solutions. 3. Store stock solutions in a refrigerator (2-8°C) and protect from light.[8][9] For short-term use, room temperature storage may be acceptable if the solution is protected from light.[10] 4. Perform solution stability tests; analyze the solution at regular intervals (e.g., every 2 hours over a 12-hour period) to determine how long it remains stable under your laboratory conditions.[10] |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause amlodipine degradation in standard solutions? A1: The main factors are pH, light, and oxidizing agents. Amlodipine is highly susceptible to degradation in strongly acidic (pH < 4) and alkaline (pH > 7) conditions due to hydrolysis.[1] It is also photosensitive and degrades upon exposure to UV and ambient light.[5][11] Oxidative stress also leads to the formation of degradation products.[6][12]
Q2: What is the optimal pH range for storing an amlodipine solution? A2: The optimal pH range for amlodipine stability in aqueous solutions is between 4 and 7.[1] Within this range, degradation is minimal.[1]
Q3: How should I store my amlodipine stock and working solutions? A3: For maximum stability, stock solutions should be stored in a refrigerator at 2-8°C and protected from light using amber vials or foil wrapping.[8][9] Depending on the solvent and concentration, some solutions may be stable for at least 24 hours at room temperature if protected from light.[7] However, it is always best practice to prepare working solutions fresh daily.[3]
Q4: What are the major degradation products of amlodipine? A4: The most commonly cited major degradation product is the pyridine (B92270) derivative of amlodipine (often referred to as Impurity D).[6] This product forms under oxidative and photolytic stress conditions.[4][6] Other degradation products can arise from the hydrolysis of the ester functional groups under acidic or alkaline conditions.[1]
Q5: Can I use buffers like PBS (Phosphate-Buffered Saline) for my amlodipine solution? A5: While PBS is a common physiological buffer, its pH is typically around 7.4, which is slightly alkaline and can promote slow degradation of amlodipine over time. For longer-term experiments, consider if a slightly more acidic buffer (e.g., phosphate (B84403) buffer at pH 6.8) would be permissible for your assay.[3] If using PBS, prepare the amlodipine solution fresh and use it immediately.[3]
Quantitative Stability Data
The following tables summarize the degradation of amlodipine under various stress conditions as reported in the literature.
Table 1: Amlodipine Degradation under Hydrolytic and Oxidative Stress
| Stress Condition | Duration & Temperature | % Degradation | Reference |
| Acidic Hydrolysis | |||
| 0.1 M HCl | 3 days @ Ambient Temp. | ~1% | [7] |
| 5 M HCl | 6 hours @ 80°C | 75.2% | [13] |
| Acidic Medium (unspecified) | Not specified | 60% | [6] |
| pH 3 | Not specified | 55.5% | [5] |
| Alkaline Hydrolysis | |||
| 0.1 M NaOH | 3 days @ Ambient Temp. | 43% | [7] |
| 5 M NaOH | 6 hours @ 80°C | Total Degradation | [13] |
| Basic Medium (unspecified) | Not specified | 25% | [6] |
| pH 8.5 | Not specified | 41.32% | [5] |
| Oxidative | |||
| 3% H₂O₂ | 3 days @ Ambient Temp. | ~1% | [7] |
| 30% H₂O₂ | Not specified | 20% | [6] |
| 3% H₂O₂:Methanol (80:20) | 6 hours @ 80°C | 80.1% | [13] |
| Oxidative Condition | 8 hours | 74.4% | [12] |
Table 2: Amlodipine Degradation under Thermal and Photolytic Stress
| Stress Condition | Duration & Temperature/Exposure | % Degradation | Reference |
| Thermal | |||
| Dry Heat | 3 days @ 105°C | No Degradation | [7] |
| Thermal Stress | Not specified | No Major Impurities | [6] |
| Heat | 60 mins @ 85°C | Significant Degradation | [11] |
| Photolytic (UV/Visible Light) | |||
| UV (200 W-h/m²) & Vis (1.2 M lux-h) | Not specified | 5% | [7] |
| UV Light | 30 mins | 56.11% | [5][11] |
| Photostability Chamber | 14 days | 32.2% | [13] |
Key Experimental Protocols
Protocol 1: Forced Degradation Study (General)
This protocol outlines a general procedure for conducting forced degradation studies to identify the stability-indicating properties of amlodipine.
-
Preparation of Stock Solution: Prepare a stock solution of amlodipine besylate at a concentration of approximately 1 mg/mL in a suitable solvent like methanol or a methanol:water (50:50) mixture.[7][14]
-
Acid Hydrolysis:
-
Alkaline Hydrolysis:
-
Oxidative Degradation:
-
Thermal Degradation:
-
Photolytic Degradation:
-
Expose the amlodipine solution in a transparent container to UV light (e.g., 200 W-h/m²) and visible light (e.g., 1.2 million lux-hours) in a photostability chamber.[7]
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method. The detection wavelength is typically set at 237 nm.[5][7]
Visualizations
Amlodipine Degradation Pathways
Caption: Major degradation pathways for amlodipine under stress.
Experimental Workflow for Stability Testing
Caption: General workflow for a forced degradation study.
Troubleshooting Logic for Unstable Solutions
Caption: Decision tree for troubleshooting amlodipine solution instability.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 3. benchchem.com [benchchem.com]
- 4. scholar.tecnico.ulisboa.pt [scholar.tecnico.ulisboa.pt]
- 5. arcjournals.org [arcjournals.org]
- 6. lcms.cz [lcms.cz]
- 7. A new stability-indicating HPLC-UV method for determination of amlodipine besylate and its impurities in drug substance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Physicochemical Stability of Compounded Amlodipine Besylate Suspensions in PCCA Base, SuspendIt - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Engineering stable Amlodipine suspensions for flexible compounding at King Khaled University Hospital - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijpsonline.com [ijpsonline.com]
- 11. researchgate.net [researchgate.net]
- 12. tsijournals.com [tsijournals.com]
- 13. researchgate.net [researchgate.net]
- 14. uop.edu.jo [uop.edu.jo]
Technical Support Center: High-Purity Amlodipine Besylate Synthesis and Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of high-purity amlodipine (B1666008) besylate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for amlodipine besylate?
A1: The most prevalent industrial synthesis of amlodipine is achieved through the Hantzsch pyridine (B92270) synthesis. This method involves the condensation of an aldehyde (o-chlorobenzaldehyde), a β-ketoester (4-(2-phthalimidoethoxy)acetoacetate), and a source of ammonia, typically an enamine like 3-aminocrotonate.[1][2] The initial product is a phthaloyl-protected amlodipine, which is then deprotected to yield amlodipine free base. Finally, the free base is treated with benzenesulfonic acid to form amlodipine besylate.
Q2: What are the critical process parameters to control during the synthesis of phthaloyl amlodipine to minimize impurities?
A2: To achieve high purity, it is crucial to control the reaction conditions during the synthesis of the intermediate, phthaloyl amlodipine. Key parameters include the choice of solvent and the molar ratio of reactants. Using an alcoholic solvent and maintaining a molar ratio of 3-aminobutene acid methyl esters to 4-(2-phthaloyl imino oxyethyl group) methyl acetoacetate (B1235776) of at least 3:1 can significantly reduce the formation of by-product impurities, specifically Impurity E3 and F3, to less than 0.10%.[3]
Q3: What are the common impurities encountered in amlodipine besylate synthesis?
A3: Impurities in amlodipine besylate can originate from starting materials, intermediates, by-products of the reaction, or degradation of the final product.[4] The European Pharmacopoeia lists several specified impurities, including Impurity A (phthaloyl amlodipine), Impurity D (a pyridine derivative), and process-related impurities E and F.[4][5][] Forced degradation studies have shown that Impurity F can also arise from oxidative, thermal, and photolytic degradation.[4] Additionally, residual solvents and heavy metals must be controlled within regulatory limits.[7]
Q4: How can I effectively remove impurities during the purification of amlodipine besylate?
A4: Recrystallization is a key technique for purifying amlodipine besylate. For the intermediate phthaloyl amlodipine, recrystallization from a toluene/glacial acetic acid system is effective.[3] The final amlodipine besylate crude product can be refined by recrystallization from dehydrated alcohol to obtain a high-purity product.[3] Another reported purification process involves dissolving the amlodipine besylate in a mixture of methanol (B129727) and ethanol (B145695), adding EDTA sodium, and then inducing crystallization by adding isopropanol.[8]
Q5: What are the different solid forms of amlodipine besylate, and why are they important?
A5: Amlodipine besylate can exist in multiple solid forms, including anhydrous, monohydrate, dihydrate, and amorphous forms.[9][10] The stability of these forms can be influenced by factors like water content and temperature. For instance, the dihydrate is the most stable form in an aqueous environment.[9] The different solid forms can have different physicochemical properties, such as solubility, which can impact the drug's dissolution and bioavailability.[9] It is crucial to control the crystallization process to obtain the desired, stable solid form.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Phthaloyl Amlodipine | Incomplete reaction; Suboptimal reactant ratio. | Ensure the molar ratio of 3-aminobutene acid methyl esters to 4-(2-phthaloyl imino oxyethyl group) methyl acetoacetate is at least 3:1.[3] Extend the reflux time and monitor the reaction progress using a suitable analytical technique like HPLC. |
| High Levels of Impurity A (Phthaloyl Amlodipine) in Final Product | Incomplete deprotection of the phthalimide (B116566) group. | Ensure the deprotection step (e.g., using methylamine (B109427) or hydrazine (B178648) hydrate) goes to completion.[2] Monitor the reaction by TLC or HPLC. Consider an additional purification step for the amlodipine free base before salt formation. |
| High Levels of Impurity D in Final Product | Degradation of the dihydropyridine (B1217469) ring, often due to oxidation or acidic conditions.[11] | Minimize exposure of the product to light, heat, and oxidizing agents.[4] Ensure that the pH is controlled during the work-up and purification steps. |
| Poor Crystallization or Oily Product Formation | Presence of impurities inhibiting crystallization; Incorrect solvent system or temperature. | Purify the crude product to remove impurities that may be hindering crystallization. For the final product, consider using a solvent system like ethanol/water and control the cooling rate. Seeding with a few crystals of the desired form can also induce crystallization.[12] |
| Inconsistent Solid Form (e.g., mixture of hydrates) | Uncontrolled water content in the crystallization solvent; Inappropriate drying conditions. | Use anhydrous solvents if the anhydrous form is desired. For hydrate (B1144303) forms, precisely control the water content in the solvent system (e.g., 90% ethanol with 10% water).[12] Dry the final product under controlled temperature and vacuum to obtain the desired hydrate form.[12] |
Quantitative Data Summary
Table 1: Reaction Conditions and Purity
| Parameter | Condition | Resulting Purity/Impurity Level | Reference |
| Reactant Molar Ratio | 3-aminobutene acid methyl esters : 4-(2-phthaloyl imino oxyethyl group) methyl acetoacetate ≥ 3:1 | Impurities E3, F3 < 0.10% in intermediate | [3] |
| Final Product Purity | Synthesis with controlled reactant ratio and recrystallization | 99.7% | [3] |
| Final Product Purity | Synthesis using phthalic anhydride (B1165640) as starting material | 99.5% | [13] |
Table 2: HPLC Purity Analysis Methodologies
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | WATERS C18 (250 mm × 4.6 mm, 5µm) | C18 (150mm x 3.9 mm, 5 μm) | C18 (150 mm length, 4.6 mm ID, 3μ particle size) |
| Mobile Phase | Acetonitrile: 70mM Potassium Dihydrogen Orthophosphate Buffer: Methanol (15:30:55), pH 3.0 | Acetonitrile: Methanol: pH 3.0 Buffer (15:35:50) | Phosphate buffer with triethyl amine, pH 2.8 (Gradient) |
| Flow Rate | 1.0 ml/min | 1.0 ml/min | 1.0 mL/min |
| Detection Wavelength | 240 nm | 237 nm | 340 nm (for impurities), 270 nm (for Impurity-D) |
| Reference | [14] | [15] | [16] |
Experimental Protocols
Protocol 1: Synthesis of Phthaloyl Amlodipine
-
In a suitable reaction flask, charge anhydrous methanol, 4-(2-phthalimidoethoxy)ethyl acetoacetate, and o-chlorobenzaldehyde.
-
Add 3-aminobutene acid methyl ester to the mixture. The molar ratio of 3-aminobutene acid methyl ester to 4-(2-phthalimidoethoxy)ethyl acetoacetate should be at least 3:1.[3]
-
Heat the mixture to reflux and maintain for approximately 20 hours.[17]
-
After the reaction is complete (monitored by HPLC), recover the methanol under reduced pressure.
-
To the residue, add glacial acetic acid and stir until crystals precipitate.[17]
-
Filter the solid, which is the crude phthaloyl amlodipine.
-
For further purification, recrystallize the crude product from a toluene/glacial acetic acid system.[3]
Protocol 2: Deprotection and Salt Formation
-
Suspend the purified phthaloyl amlodipine in a suitable solvent such as ethanol or methanol.
-
Add an aqueous solution of methylamine to the suspension to initiate the deprotection.[2]
-
Stir the reaction mixture at room temperature until the deprotection is complete (monitored by TLC or HPLC).
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an appropriate organic solvent and filter to remove the phthalhydrazide (B32825) byproduct.[2]
-
The filtrate containing amlodipine free base is then treated with a solution of benzenesulfonic acid in a suitable solvent to precipitate amlodipine besylate.
-
The crude amlodipine besylate is collected by filtration.
Protocol 3: Purification of Amlodipine Besylate by Recrystallization
-
Dissolve the crude amlodipine besylate in dehydrated ethanol by heating.[3]
-
Filter the hot solution to remove any insoluble matter.
-
Allow the solution to cool slowly to induce crystallization.
-
Once crystallization is complete, collect the crystals by filtration.
-
Wash the crystals with a small amount of cold dehydrated ethanol.
-
Dry the purified crystals under vacuum at a suitable temperature.
Visualizations
Caption: Synthetic pathway for high-purity amlodipine besylate.
Caption: General workflow for purification by recrystallization.
Caption: Logical relationships in impurity formation.
References
- 1. chinjmap.com [chinjmap.com]
- 2. benchchem.com [benchchem.com]
- 3. CN101367759B - Synthesis of high-purity amlodipine besylate - Google Patents [patents.google.com]
- 4. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 7. kingsresearch.com [kingsresearch.com]
- 8. CN108640868A - A kind of process for purification of Amlodipine Besylate Tablet - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. lcms.cz [lcms.cz]
- 12. US6828339B2 - Amlodipine salt forms and processes for preparing them - Google Patents [patents.google.com]
- 13. Synthesis process of amlodipine besylate - Eureka | Patsnap [eureka.patsnap.com]
- 14. japer.in [japer.in]
- 15. jddtonline.info [jddtonline.info]
- 16. Development and Validation of Amlodipine Impurities in Amlodipine Tablets Using Design Space Computer Modeling [scirp.org]
- 17. Synthesis of high-purity amlodipine besylate - Eureka | Patsnap [eureka.patsnap.com]
Amlodipine LC-MS/MS Analysis: A Technical Support Guide to Minimizing Matrix Effects
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the LC-MS/MS analysis of amlodipine (B1666008).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing significant ion suppression for amlodipine in my plasma samples. What are the most common causes and how can I mitigate this?
A1: Ion suppression is a frequent challenge in bioanalysis and is primarily caused by co-eluting endogenous matrix components that compete with the analyte for ionization. Here’s a step-by-step troubleshooting guide:
-
Optimize Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before they enter the LC-MS/MS system.[1]
-
Liquid-Liquid Extraction (LLE): Experiment with different organic solvents. For amlodipine, solvents like methyl tertiary butyl ether and ethyl acetate (B1210297) have been used successfully.[2][3][4] The pH of the aqueous phase can also be adjusted to improve the partitioning of amlodipine into the organic layer.
-
Solid-Phase Extraction (SPE): SPE can offer cleaner extracts compared to LLE.[5][6][7] Reversed-phase cartridges (e.g., Oasis HLB) are effective for amlodipine extraction.[5][7] Ensure your wash steps are optimized to remove interferences without causing analyte loss.
-
-
Improve Chromatographic Separation: If interfering components cannot be completely removed during sample preparation, enhancing their separation from amlodipine is crucial.
-
Gradient Elution: Employing a gradient elution can help resolve amlodipine from early-eluting, polar interferences that often cause ion suppression.[2][4]
-
Mobile Phase Modifiers: The use of ammonium (B1175870) formate (B1220265) or ammonium acetate in the mobile phase can help to stabilize the spray and reduce ion suppression.[6][8] Adjusting the pH of the mobile phase can also alter the retention of both amlodipine and interfering compounds.[2]
-
-
Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS, such as amlodipine-d4 (B587106), is the gold standard for compensating for matrix effects.[2][6] Since the SIL-IS has nearly identical physicochemical properties to amlodipine, it will experience similar ion suppression or enhancement, leading to a more accurate quantification when the analyte-to-IS peak area ratio is used.
Q2: What type of internal standard is best for amlodipine analysis to counteract matrix effects?
A2: The ideal internal standard (IS) co-elutes with the analyte and experiences similar ionization effects. For amlodipine, a stable isotope-labeled (deuterated) internal standard like amlodipine-d4 is highly recommended.[2][6] This type of IS has chemical and physical properties that are almost identical to the analyte, ensuring it effectively compensates for variability during sample extraction and ionization. If a deuterated IS is unavailable, a structural analog with similar chromatographic behavior and ionization efficiency can be considered, though it may not compensate for matrix effects as effectively.
Q3: How can I quantitatively assess the matrix effect in my amlodipine assay?
A3: The most common method for evaluating matrix effects is the post-extraction addition technique. This involves comparing the peak area of an analyte spiked into an extracted blank matrix with the peak area of the analyte in a pure solution at the same concentration.
The matrix factor (MF) is calculated as follows:
-
MF = (Peak response in the presence of matrix) / (Peak response in the absence of matrix)
An MF of 1 indicates no matrix effect, an MF < 1 suggests ion suppression, and an MF > 1 indicates ion enhancement. This assessment should be performed using at least six different lots of blank matrix to account for biological variability.[9]
Experimental Protocols
Detailed Protocol for Liquid-Liquid Extraction (LLE) of Amlodipine from Human Plasma
This protocol is a generalized procedure based on common practices reported in the literature.[2][3][4]
-
Sample Preparation:
-
Pipette 200 µL of human plasma into a clean microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (e.g., amlodipine-d4 in methanol).
-
Vortex for 30 seconds.
-
Add 50 µL of an alkalizing agent (e.g., 0.1 M NaOH) and vortex briefly.
-
-
Extraction:
-
Add 1 mL of extraction solvent (e.g., methyl tertiary butyl ether or ethyl acetate).
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
-
Evaporation and Reconstitution:
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex for 1 minute.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
-
Detailed Protocol for Solid-Phase Extraction (SPE) of Amlodipine from Human Plasma
This protocol is a generalized procedure based on common practices for amlodipine analysis.[5][7]
-
Cartridge Conditioning:
-
Condition an Oasis HLB SPE cartridge (e.g., 1 cc, 30 mg) with 1 mL of methanol (B129727) followed by 1 mL of water. Do not allow the cartridge to dry out.
-
-
Sample Loading:
-
Pre-treat 250 µL of a human plasma sample.[7]
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of water to remove polar interferences.
-
Wash with 1 mL of a weak organic solvent solution (e.g., 20% methanol in water) to remove less polar interferences.
-
-
Elution:
-
Elute the amlodipine and internal standard with 1 mL of methanol or an acidified methanolic solution (e.g., 0.1% formic acid in methanol).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase for injection into the LC-MS/MS system.
-
Data Presentation
Table 1: Comparison of Sample Preparation Methods for Amlodipine Analysis
| Method | Extraction Solvent/Cartridge | Mean Recovery (%) | Matrix Effect (%) | Reference |
| LLE | Methyl Tertiary Butyl Ether | Not explicitly stated, but method showed good accuracy | 93.9 - 97.9 | [2] |
| LLE | Ethyl Acetate | >60 | Not explicitly stated, but method was validated | [4][10] |
| SPE | Oasis HLB Cartridge | 93.4 - 99.6 | 99.2 (IS-normalized) | [5] |
| SPE | Oasis HLB Cartridge | High recoveries reported | No significant matrix effect observed | [7] |
Table 2: Typical LC-MS/MS Parameters for Amlodipine Analysis
| Parameter | Condition | Reference |
| LC Column | C18 (e.g., 100 mm x 2.1 mm, 3 µm) | [2] |
| Mobile Phase A | 2-10 mM Ammonium Formate or Acetate in Water (pH adjusted) | [2][4][6] |
| Mobile Phase B | Acetonitrile or Methanol | [2][6] |
| Flow Rate | 0.6 - 0.8 mL/min | [2][6] |
| Elution Mode | Gradient | [2][4] |
| Ionization Mode | ESI Positive | [2][3][6] |
| MRM Transition | m/z 409.2 → 238.1 | [4][6] |
Visualizations
Caption: Troubleshooting workflow for minimizing matrix effects.
References
- 1. longdom.org [longdom.org]
- 2. [Quantification of amlodipine in human plasma by LC-MS/MS method: elimination of matrix effects by improving chromatographic conditions] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Establishment and Validation of High-Performance Liquid Chromatography-Tandem Mass Spectrometry for Simultaneous Assessment of Amlodipine and Indapamide in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of Amlodipine in Human Plasma by LC-MS/MS and Its Bioequivalence Study in Healthy Chinese Subjects [scirp.org]
- 5. Application of an LC–MS/MS method for the analysis of amlodipine, valsartan and hydrochlorothiazide in polypill for a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and Validation of a LC-MS/MS Method for the Simultaneous Estimation of Amlodipine and Valsartan in Human Plasma: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simultaneous determination of telmisartan and amlodipine in human plasma by LC–MS/MS and its application in a human pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bionclinicals.com [bionclinicals.com]
- 9. sciex.com [sciex.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Amlodipine Extraction from Biological Tissues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of amlodipine (B1666008) from biological tissues.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the extraction of amlodipine from biological matrices.
| Problem / Observation | Potential Cause | Suggested Solution |
| Low Recovery of Amlodipine | Suboptimal pH of the aqueous phase: Amlodipine extraction is pH-dependent. The pKa of amlodipine is approximately 8.6. | Adjust the pH of the sample to a range of 7-8 to ensure amlodipine is in its unionized form, which favors partitioning into the organic solvent. |
| Inappropriate extraction solvent: The polarity and type of organic solvent significantly impact extraction efficiency. | For liquid-liquid extraction (LLE), consider using solvents like ethyl acetate (B1210297), methyl tert-butyl ether, or a mixture of diethyl ether and dichloromethane (B109758) (7:3 v/v). For solid-phase extraction (SPE), C2 or C18 columns are commonly used. | |
| Insufficient mixing/vortexing: Inadequate mixing leads to poor partitioning of amlodipine into the organic phase. | Ensure thorough mixing by vortexing for at least 1-3 minutes during the extraction step. | |
| Protein binding: Amlodipine is highly protein-bound in plasma (>95%), which can hinder its extraction. | Employ a protein precipitation step prior to extraction. Acetonitrile (B52724) or methanol (B129727) are effective protein precipitating agents. Alternatively, use an extraction method that disrupts protein binding, such as SPE with a suitable wash and elution sequence. | |
| High Matrix Effect in LC-MS/MS Analysis | Co-elution of endogenous components: Phospholipids and other matrix components can co-elute with amlodipine, causing ion suppression or enhancement. | Optimize chromatographic conditions: Adjust the mobile phase composition and gradient to improve the separation of amlodipine from matrix components. |
| Improve sample clean-up: Incorporate a more rigorous clean-up step. SPE is generally more effective at removing interfering matrix components than LLE or protein precipitation. | ||
| Use a suitable internal standard: A stable isotope-labeled internal standard is ideal for compensating for matrix effects. If unavailable, a structural analog can be used. | ||
| Poor Peak Shape in Chromatography | Inappropriate mobile phase pH: The pH of the mobile phase can affect the ionization state of amlodipine and its interaction with the stationary phase. | For reversed-phase HPLC, a mobile phase pH of around 3-5 is often used to ensure good peak shape. Adjusting the pH with additives like formic acid or ammonium (B1175870) acetate can be beneficial. |
| Column overload: Injecting a sample with too high a concentration of amlodipine can lead to peak fronting or tailing. | Dilute the sample before injection or reduce the injection volume. | |
| Inconsistent Results/Poor Reproducibility | Variability in manual extraction procedure: Manual LLE can be prone to variability in solvent volumes and mixing times. | Use an automated liquid handling system for extractions if available. If performing manual extractions, ensure consistent technique across all samples. |
| Degradation of amlodipine: Amlodipine can be sensitive to light and certain pH conditions. | Protect samples from light and process them promptly. Ensure the stability of amlodipine in the chosen extraction and storage conditions. | |
| Incomplete solvent evaporation: Residual extraction solvent in the reconstituted sample can affect chromatographic performance. | Ensure complete evaporation of the organic solvent under a gentle stream of nitrogen. Avoid excessive heat, which could degrade the analyte. |
Frequently Asked Questions (FAQs)
Extraction Method Selection
Q1: What is the best extraction method for amlodipine from plasma?
A1: The choice of extraction method depends on the analytical technique and desired level of sample clean-up.
-
Protein Precipitation (PPT): This is a simple and rapid method suitable for high-throughput analysis. Acetonitrile is a common choice for PPT. However, it may result in a dirtier extract with more significant matrix effects.
-
Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract than PPT. Ethyl acetate is a frequently used solvent for extracting amlodipine from plasma. The pH of the aqueous phase should be adjusted to the 7-8 range for optimal recovery.
-
Solid-Phase Extraction (SPE): SPE provides the cleanest extracts and is often preferred for sensitive LC-MS/MS analysis to minimize matrix effects. C2, C8, and C18 cartridges are suitable for amlodipine extraction.
Q2: Can I use the same extraction method for different tissues like liver or kidney?
A2: While the principles are similar, methods may need to be adapted for different tissues. Tissues require an initial homogenization step to release the drug. The choice of homogenization buffer and subsequent clean-up steps may need to be optimized to handle the different matrix compositions. For instance, acetone (B3395972) has been effectively used for extracting amlodipine from liver tissue.
Optimization Parameters
Q3: What is the optimal pH for amlodipine extraction?
A3: The optimal pH for extracting amlodipine is generally in the range of 7-8. Amlodipine has a pKa of about 8.6, so at a pH below this, it will be in its ionized form. To maximize its partitioning into an organic solvent during LLE, the pH of the aqueous sample should be adjusted to a more basic pH to ensure it is in its neutral, more lipophilic form.
Q4: Which organic solvents are most effective for liquid-liquid extraction of amlodipine?
A4: Several organic solvents can be used for LLE of amlodipine. Common choices include:
-
Ethyl acetate
-
Methyl tert-butyl ether
-
A mixture of diethyl ether and dichloromethane (e.g., 70:30, v/v)
-
Chloroform, methylene (B1212753) chloride, benzene, or ether have also been mentioned.
Internal Standards
Q5: Why is an internal standard necessary, and what are good choices for amlodipine analysis?
A5: An internal standard (IS) is crucial for accurate quantification, as it compensates for variability in sample preparation and analytical detection. The ideal IS is a stable isotope-labeled version of the analyte (e.g., amlodipine-d4). If a stable isotope-labeled IS is not available, a structural analog can be used. Commonly used internal standards for amlodipine analysis include:
-
Tizanidine
-
Nicardipine
-
(S)-Amlodipine-d4
Data Presentation
Table 1: Comparison of Amlodipine Extraction Methods and Recovery Rates
| Extraction Method | Biological Matrix | Extraction Solvent/Cartridge | Internal Standard | Recovery (%) | Reference |
| Liquid-Liquid Extraction (LLE) | Human Plasma | Ethyl acetate | Gliclazide | >60% | |
| Liquid-Liquid Extraction (LLE) | Human Plasma | Diethyl ether/dichloromethane (70/30, v/v) | Tizanidine | Not specified | |
| Solid-Phase Extraction (SPE) | Human Plasma | Bond Elute C2 | UK-52,829 | 89% | |
| Solid-Phase Extraction (SPE) | Human Plasma | Not specified | Tamsulosin | Not specified | |
| Solid-Phase Extraction (SPE) | Human Plasma | Not specified | (R)-Amlodipine and (S)-Amlodipine | 94.14% for (R)-Amlodipine, 92.23% for (S)-Amlodipine | |
| Protein Precipitation | Human Plasma | Acetonitrile | Cetirizine | 80-88% | |
| Sequential LLE | Human Plasma | Not specified | Deuterated analogues | 75% | |
| Acetone Extraction | Liver Tissue | Acetone | Not specified | Not specified |
Table 2: Quantitative Parameters for Amlodipine Analysis using Different Methods
| Analytical Method | Biological Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Reference |
| HPLC-MS/MS | Dried Blood Spots | 0.5 - 30 | 0.5 | |
| LC-MS/MS | Human Plasma | 0.2 - 20 | 0.2 | |
| HPLC | Human Plasma | 1 - 130 | 1.01 | |
| HPLC | Serum | 0.25 - 16 | Not specified | |
| LC-MS/MS | Human Plasma | 0.05 - 12 | 0.05 | |
| LC-MS/MS | Human Plasma | 0.1 - 15 | 0.1 | |
| LC-MS/MS | Human Plasma | 0.4 - 16.0 | 0.4 |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of Amlodipine from Human Plasma
-
Sample Preparation:
-
Pipette 0.5 mL of human plasma into a clean polypropylene (B1209903) tube.
-
Add 20 µL of the internal standard working solution (e.g., gliclazide at 80 ng/mL).
-
-
pH Adjustment (Optional but Recommended):
-
Add a small volume of a basic solution (e.g., 1M NaOH) to adjust the plasma pH to approximately 7-8.
-
-
Extraction:
-
Add 4 mL of ethyl acetate to the plasma sample.
-
Vortex the tube for 3 minutes to ensure thorough mixing.
-
-
Centrifugation:
-
Centrifuge the sample at 8000 rpm for 5 minutes to separate the aqueous and organic layers.
-
-
Solvent Transfer:
-
Carefully transfer 3.2 mL of the upper organic layer into a new clean tube.
-
-
Evaporation:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen gas at 37°C.
-
-
Reconstitution:
-
Reconstitute the dried residue with 200 µL of the mobile phase.
-
Vortex briefly to dissolve the residue.
-
-
Analysis:
-
Inject an appropriate volume (e.g., 20 µL) of the reconstituted sample into the LC-MS/MS system for analysis.
-
Protocol 2: Solid-Phase Extraction (SPE) of Amlodipine from Human Plasma
-
Cartridge Conditioning:
-
Condition a C18 SPE cartridge by sequentially passing methanol followed by water through it.
-
-
Sample Loading:
-
Load the pre-treated plasma sample (e.g., 1 mL of plasma spiked with internal standard) onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove interfering substances.
-
-
Elution:
-
Elute amlodipine and the internal standard from the cartridge using an appropriate elution solvent (e.g., 0.2% acetic acid in methanol or 2.5% ammonia (B1221849) in acetonitrile).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
Analysis:
-
Inject the reconstituted sample into the analytical instrument.
-
Protocol 3: Protein Precipitation for Amlodipine Extraction from Plasma
-
Sample Preparation:
-
Pipette 200 µL of plasma into a microcentrifuge tube.
-
Add the internal standard.
-
-
Precipitation:
-
Add 600 µL of cold acetonitrile to the plasma sample.
-
Vortex for 1-2 minutes to precipitate the proteins.
-
-
Centrifugation:
-
Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a new tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the supernatant to dryness.
-
Reconstitute the residue in the mobile phase.
-
-
Analysis:
-
Inject the sample for analysis.
-
Visualizations
Technical Support Center: Method Validation for Amlodipine Combination Therapies
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on method validation for amlodipine (B1666008) in combination therapies.
Troubleshooting Guide: HPLC and UPLC Methods
This guide addresses common issues encountered during the chromatographic analysis of amlodipine and its combination therapy partners.
Question: Why am I seeing poor peak resolution between amlodipine and the co-formulated drug?
Answer:
Poor peak resolution is a common challenge, especially when the co-formulated drugs have similar polarities. Several factors in the mobile phase and column chemistry can be adjusted to improve separation.
-
Potential Causes & Solutions:
-
Inappropriate Mobile Phase Composition: The ratio of the organic modifier (e.g., acetonitrile, methanol) to the aqueous buffer is critical.
-
Solution: Systematically vary the mobile phase composition. For instance, in the analysis of amlodipine and valsartan (B143634), a mobile phase of phosphate (B84403) buffer (pH 3.6), acetonitrile, and methanol (B129727) in a 46:44:10 (v/v/v) ratio has been shown to be effective. For amlodipine and atorvastatin, a methanol and acetone (B3395972) (32:68 v/v) mixture has been used successfully.
-
-
Incorrect Mobile Phase pH: The pH of the mobile phase affects the ionization state of the analytes, which in turn influences their retention and peak shape. Amlodipine is freely soluble at a lower pH.
-
Solution: Adjust the pH of the aqueous portion of the mobile phase. For the combination of amlodipine and benazepril (B1667978) hydrochloride, a pH of 3.0 was used. Similarly, for amlodipine and enalapril (B1671234) maleate, a pH of 2.95 was found to be optimal.
-
-
Suboptimal Column Chemistry: The choice of the stationary phase is crucial for achieving good separation.
-
Solution: A C18 column is the most common choice for amlodipine combination analysis. However, if resolution is still an issue, consider a different C18 column from another manufacturer or a column with a different chemistry (e.g., C8, Phenyl-Hexyl).
-
-
Question: My retention times are shifting from one injection to the next. What is causing this instability?
Answer:
Shifting retention times indicate a lack of system stability. This can be caused by a variety of factors related to the HPLC system, mobile phase preparation, or the column itself.
-
Potential Causes & Solutions:
-
Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase before injection.
-
Solution: Ensure the column is flushed with the mobile phase for a sufficient amount of time (e.g., 15-30 minutes or until a stable baseline is achieved) before starting the analytical run.
-
-
Mobile Phase Instability: The mobile phase composition may be changing over time due to evaporation of the organic solvent or precipitation of buffer salts.
-
Solution: Prepare fresh mobile phase daily and keep the reservoirs covered. Ensure the mobile phase is properly degassed to prevent air bubbles from forming in the pump.
-
-
Pump Malfunction: Leaks or faulty check valves in the pump can lead to inconsistent flow rates.
-
Solution: Check the system for any visible leaks, especially around fittings and seals. If the flow rate is suspected to be the issue, a robustness study can be performed by intentionally varying the flow rate (e.g., ±0.2 mL/min) to see the effect on retention time.
-
-
Temperature Fluctuations: Changes in ambient temperature can affect the viscosity of the mobile phase and the column's performance.
-
Solution: Use a column oven to maintain a constant temperature. For the analysis of amlodipine and enalapril, a column temperature of 25°C was used.
-
-
Question: The backpressure in my HPLC system is too high. How can I resolve this?
Answer:
High backpressure can damage the HPLC system and the column. It is usually caused by a blockage somewhere in the flow path.
-
Potential Causes & Solutions:
-
Blocked Column Frit: Particulate matter from the sample or mobile phase can clog the inlet frit of the column.
-
Solution: First, try back-flushing the column (disconnect from the detector first). If this doesn't work, the frit may need to be replaced. Using a guard column can help protect the analytical column from contamination.
-
-
Precipitation in the System: Buffer salts can precipitate in the tubing or column if the mobile phase composition is changed abruptly without a proper flushing procedure, especially when switching between high organic and high aqueous mobile phases.
-
Solution: Always flush the system with a mixture of water and organic solvent (e.g., 50:50 methanol:water) before shutting down. Ensure the buffer concentration is below its solubility limit in the mobile phase.
-
-
Sample Particulates: The sample itself may contain particulates that are blocking the system.
-
Solution: Filter all samples through a 0.45 µm syringe filter before injection.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in developing a single analytical method for amlodipine in a fixed-dose combination (FDC)?
A1: The main challenges stem from the potential physicochemical differences between amlodipine and the co-formulated drug(s). These include:
-
Different Solubility Profiles: Amlodipine and its partner drug may have different optimal pH for solubility, which can complicate sample preparation and dissolution testing.
-
Varying Chromophoric Properties: The drugs may have different wavelengths of maximum absorbance (λmax). A compromise wavelength must be chosen for simultaneous detection, which may not be optimal for both compounds. For example, for amlodipine and valsartan, 240 nm is a suitable wavelength. For amlodipine and olmesartan, 238 nm has been used.
-
Disparate Concentration Ratios: In many FDCs, the concentration of one drug is significantly higher than the other (e.g., 160 mg valsartan to 5 mg amlodipine). This requires a method with a wide linear range to accurately quantify both active pharmaceutical ingredients (APIs) without needing multiple dilutions.
-
Interference from Excipients and Degradants: The method must be selective enough to separate both APIs from each other, as well as from any formulation excipients and potential degradation products.
Q2: How do I perform a forced degradation study for an amlodipine combination product?
A2: Forced degradation studies are essential to establish the stability-indicating nature of an analytical method. The drug product should be stressed under various conditions to produce degradation products. A typical procedure involves:
-
Preparation: Prepare stock solutions of the amlodipine combination product.
-
Stress Conditions: Expose the solutions to the following conditions:
-
Acidic Degradation: Add 1 M HCl and heat the solution (e.g., at 70°C for a few hours).
-
Alkaline Degradation: Add 1 M NaOH and apply heat.
-
Oxidative Degradation: Add hydrogen peroxide (e.g., 10% H₂O₂) and heat.
-
Thermal Degradation: Heat the solution without any added reagents.
-
-
Analysis: After the stress period, neutralize the acidic and alkaline samples and dilute all samples to the target concentration. Analyze them using the developed HPLC method to ensure that the peaks of the parent drugs are well-resolved from any degradant peaks.
Q3: What are typical acceptance criteria for method validation of amlodipine combination therapies?
A3: Method validation is performed according to ICH guidelines. Key parameters and their typical acceptance criteria are:
-
System Suitability: Ensures the chromatographic system is performing adequately. Criteria often include a relative standard deviation (RSD) of <2% for replicate injections, a tailing factor of <2.0, and a theoretical plate count of >2000.
-
Linearity: The method should be linear over a range of concentrations. The correlation coefficient (R²) should typically be >0.999.
-
Accuracy: Measured as the percent recovery of the analyte. The recovery should generally be within 98-102%.
-
Precision: Assessed at different levels (repeatability, intermediate precision). The %RSD for a series of measurements should be less than 2%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): These are the lowest concentrations of the analyte that can be reliably detected and quantified, respectively. These values are particularly important for the analysis of impurities and degradation products.
-
Robustness: The method's performance should not be significantly affected by small, deliberate variations in method parameters like mobile phase pH, flow rate, or column temperature.
Q4: Can a single HPLC method be used for both assay and dissolution studies of an amlodipine FDC tablet?
A4: Yes, it is highly desirable and efficient to use the same HPLC method for both the assay and dissolution sample analysis. However, the method must be validated for both purposes. For dissolution, the method needs to be able to quantify the drugs at lower concentrations and in the presence of the dissolution medium. For example, a method developed for amlodipine and valsartan was successfully applied to both quality control assays and in vitro dissolution studies. The dissolution of amlodipine and enalapril FDC tablets was also tested using the developed HPLC method, with both drugs dissolving more than 85% within 10 minutes in 0.1N HCl.
Data Presentation: Method Validation Parameters
The following tables summarize quantitative data from various validated HPLC methods for the simultaneous estimation of amlodipine in combination therapies.
Table 1: Linearity and Range
| Combination Therapy Partner | Amlodipine Linearity Range (µg/mL) | Partner Drug Linearity Range (µg/mL) | Correlation Coefficient (R²) | Citation(s) |
| Enalapril Maleate | 0.8 - 24 | 1.6 - 48 | >0.999 | |
| Valsartan | 0.1 - 50 | 0.05 - 50 | >0.999 | |
| Atorvastatin Calcium | 0.1 - 20 | 0.08 - 20 | Not specified | |
| Benazepril HCl | 80 - 120 | 200 - 300 | 0.9999 | |
| Olmesartan Medoxomil | 4 - 20 | 10 - 50 | Not specified |
Table 2: Accuracy and Precision
| Combination Therapy Partner | Amlodipine Accuracy (% Recovery) | Partner Drug Accuracy (% Recovery) | Precision (%RSD) | Citation(s) |
| Enalapril Maleate | 98.6% - 101.6% | 98.6% - 101.6% | <1% (Interday) | |
| Atorvastatin Calcium | 98.73% - 99.83% | 98.52% - 99.38% | <2% | |
| Benazepril HCl | 98% - 102% | 98% - 102% | Not specified | |
| Hydrochlorothiazide | 99.79% - 102.84% | 98.16% - 100.58% | <2% |
Table 3: Detection and Quantitation Limits (LC-MS/MS Method)
| Combination Therapy Partner | Amlodipine LOD (ng/mL) | Amlodipine LOQ (ng/mL) | Partner Drug LOD (ng/mL) | Partner Drug LOQ (ng/mL) | Citation(s) |
| Atorvastatin | 0.05 | 0.1 | 0.1 | 0.2 |
Experimental Protocols
Detailed Methodology: RP-HPLC Method for Amlodipine and Valsartan
This protocol is a representative example for the simultaneous determination of amlodipine and valsartan in a combined dosage form.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 analytical column (e.g., ODS 2, 10 µm, 200 x 4.6 mm).
-
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of phosphate buffer (0.01 M, pH adjusted to 3.6 with phosphoric acid), acetonitrile, and methanol in a ratio of 46:44:10 (v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 240 nm.
-
Injection Volume: 20 µL.
-
Temperature: Ambient.
-
Run Time: Approximately 9 minutes. Amlodipine elutes at ~7.1 min and valsartan at ~3.4 min.
-
-
Standard Solution Preparation:
-
Accurately weigh and transfer appropriate amounts of amlodipine besylate and valsartan reference standards into a volumetric flask.
-
Dissolve and dilute to volume with the mobile phase to obtain a known concentration (e.g., 20 µg/mL of each).
-
-
Sample Preparation (from Tablets):
-
Weigh and finely powder 20 tablets to determine the average weight.
-
Accurately weigh a portion of the powder equivalent to the average tablet weight.
-
Transfer to a volumetric flask and add the mobile phase.
-
Sonicate to dissolve the APIs completely.
-
Dilute to the mark with the mobile phase.
-
Filter the solution through a 0.45 µm filter before injection.
-
-
Method Validation Procedure:
-
System Suitability: Inject the standard solution five times and verify that the %RSD of the peak areas and retention times are within the accepted limits (<2%).
-
Linearity: Prepare a series of dilutions from the stock solution (e.g., 0.1 - 50 µg/mL for amlodipine and 0.05 - 50 µg/mL for valsartan). Inject each concentration and plot a calibration curve of peak area versus concentration.
-
Accuracy (Recovery): Perform recovery studies by spiking a placebo mixture with known amounts of amlodipine and valsartan at different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).
-
Precision:
-
Intra-day: Analyze multiple preparations of a homogenous sample on the same day.
-
Inter-day: Analyze the sample on different days to assess intermediate precision.
-
-
Robustness: Introduce small, deliberate changes to the method parameters (e.g., pH of the mobile phase ±0.2, flow rate ±0.1 mL/min) and observe the effect on the results.
-
Visualizations
Preventing amlodipine degradation during sample preparation
This technical support center provides guidance to researchers, scientists, and drug development professionals on preventing the degradation of amlodipine (B1666008) during sample preparation for analysis.
Troubleshooting Guide
This section addresses specific issues that may be encountered during experimental work.
| Issue | Possible Cause | Recommended Solution |
| Low recovery of amlodipine | pH-related degradation: Amlodipine is unstable in acidic and alkaline conditions.[1][2][3] | - Maintain the sample pH within a neutral range (pH 5-7) during extraction and storage.[4] - Use appropriate buffers, such as phosphate (B84403) or ammonium (B1175870) acetate (B1210297) buffer, to control the pH.[4] |
| Photodegradation: Amlodipine is sensitive to light, especially UV radiation.[1][5][6] | - Work under amber or low-light conditions. - Use amber-colored vials for sample collection and storage.[7] - Protect samples from direct sunlight and artificial light sources. | |
| Thermal degradation: Elevated temperatures can accelerate amlodipine degradation.[1][3][8] | - Process samples at room temperature or on ice. - Avoid prolonged exposure to high temperatures during sample processing steps like evaporation. If evaporation is necessary, perform it at a controlled, low temperature (e.g., under 40°C) with a gentle stream of nitrogen. - Store samples at refrigerated (2-8°C) or frozen (-20°C or -70°C) temperatures for short and long-term storage, respectively.[9] | |
| Oxidative degradation: Amlodipine can be degraded by oxidizing agents.[2][3][10] | - Degas solvents to remove dissolved oxygen. - Avoid using strong oxidizing agents in the sample preparation workflow. - Consider adding an antioxidant, like ascorbic acid, if oxidation is suspected, but verify its compatibility with the analytical method. | |
| Appearance of unknown peaks in chromatogram | Formation of degradation products: The presence of extra peaks suggests that amlodipine has degraded into other compounds. | - Review the sample handling procedure for exposure to light, extreme pH, or high temperatures. - Refer to the Amlodipine Degradation Pathway diagram below to identify potential degradation products. The primary photodegradation product is a pyridine (B92270) derivative.[6] |
| Inconsistent results between replicate samples | Variable sample handling: Inconsistent exposure to light, temperature, or pH variations between samples can lead to differing levels of degradation. | - Standardize the entire sample preparation workflow. - Ensure all samples are processed under identical conditions, including time, temperature, and light exposure. |
Frequently Asked Questions (FAQs)
Q1: What are the main factors that cause amlodipine degradation?
A1: The primary factors causing amlodipine degradation are exposure to light (photodegradation), acidic and basic pH conditions (hydrolysis), high temperatures (thermal degradation), and oxidizing agents.[1][2][3][5]
Q2: At what pH is amlodipine most stable?
A2: Amlodipine exhibits better stability in near-neutral pH conditions. Forced degradation studies show significant degradation in both acidic (e.g., pH 3) and basic (e.g., pH 8.5 and higher) environments.[1][2] For analytical purposes, maintaining a pH around 5.0 has been shown to be effective for chromatographic separation.[4]
Q3: How should I store my amlodipine samples?
A3: For short-term storage, keep samples refrigerated at 2-8°C. For long-term storage, samples should be frozen at -20°C or -70°C.[9] It is crucial to protect all samples from light by using amber vials or wrapping containers in aluminum foil.[7]
Q4: What are the common degradation products of amlodipine?
A4: The most well-documented degradation product is the pyridine derivative of amlodipine, formed through the aromatization of the dihydropyridine (B1217469) ring, often induced by oxidation or photolysis.[6] Other degradation products can be formed through hydrolysis of the ester groups under acidic or basic conditions.[3][6]
Q5: Can I use a solvent evaporator to concentrate my samples?
A5: Yes, but with caution. If you need to evaporate the solvent, do so at a controlled, low temperature (e.g., below 40°C) using a gentle stream of nitrogen.[11] Prolonged exposure to heat can lead to significant degradation.[1][8]
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Amlodipine from Human Plasma
This protocol is adapted from methodologies described for the analysis of amlodipine in biological matrices.[9][12]
-
Sample Pre-treatment:
-
Thaw frozen plasma samples at room temperature.
-
Vortex the sample to ensure homogeneity.
-
To 500 µL of plasma, add 20 µL of an internal standard working solution (e.g., amlodipine-d4 (B587106) or a suitable analogue like necardipine).[9][13]
-
Vortex for 30 seconds.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge by passing 1 mL of methanol (B129727) followed by 1 mL of purified water. Do not allow the cartridge to dry out.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Pass the sample through the cartridge at a slow, steady flow rate (approx. 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove interferences.
-
-
Elution:
-
Elute the amlodipine and internal standard with 1 mL of methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase used for your LC-MS/MS or HPLC analysis.[11]
-
Vortex for 30 seconds to ensure complete dissolution.
-
-
Analysis:
-
Transfer the reconstituted sample to an autosampler vial for injection into the analytical instrument.
-
Protocol 2: Liquid-Liquid Extraction (LLE) for Amlodipine from Human Plasma
This protocol is based on established LLE methods for amlodipine.[11]
-
Sample Preparation:
-
To 0.5 mL of plasma in a polypropylene (B1209903) tube, add 20 µL of the internal standard working solution.
-
Add 50 µL of a basifying agent (e.g., 0.1 M NaOH) to adjust the pH and ensure amlodipine is in its free base form for efficient extraction.
-
Vortex briefly.
-
-
Extraction:
-
Centrifugation:
-
Centrifuge the sample at 4000 rpm for 5 minutes to separate the organic and aqueous layers.
-
-
Solvent Transfer:
-
Carefully transfer the upper organic layer (approximately 3.2 mL) to a clean tube, avoiding the aqueous layer and any precipitated proteins at the interface.[11]
-
-
Evaporation:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
-
Reconstitution:
-
Reconstitute the dried residue in 200 µL of the mobile phase.
-
Vortex for 30 seconds.
-
-
Analysis:
-
Inject an aliquot of the reconstituted sample into the HPLC or LC-MS/MS system.
-
Data Summary
Table 1: Summary of Amlodipine Degradation under Various Stress Conditions
| Stress Condition | Details | % Degradation | Reference |
| Acidic Hydrolysis | 5 M HCl at 80°C for 6 hours | 60-75.2% | [3][14] |
| 0.1 M HCl at ambient temp for 3 days | Significant Degradation | [15] | |
| Basic Hydrolysis | 1 M NaOH at 80°C for 2 hours | 25% | [3] |
| 5 M NaOH at 80°C for 6 hours | Total Degradation | [16] | |
| pH 8.5 | 41.32% | [1] | |
| Oxidative | 30% H₂O₂ at 80°C for 6 hours | 20% | [3] |
| 3% H₂O₂ at 80°C for 6 hours | 80.1% | [16] | |
| Thermal | 80°C for 60 minutes | 59.62% | [1] |
| 80°C for 48 hours | No major impurities | [3] | |
| Photolytic (UV Light) | UV light exposure | 56.11% | [1] |
| 14 days in photostability chamber | 32.2% | [16] |
Note: The extent of degradation can vary based on the specific experimental conditions (concentration, solvent, exact temperature, and light intensity).
Visualizations
Caption: Amlodipine degradation pathways under different stress conditions.
References
- 1. arcjournals.org [arcjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. lcms.cz [lcms.cz]
- 4. LC, MSn and LC–MS/MS studies for the characterization of degradation products of amlodipine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholar.tecnico.ulisboa.pt [scholar.tecnico.ulisboa.pt]
- 6. Phototransformation of Amlodipine: Degradation Kinetics and Identification of Its Photoproducts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Physicochemical Stability of Compounded Amlodipine Besylate Suspensions in PCCA Base, SuspendIt - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. tsijournals.com [tsijournals.com]
- 11. Determination of Amlodipine in Human Plasma by LC-MS/MS and Its Bioequivalence Study in Healthy Chinese Subjects [scirp.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 14. researchgate.net [researchgate.net]
- 15. A new stability-indicating HPLC-UV method for determination of amlodipine besylate and its impurities in drug substance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. [PDF] Investigation of forced and total degradation products of amlodipine besylate by liquid chromatography and liquid chromatography-mass spectrometry | Semantic Scholar [semanticscholar.org]
Technical Support Center: Enhancing Amlodipine Dissolution Rate
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on enhancing the dissolution rate of amlodipine (B1666008) from tablet formulations.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Low Dissolution Rate Observed with Amlodipine Tablets
-
Question: My amlodipine tablets are showing a dissolution rate that is below the acceptable limit. What are the potential causes and how can I troubleshoot this?
-
Answer: A low dissolution rate for amlodipine tablets can stem from several factors related to the drug substance, formulation, and manufacturing process. Here is a step-by-step guide to troubleshoot this issue:
-
API Properties:
-
Particle Size: Amlodipine's low aqueous solubility can be a limiting factor. Reducing the particle size of the active pharmaceutical ingredient (API) through techniques like micronization can increase the surface area available for dissolution.
-
Polymorphism: Different polymorphic forms of amlodipine can exhibit different solubility and dissolution characteristics. Ensure you are using a consistent and appropriate polymorphic form.
-
-
Formulation Components:
-
Excipient Selection: The type and concentration of excipients play a crucial role.
-
Fillers: Water-soluble fillers like lactose (B1674315) or mannitol (B672) can aid in dissolution, whereas insoluble fillers may hinder it.
-
Binders: High concentrations of binders or the use of a high-viscosity binder can lead to harder tablets that do not disintegrate easily.
-
Lubricants: Hydrophobic lubricants such as magnesium stearate (B1226849) can form a film around the drug particles, impeding water penetration and dissolution. Consider reducing the concentration or using a hydrophilic lubricant.
-
-
-
Manufacturing Process:
-
Compression Force: High compression forces can result in tablets with low porosity, which slows down the ingress of the dissolution medium.
-
Granulation: If using wet granulation, ensure that the granules are properly dried, as excess moisture can affect tablet properties. The granule size should be optimized for uniform dissolution.
-
-
Issue 2: Inconsistent Dissolution Results Between Batches
-
Question: I am observing significant variability in the dissolution profiles of different batches of my amlodipine tablets. What could be causing this inconsistency?
-
Answer: Batch-to-batch variability in dissolution is a common challenge. The following factors should be investigated:
-
API and Excipient Variability: Ensure that the particle size distribution, polymorphic form, and other physical properties of the amlodipine API and excipients are consistent across all batches.
-
Process Parameters: Minor variations in manufacturing parameters can lead to significant differences in dissolution. Key parameters to monitor include:
-
Mixing times and speeds
-
Granulation fluid volume and spray rate
-
Drying times and temperatures
-
Compression force and speed
-
-
Equipment and Environmental Conditions:
-
Ensure that all equipment is properly calibrated and maintained.
-
Monitor and control environmental factors such as temperature and humidity in the manufacturing area, as they can affect the properties of the materials and the final product.
-
-
Issue 3: Failed Dissolution with Solid Dispersion Formulations
-
Question: I have prepared a solid dispersion of amlodipine to enhance its dissolution, but the results are still not satisfactory. What could be wrong?
-
Answer: While solid dispersions are an effective technique for enhancing the dissolution of poorly soluble drugs like amlodipine, several factors can lead to suboptimal performance. Consider the following:
-
Choice of Carrier: The selection of the hydrophilic carrier is critical. Polymers like polyvinylpyrrolidone (B124986) (PVP) and polyethylene (B3416737) glycols (PEGs) are commonly used. The miscibility and interaction between the drug and the carrier are important for the formation of a stable solid dispersion.
-
Drug-to-Carrier Ratio: The ratio of amlodipine to the carrier can significantly impact the dissolution rate. An insufficient amount of carrier may not be enough to completely disperse the drug in its amorphous form.
-
Preparation Method: The method used to prepare the solid dispersion (e.g., solvent evaporation, melting, spray drying) can affect the physical state of the drug within the carrier.
-
Solvent Evaporation: Ensure that a common solvent is used that can dissolve both the drug and the carrier, and that the solvent is completely removed during the drying process.
-
Melting Method: Be cautious of the thermal stability of amlodipine and the carrier at the processing temperature.
-
-
Physical State: The goal of a solid dispersion is often to convert the crystalline drug into a more soluble amorphous form. Use techniques like X-ray diffraction (XRD) or differential scanning calorimetry (DSC) to confirm the amorphous nature of amlodipine in your formulation. Recrystallization of the drug during storage can lead to a decrease in the dissolution rate.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common techniques to enhance the dissolution rate of amlodipine?
A1: The most common techniques for enhancing the dissolution rate of poorly water-soluble drugs like amlodipine include:
-
Solid Dispersion: This involves dispersing amlodipine in a hydrophilic carrier matrix. Commonly used carriers include polyvinylpyrrolidone (PVP) and polyethylene glycols (PEGs). This technique can convert the crystalline drug into a more soluble amorphous form.
-
Liquisolid Compacts: This technique involves dissolving amlodipine in a non-volatile solvent and then adsorbing the solution onto a carrier and coating material to produce a dry, free-flowing powder that can be compressed into tablets.
-
Use of Superdisintegrants: Incorporating superdisintegrants such as crospovidone, croscarmellose sodium, and sodium starch glycolate (B3277807) into the tablet formulation can promote rapid tablet disintegration and subsequent drug dissolution.
-
Co-crystals: The formation of co-crystals of amlodipine with a suitable co-former can improve its physicochemical properties, including solubility and dissolution rate.
-
Particle Size Reduction: Techniques like micronization increase the surface area of the drug, which can lead to a faster dissolution rate.
Q2: How do different hydrophilic polymers affect the dissolution of amlodipine in solid dispersions?
A2: Different hydrophilic polymers can have varying effects on the dissolution of amlodipine. The choice of polymer and the drug-to-polymer ratio are critical factors.
| Polymer | Preparation Method | Drug:Polymer Ratio | Key Findings on Dissolution Enhancement |
| PEG 4000 | Solvent Evaporation | 1:1 to 1:10 | Solubility increased with increasing polymer concentration, with the 1:5 ratio showing optimal results. |
| PEG 6000 | Solvent Evaporation | 1:1 to 1:10 | Similar to PEG 4000, the 1:5 ratio provided a significant increase in solubility. |
| PVP | Solid Dispersion | 1:2 (Drug:Polymer) | Irradiated PVP (20 kGy) showed a release of approximately 89% of amlodipine in 60 seconds. |
| Dextrin | Solid Dispersion | 1:10 (Drug:Polymer) | 86% of amlodipine was dissolved in 10 minutes at pH 1.2, compared to 31% for the pure drug. |
Q3: What are the standard dissolution testing conditions for amlodipine tablets?
A3: While specific conditions can vary based on the pharmacopeia and the formulation, common dissolution testing parameters for amlodipine tablets are:
-
Apparatus: USP Apparatus 2 (Paddle).
-
Dissolution Medium: 0.01M Hydrochloric acid (pH 1.2). Other media such as acetate (B1210297) buffer (pH 4.5) and phosphate (B84403) buffer (pH 6.8) are also used for developing a dissolution profile.
-
Volume of Medium: 900 mL.
-
Temperature: 37 ± 0.5 °C.
-
Paddle Speed: 50-100 rpm.
-
Sampling Times: Typically at 5, 10, 15, 20, 30, 45, and 60 minutes.
-
Analysis: The amount of dissolved amlodipine is usually determined by UV-Vis spectrophotometry at a wavelength of approximately 238-239 nm.
Experimental Protocols
Protocol 1: Preparation of Amlodipine Solid Dispersion by Solvent Evaporation Method
This protocol describes the preparation of an amlodipine solid dispersion using a hydrophilic polymer like PEG 4000.
-
Materials: Amlodipine besylate, PEG 4000, Methanol (B129727).
-
Procedure:
-
Accurately weigh amlodipine besylate and PEG 4000 in the desired ratio (e.g., 1:1, 1:3, 1:5).
-
Dissolve both the drug and the polymer in a sufficient quantity of methanol in a china dish with gentle stirring.
-
Evaporate the methanol on a heating mantle at a controlled temperature (e.g., 40°C).
-
Store the resulting solid dispersion in a desiccator for 24 hours to ensure complete removal of the solvent.
-
Pulverize the obtained mass using a mortar and pestle.
-
Sieve the powdered solid dispersion through a 100 µm mesh sieve.
-
Store the final product in an airtight container for further evaluation.
-
Protocol 2: In Vitro Dissolution Testing of Amlodipine Tablets
This protocol outlines the procedure for conducting a dissolution test for amlodipine tablets.
-
Apparatus and Materials: USP Dissolution Apparatus 2 (Paddle), 900 mL of 0.01M HCl, calibrated UV-Vis spectrophotometer.
-
Procedure:
-
Set the temperature of the dissolution medium in the vessels to 37 ± 0.5 °C.
-
Place one tablet in each of the six dissolution vessels.
-
Start the paddle rotation at the specified speed (e.g., 50 rpm).
-
Withdraw samples (e.g., 5 mL) from each vessel at predetermined time points (e.g., 10, 20, 30, 45, 60 minutes).
-
Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.
-
Filter the samples through a suitable filter (e.g., 0.45 µm).
-
Measure the absorbance of the filtered samples at 238 nm using the UV-Vis spectrophotometer, with 0.01M HCl as the blank.
-
Calculate the percentage of amlodipine dissolved at each time point using a standard calibration curve.
-
Visualizations
Caption: Experimental workflow for solid dispersion preparation and evaluation.
Caption: Troubleshooting logic for low amlodipine dissolution.
Technical Support Center: Amlodipine and Metabolite Analysis by HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC analysis of amlodipine (B1666008) and its metabolites.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the HPLC analysis of amlodipine and its related compounds.
Q1: I am observing significant peak tailing for my amlodipine peak. What are the likely causes and how can I resolve this?
A1: Peak tailing for amlodipine, a basic compound, is a common issue in reversed-phase HPLC. It is often caused by secondary interactions between the basic amine group of amlodipine and acidic residual silanol (B1196071) groups on the silica-based column packing material.[1][2][3]
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: The pH of the mobile phase is a critical factor.[4]
-
Increase pH: Using a mobile phase with a higher pH (e.g., using 0.4% ammonium (B1175870) hydroxide) can suppress the ionization of residual silanols, minimizing the secondary interactions that cause tailing.[5] A column stable at high pH is necessary for this approach.[5]
-
Low pH with a Competing Base: Alternatively, a low pH mobile phase (e.g., pH 2.5-3.5) can protonate the silanol groups, reducing their interaction with the protonated amlodipine. The addition of a competing base, like triethylamine (B128534) (TEA), to the mobile phase can further mask the silanol groups.[1]
-
-
Column Selection:
-
End-capped Columns: Ensure you are using a high-quality, end-capped C18 or C8 column. End-capping neutralizes most of the residual silanol groups.
-
High Purity Silica (B1680970): Columns packed with high-purity silica often have fewer accessible silanol groups.
-
Alternative Stationary Phases: Consider using a column with a different stationary phase, such as a polymer-based or a hybrid silica column, which may have different surface characteristics.
-
-
Buffer Concentration: Increasing the buffer concentration in your mobile phase can sometimes help to improve peak shape.[2]
-
Sample Overload: Injecting too much sample can lead to peak distortion, including tailing.[2][6] Try diluting your sample and re-injecting to see if the peak shape improves.
Q2: I am having difficulty separating amlodipine from one of its closely related metabolites/impurities. How can I improve the resolution?
A2: Achieving adequate resolution between structurally similar compounds like amlodipine and its metabolites requires careful optimization of several chromatographic parameters.
Troubleshooting Steps:
-
Optimize the Mobile Phase:
-
Organic Modifier: Vary the ratio of your organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous buffer. Sometimes, switching from one organic solvent to another can alter selectivity.
-
pH Adjustment: Small changes in the mobile phase pH can significantly impact the retention and selectivity of ionizable compounds like amlodipine and its metabolites.[7] Experiment with pH values around the pKa of your analytes, ensuring you stay within the stable pH range of your column.[4]
-
Gradient Elution: If you are using an isocratic method, switching to a gradient elution can help to separate peaks with different polarities more effectively.[5] A shallow gradient can often improve the resolution of closely eluting peaks.
-
-
Adjust the Flow Rate: Lowering the flow rate can sometimes increase the efficiency of the separation and improve resolution, though it will also increase the run time.[8]
-
Column Parameters:
-
Column Length and Particle Size: Using a longer column or a column with a smaller particle size can increase the number of theoretical plates and improve resolution.[8]
-
Stationary Phase: As mentioned in the previous point, trying a different column chemistry (e.g., phenyl-hexyl instead of C18) can provide different selectivity.
-
-
Temperature: Adjusting the column temperature can influence the viscosity of the mobile phase and the kinetics of mass transfer, which can in turn affect selectivity and resolution.[8]
Q3: My retention times are shifting from one injection to the next. What could be the cause?
A3: Retention time instability can be caused by a number of factors related to the HPLC system, mobile phase preparation, and the column itself.
Troubleshooting Steps:
-
System Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting your analytical run. This is especially important when using a new mobile phase or after the system has been idle.
-
Mobile Phase Preparation:
-
Inconsistent Preparation: Ensure the mobile phase is prepared consistently for each batch, paying close attention to the pH and the ratio of organic to aqueous phases.
-
Degassing: Inadequately degassed mobile phase can lead to bubble formation in the pump, causing pressure fluctuations and shifting retention times.
-
-
Pump Performance: Check for leaks in the pump and ensure the pump seals are in good condition. A malfunctioning pump can lead to inconsistent flow rates.
-
Column Temperature: Fluctuations in the column temperature can cause retention time shifts. Use a column oven to maintain a constant temperature.
-
Column Degradation: Over time, the stationary phase of the column can degrade, leading to changes in retention. If other troubleshooting steps fail, it may be time to replace the column.
HPLC Method Parameters for Amlodipine and Related Substances
The following tables summarize typical HPLC parameters for the analysis of amlodipine. These can be used as a starting point for method development and optimization.
Table 1: Example HPLC Method for Amlodipine and its Impurities
| Parameter | Condition | Reference |
| Column | Core-shell C18, 100 mm x 4.6 mm, 2.6 µm | [5] |
| Mobile Phase A | 0.4% Ammonium Hydroxide in Water | [5] |
| Mobile Phase B | Methanol | [5] |
| Gradient | Time (min) | %B |
| 0 | 50 | |
| 10 | 80 | |
| 12 | 80 | |
| 12.1 | 50 | |
| 15 | 50 | |
| Flow Rate | 1.0 mL/min | |
| Detection | UV at 237 nm | [5] |
| Column Temp. | 30 °C | [9] |
| Injection Vol. | 10 µL |
Table 2: Overview of Various Reported HPLC Conditions for Amlodipine Analysis
| Column Type | Mobile Phase Composition | pH | Flow Rate (mL/min) | Detection (nm) | Reference |
| C18 | Acetonitrile:Methanol:Potassium Dihydrogen Phosphate with 0.8% Triethylamine | 3.0 | 1.0 | 236 | [9] |
| C18 | Acetonitrile:Methanol:0.05 M Ammonium Acetate with Triethylamine | 6.8 | 1.0 | 239 | [10] |
| C18 | Acetonitrile:Methanol:Triethylamine solution | 3.0 | 1.0 | 237 | |
| RP-select B | 0.04 M Sodium Dihydrogen Phosphate Monohydrate:Ethanol (60:40 v/v) | 4.0 | - | - | [11] |
| Acclaim Trinity P1 | 100 mM Ammonium Acetate:Acetonitrile (70:30 v/v) | 5.0 | 0.5 | 237 & 262 | [12] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Amlodipine and its Impurities
This protocol is adapted from a validated method for the separation of amlodipine from its organic impurities, which can serve as a model for separating metabolites.[5]
1. Materials and Reagents:
-
Amlodipine Besylate Reference Standard
-
Methanol (HPLC Grade)
-
Ammonium Hydroxide (ACS Grade)
-
Water (HPLC Grade)
2. Chromatographic Conditions:
-
Instrument: HPLC system with a UV detector.
-
Column: Core-shell C18, 100 mm x 4.6 mm, 2.6 µm particle size.[5]
-
Mobile Phase A: 0.4% Ammonium Hydroxide in Water.
-
Mobile Phase B: Methanol.
-
Gradient Program:
-
0-10 min: 50% to 80% B
-
10-12 min: Hold at 80% B
-
12-12.1 min: 80% to 50% B
-
12.1-15 min: Hold at 50% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 237 nm.[5]
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
3. Standard Solution Preparation:
-
Prepare a stock solution of amlodipine besylate in methanol.
-
Dilute the stock solution with the mobile phase (initial conditions) to achieve a final concentration within the linear range of the assay.
4. Sample Preparation:
-
Accurately weigh and dissolve the sample containing amlodipine in methanol.
-
Filter the sample through a 0.45 µm syringe filter before injection.
5. Analysis:
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Inject a blank (mobile phase), followed by the standard solution(s) and then the sample solution(s).
-
Integrate the peaks and quantify the amounts of amlodipine and its related substances.
Visualizations
Caption: Troubleshooting workflow for common HPLC peak shape and resolution issues.
Caption: General workflow for performing HPLC analysis of amlodipine.
References
- 1. academic.oup.com [academic.oup.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. waters.com [waters.com]
- 4. moravek.com [moravek.com]
- 5. A new stability-indicating HPLC-UV method for determination of amlodipine besylate and its impurities in drug substance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 7. researchgate.net [researchgate.net]
- 8. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. Simultaneous Quantitative Analysis of Olmesartan Medoxomil and Amlodipine Besylate in Plasma by High-performance Liquid Chromatography Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Green RP-HPLC method for impurity profile of amlodipine in tablets | Scilit [scilit.com]
- 12. assets.fishersci.com [assets.fishersci.com]
Amlodipine camsylate synthesis for improved stability and processibility
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of amlodipine (B1666008) camsylate, focusing on improved stability and processibility.
Frequently Asked Questions (FAQs)
Q1: What are the advantages of synthesizing amlodipine camsylate over amlodipine besylate?
A1: Amlodipine camsylate offers several advantages over the more common besylate salt, primarily related to stability and safety. Amlodipine camsylate has been shown to be more stable than amlodipine besylate, with less degradation over time when stored at elevated temperatures.[1] Additionally, it is prepared using camphorsulfonic acid, which is less toxic than the benzenesulfonic acid used for the besylate salt.[1][2]
Q2: What is the general synthetic route for amlodipine camsylate?
A2: The synthesis of amlodipine camsylate is typically a straightforward acid-base reaction. It involves dissolving amlodipine free base in a suitable organic solvent, followed by the addition of a solution of camphorsulfonic acid in an organic solvent. The amlodipine camsylate salt then precipitates out of the solution and can be isolated by filtration.[1][2][3]
Q3: Which stereoisomer of camphorsulfonic acid should be used?
A3: Different stereoisomers of 10-camphorsulfonic acid can be used, including (1S)-(+)-10-camphor sulfonic acid, (1R)-(-)-10-camphor sulfonic acid, and racemic (±)-10-camphor sulfonic acid, to obtain the corresponding amlodipine camsylate salt.[3]
Q4: What are the key process parameters to control during the synthesis?
A4: Key parameters to control include the reaction temperature, the molar ratio of amlodipine to camphorsulfonic acid, the choice of solvent, and the crystallization time. The solid is preferably formed at a temperature between -10 to 50°C, with 0 to 25°C being more preferable.[1][3] The molar ratio of camphorsulfonic acid to amlodipine is typically between 1.0 and 1.3 equivalents.[3]
Troubleshooting Guides
Issue 1: Low Yield of Amlodipine Camsylate
| Potential Cause | Troubleshooting Step |
| Incomplete reaction | Ensure the molar ratio of camphorsulfonic acid to amlodipine is appropriate, preferably between 1.0 and 1.3 equivalents.[3] |
| Sub-optimal solvent choice | Methanol (B129727), ethanol, isopropanol, and acetonitrile (B52724) are commonly used solvents.[1][3] Experiment with different solvents to find the one that gives the best yield and crystal form. |
| Premature precipitation or oiling out | Control the rate of addition of the camphorsulfonic acid solution. A slower addition rate can promote better crystal formation. |
| Product loss during filtration | Ensure the product has fully crystallized before filtration. Cooling the reaction mixture can help to maximize precipitation. Wash the filtered solid with a minimal amount of cold solvent to avoid dissolving the product. |
Issue 2: Poor Crystal Quality or Amorphous Product
| Potential Cause | Troubleshooting Step |
| Rapid precipitation | Cool the amlodipine solution before adding the camphorsulfonic acid solution.[1][3] Stir the reaction mixture for a sufficient amount of time (e.g., 2 hours at room temperature) to allow for proper crystal growth.[1] |
| Incorrect solvent system | The choice of solvent can significantly impact crystal morphology. Consider using a co-solvent system to improve crystallization. |
| Presence of impurities | Ensure the starting amlodipine free base is of high purity. Impurities can inhibit crystallization or lead to the formation of an amorphous product. |
Issue 3: Product Instability or Degradation
| Potential Cause | Troubleshooting Step | | Exposure to light | Amlodipine is known to be photosensitive.[4] Protect the reaction mixture and the final product from light by using amber glassware or by working in a dimly lit area. | | Presence of residual acid or base | Ensure the final product is thoroughly washed to remove any unreacted starting materials or excess acid. | | Inappropriate storage conditions | Store the final product in a well-closed container, protected from light and moisture. |
Issue 4: High Hygroscopicity
| Potential Cause | Troubleshooting Step | | Amorphous content | A crystalline form is generally less hygroscopic than an amorphous form. Optimize the crystallization process to obtain a highly crystalline product. | | Residual solvents | Ensure the product is thoroughly dried to remove any residual solvents, which can attract moisture. | | Inherent properties of the salt | While amlodipine camsylate is reported to be non-hygroscopic, improper synthesis or purification can lead to a product with undesirable hygroscopic properties.[1] |
Experimental Protocols
Synthesis of Amlodipine Camsylate
This protocol is based on a method described in the literature.[1][3]
Materials:
-
Amlodipine free base
-
(1S)-(+)-10-camphorsulfonic acid
-
Methanol
Procedure:
-
Dissolve 12.25 g (0.03 mol) of amlodipine free base in 50 mL of methanol in a suitable reaction vessel.
-
Cool the solution to 10°C in an ice bath.
-
In a separate vessel, dissolve 7.8 g (0.0336 mol) of (1S)-(+)-10-camphorsulfonic acid in 19.5 mL of methanol.
-
Gradually add the camphorsulfonic acid solution to the cooled amlodipine solution with stirring.
-
After the addition is complete, continue to stir the reaction mixture at room temperature for 2 hours. A white solid should precipitate.
-
Filter the solid product using a Buchner funnel.
-
Wash the filtered solid with 25 mL of cold methanol.
-
Dry the solid under vacuum to obtain amlodipine camsylate.
Data Presentation
Table 1: Comparison of Yields for Different Amlodipine Camsylate Syntheses
| Camphorsulfonic Acid Isomer | Yield (%) | Reference |
| (1S)-(+)-10-camphor sulfonic acid | 86.8 | [1] |
| (1R)-(-)-10-camphor sulfonic acid | 80.0 | [1] |
Table 2: Time-Dependent Stability of Amlodipine Salts at 55°C
| Salt | Initial Purity (%) | Purity after 1 week (%) | Purity after 2 weeks (%) | Purity after 3 weeks (%) | Purity after 4 weeks (%) | Reference |
| Amlodipine Camsylate | 100 | 100 | 100 | 100 | 100 | [1] |
| Amlodipine Besylate | 100 | 99.5 | 99.2 | 98.9 | 98.5 | [1] |
Table 3: Hygroscopicity Comparison of Amlodipine Salts
| Compound | Condition 1 (37°C, 75% RH, 24h) - Moisture Content (%) | Condition 2 (30°C, 95% RH, 3 days) - Moisture Content (%) | Reference |
| Amlodipine Camsylate | Not specified | Not specified | [3] |
| Amlodipine Besylate | Not specified | Not specified | [3] |
Note: The patent mentions the experiment was conducted but does not provide the specific quantitative data in the provided text.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of amlodipine camsylate.
References
Flowability and compressibility improvement of amlodipine mesylate powder
Welcome, researchers, scientists, and drug development professionals. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to the flowability and compressibility of amlodipine (B1666008) mesylate powder.
Amlodipine mesylate, like many active pharmaceutical ingredients (APIs), can exhibit poor powder properties, leading to challenges in formulation development and manufacturing, such as weight and content uniformity issues, reduced tablet hardness, and processing inefficiencies. This guide offers insights into common problems and solutions, supported by experimental data and protocols.
Note on Data: Direct comparative data for this compound is limited in publicly available literature. The following data is primarily based on studies involving amlodipine besylate, a closely related salt. The principles and observed improvements in flowability and compressibility are expected to be analogous for this compound.
Data Presentation
The following tables summarize quantitative data from various studies, demonstrating the impact of different formulation strategies on the flowability and compressibility of amlodipine powder.
Table 1: Improvement of Amlodipine Besylate Powder Flowability Using Co-processed Superdisintegrants
| Formulation | Composition | Angle of Repose (°) | Carr's Index (%) | Hausner's Ratio | Flow Character |
| Physical Mixture | Crospovidone + Sodium Starch Glycolate (1:1) | > 30 | > 15 | > 1.19 | Fair to Poor |
| Co-processed (CP1) | Crospovidone + Sodium Starch Glycolate (1:1) | < 30 | 13.14 | 1.15 | Good |
| Co-processed (CP2) | Crospovidone + Sodium Starch Glycolate (1:2) | < 30 | 14.28 | 1.16 | Good |
| Co-processed (CP3) | Crospovidone + Sodium Starch Glycolate (1:3) | < 30 | 14.63 | 1.17 | Good |
| Co-processed (CP4) | Crospovidone + Sodium Starch Glycolate (2:1) | < 30 | 13.79 | 1.16 | Good |
Validation & Comparative
A Comprehensive Guide to HPLC Method Validation for Amlodipine Besylate Following ICH Guidelines
For researchers, scientists, and professionals in drug development, the validation of analytical methods is a critical step to ensure the reliability and accuracy of results. This guide provides a detailed comparison and methodology for the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of amlodipine (B1666008) besylate in pharmaceutical dosage forms, in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.
Comparative Summary of HPLC Method Validation Parameters
The following tables summarize the key validation parameters for an HPLC method for amlodipine besylate, compiled from various validated methods. These parameters are essential for demonstrating that the analytical procedure is suitable for its intended purpose.
| Parameter | ICH Guideline Requirement | Typical Performance Data for Amlodipine Besylate HPLC Method |
| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. | No interference from excipients or degradation products at the retention time of amlodipine.[1] |
| Linearity | A linear relationship between concentration and assay measurement. | Correlation coefficient (r²) > 0.999 over a range of 0.5-8 µg/ml to 35-105 µg/ml.[2][3] |
| Range | The interval between the upper and lower concentration of analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. | Typically 80% to 120% of the test concentration for assays.[4] |
| Accuracy | The closeness of test results to the true value. | Recovery typically between 97.79% and 104.7%.[1][2] |
| Precision | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. | - Repeatability (Intra-day): RSD ≤ 2.0%.[5] - Intermediate Precision (Inter-day): RSD ≤ 2.0%.[2] |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Reported as low as 0.0674 µg/ml.[2] |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Reported as low as 0.0204 µg/ml.[2] |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | Method remains reliable with variations in flow rate, mobile phase composition, and pH.[6] |
| System Suitability | To ensure that the chromatographic system is suitable for the intended analysis. | Tailing factor ≤ 2.0, Theoretical plates > 2000, %RSD of peak areas < 2.0%.[5] |
Experimental Protocols
A typical validated RP-HPLC method for the determination of amlodipine besylate is detailed below.
1. Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[2]
-
Mobile Phase: A mixture of a buffer solution and organic solvents. A common mobile phase consists of acetonitrile, methanol (B129727), and a potassium dihydrogen orthophosphate buffer, with the pH adjusted to 3.0 using phosphoric acid.[2] Another example is a mixture of acetonitrile, methanol, and a triethylamine (B128534) solution with the pH adjusted to 3.0.[5]
-
Flow Rate: Typically maintained at 1.0 ml/min.[2]
-
Detection Wavelength: Amlodipine besylate is commonly detected at 237 nm or 240 nm.[5][7]
-
Injection Volume: 10 µl to 20 µl.[5]
-
Column Temperature: Ambient or controlled at 30°C.[5]
2. Preparation of Solutions:
-
Standard Stock Solution: Accurately weigh and dissolve a suitable amount of amlodipine besylate working standard in the mobile phase or a suitable solvent like methanol to obtain a known concentration (e.g., 1000 µg/ml).[8]
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution with the mobile phase to cover the desired concentration range for linearity studies.
-
Sample Preparation: For tablet dosage forms, a number of tablets are weighed to determine the average weight. They are then crushed into a fine powder. A quantity of the powder equivalent to a specific dose of amlodipine is accurately weighed and transferred to a volumetric flask. The drug is extracted with a suitable solvent (often the mobile phase), sonicated to ensure complete dissolution, and then diluted to the final volume. The resulting solution is filtered through a 0.45 µm membrane filter before injection into the HPLC system.[6][9]
Validation Workflow
The following diagram illustrates the logical workflow for the validation of an HPLC method for amlodipine besylate as per ICH guidelines.
Caption: Workflow for HPLC Method Validation as per ICH Guidelines.
References
- 1. researchgate.net [researchgate.net]
- 2. japer.in [japer.in]
- 3. jddtonline.info [jddtonline.info]
- 4. altabrisagroup.com [altabrisagroup.com]
- 5. eijppr.com [eijppr.com]
- 6. Development and Validation of an HPLC Method Using an Experimental Design for Analysis of Amlodipine Besylate and Enalapril Maleate in a Fixed-dose Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stability-indicating RP-HPLC method development and validation for the quantification of amlodipine besylate and valsartan tablets in solid oral dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijcrt.org [ijcrt.org]
- 9. hpst.cz [hpst.cz]
A Comparative Analysis of Dissolution Profiles: Generic vs. Brand-Name Amlodipine
An objective evaluation of the in vitro performance of amlodipine (B1666008) besylate tablets, supported by experimental data, to assess the pharmaceutical equivalence of generic formulations against the innovator product.
This guide provides a comprehensive comparison of the dissolution profiles of generic and brand-name amlodipine besylate tablets. Amlodipine, a calcium channel blocker, is a widely prescribed medication for the treatment of hypertension and angina.[1][2] As a Biopharmaceutics Classification System (BCS) Class I drug, amlodipine exhibits high solubility and high permeability, suggesting that in vitro dissolution studies can be a reliable surrogate for in vivo bioequivalence.[3] This analysis is critical for researchers, scientists, and drug development professionals in ensuring that generic alternatives are therapeutically equivalent to the innovator brand.
The interchangeability of generic and brand-name drugs is a cornerstone of modern healthcare, offering cost-effective treatment options. However, this relies on the stringent demonstration of pharmaceutical equivalence, where dissolution testing plays a pivotal role.[4][5] This guide synthesizes data from multiple studies to provide a clear comparison of dissolution characteristics under standardized conditions.
In Vitro Dissolution Performance
The dissolution profile of a drug product is a critical quality attribute that reflects the rate and extent to which the active pharmaceutical ingredient (API) is released from the dosage form. For generic drugs to be considered bioequivalent to the reference product, their dissolution profiles must be similar under specified experimental conditions.[4] The United States Pharmacopeia (USP) provides standardized methods for dissolution testing of amlodipine tablets.[6]
Numerous studies have demonstrated that the majority of tested generic amlodipine products exhibit dissolution profiles comparable to the brand-name counterpart, Norvasc®.[7][8] These studies typically evaluate drug release in three different pH media (1.2, 4.5, and 6.8) to simulate the gastrointestinal transit of the dosage form.[3][9] For a product to be considered rapidly dissolving, at least 85% of the labeled amount of the drug should dissolve within 30 minutes.[4] In many cases, both generic and brand-name amlodipine tablets are classified as "very rapidly dissolving," releasing over 85% of the drug in under 15 minutes.[9][10]
However, some variations have been observed. Minor differences in dissolution can arise from the use of different excipients or manufacturing processes.[7] While most generic products meet the similarity factor (f2) criteria, indicating comparable dissolution profiles, some exceptions have been noted where a generic product may differ significantly from the innovator.[7]
Quantitative Dissolution Data
The following tables summarize the comparative dissolution data from various studies.
Table 1: Percentage of Amlodipine Dissolved at 30 Minutes
| Product | pH 1.2 | pH 4.5 | pH 6.8 | Reference |
| Brand-Name (Norvasc®) | >85% | >85% | Variable | [9][11] |
| Generic A | >85% | >85% | Variable | [9] |
| Generic B | >85% | >85% | Variable | [9] |
| Generic C | 97.46% | - | - | [7] |
| Generic D | - | - | >85% | [8] |
Note: Specific percentages can vary between studies and batches. "Variable" indicates that while some studies show >85% dissolution, others report slower release at this pH.[10][11]
Table 2: Comparative Quality Control Parameters
| Parameter | Brand-Name | Generic Products | USP Specification | Reference |
| Hardness (Kp) | 13.86 - 19.07 | 13.86 - 19.07 | Not specified, but consistent | [7] |
| Friability (%) | < 1% | < 1% | < 1% | [7] |
| Drug Content (%) | 90% - 110% | 90% - 110% (most) | 90% - 110% | [7] |
| Disintegration Time (min) | < 15 | < 15 | < 30 (for immediate release) | [8][12] |
Experimental Protocols
The following section details the standardized methodology for conducting comparative dissolution studies of amlodipine tablets, based on USP guidelines and common practices in published research.[9][13]
Dissolution Testing Protocol
1. Apparatus: USP Apparatus 2 (Paddle Method) is most commonly used.[13]
2. Dissolution Media:
-
0.1 N Hydrochloric Acid (HCl), pH 1.2
-
Acetate Buffer, pH 4.5
-
Phosphate Buffer, pH 6.8
3. Media Volume: Typically 500 mL or 900 mL.[9]
4. Temperature: Maintained at 37 ± 0.5 °C.
5. Paddle Speed: 75 rpm.[11][13]
6. Sampling Times: Samples are withdrawn at multiple time points, such as 5, 10, 15, 20, 30, 45, and 60 minutes, to generate a dissolution profile.[9]
7. Sample Analysis: The concentration of dissolved amlodipine is determined using a validated analytical method, typically UV-Vis Spectrophotometry at approximately 239 nm or High-Performance Liquid Chromatography (HPLC).
8. Data Analysis: The dissolution profiles of the generic and brand-name products are compared using a similarity factor (f2). An f2 value between 50 and 100 indicates that the two profiles are similar.[9]
Visualizing the Process and Mechanism
To better understand the experimental process and the drug's mechanism of action, the following diagrams are provided.
Amlodipine's therapeutic effect is achieved by blocking L-type calcium channels in vascular smooth muscle, leading to vasodilation and a reduction in blood pressure.[1]
Conclusion
The available scientific literature strongly supports the pharmaceutical equivalence of most generic amlodipine tablets to the brand-name product based on in vitro dissolution studies.[7][8] The adherence of both generic and innovator products to USP standards for dissolution, along with other quality control parameters, ensures that patients can expect similar therapeutic performance.[6][7] While minor variations can exist, the regulatory framework for bioequivalence, often supported by biowaiver studies for BCS Class I drugs like amlodipine, provides a high degree of confidence in the interchangeability of these products.[3][4] Continuous monitoring and quality control are essential to ensure that all marketed generics consistently meet these high standards.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. jkefarind.com [jkefarind.com]
- 3. Biowaiver studies of amlodipine (5 mg/tablet): An alternative to in vivo bioequivalence studies [repository.najah.edu]
- 4. Dissolution Testing for Generic Drugs: An FDA Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fda.gov [fda.gov]
- 6. uspnf.com [uspnf.com]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. dissolutiontech.com [dissolutiontech.com]
Amlodipine Besylate vs. Amlodipine Camsylate: A Comparative Analysis of Neuroprotective Efficacy
Amlodipine (B1666008), a third-generation dihydropyridine (B1217469) calcium channel blocker, is widely prescribed for the management of hypertension and angina. Beyond its cardiovascular applications, amlodipine has demonstrated neuroprotective properties.[1] This guide provides a detailed comparison of the neuroprotective efficacy of two different salt forms of amlodipine: amlodipine besylate (AB) and amlodipine camsylate (AC). The comparison is based on experimental data from preclinical studies investigating their effects on neuronal cell death induced by oxidative stress.
The available research indicates that both amlodipine besylate and amlodipine camsylate exhibit similar neuroprotective effects.[2] A key study directly comparing the two compounds found that they both protect cortical neurons from oxidative stress-induced cell death by reducing free radicals, enhancing cell survival signals, and inhibiting cell death signals.[1][2]
Quantitative Comparison of Neuroprotective Effects
The neuroprotective effects of amlodipine besylate and amlodipine camsylate against hydrogen peroxide (H₂O₂)-induced oxidative stress in primary cultured cortical neurons are summarized below. The data is extracted from a study by Lee et al., published in the Journal of Neurochemistry (2011).[2]
Table 1: Effect on Neuronal Cell Viability
| Treatment Condition | Concentration | % Cell Viability (relative to control) |
| Control | - | 100% |
| H₂O₂ (100 µM) | - | ~50% |
| Amlodipine Besylate + H₂O₂ | 1 µM | Restored to ~80% |
| 5 µM | Restored to ~90% | |
| Amlodipine Camsylate + H₂O₂ | 1 µM | Restored to ~80% |
| 5 µM | Restored to ~90% | |
| Amlodipine Besylate only | up to 5 µM | No significant effect on viability |
| Amlodipine Camsylate only | up to 5 µM | No significant effect on viability |
Data is approximated from graphical representations in the source study and indicates a dose-dependent restoration of viability.[2]
Table 2: Modulation of Intracellular Signaling Proteins
| Protein | Effect of H₂O₂ | Effect of Amlodipine Besylate (AB) Pre-treatment | Effect of Amlodipine Camsylate (AC) Pre-treatment |
| p85αPI3K | Decrease | Reduced decline | Reduced decline |
| Phosphorylated Akt | Decrease | Reduced decline | Reduced decline |
| Phosphorylated GSK-3β | Decrease | Reduced decline | Reduced decline |
| HSF-1 | Decrease | Reduced decline | Reduced decline |
| Bcl-2 | Decrease | Reduced decline | Reduced decline |
| COX-2 | Increase | Reduced increase | Reduced increase |
| Cytosolic Cytochrome c | Increase | Reduced increase | Reduced increase |
| Cleaved Caspase 9 | Increase | Reduced increase | Reduced increase |
| Cleaved Caspase 3 | Increase | Reduced increase | Reduced increase |
This table summarizes the qualitative effects observed via Western blot analysis in the referenced study.[2]
Experimental Protocols
The key experiments establishing the comparative neuroprotective efficacy of amlodipine besylate and amlodipine camsylate are detailed below.
Primary Cortical Neuron Culture
-
Source: Cortical tissues were obtained from 17-day-old Sprague-Dawley rat embryos.
-
Procedure: The tissues were dissected and mechanically dissociated into single cells. Cells were plated on poly-L-lysine-coated culture dishes.
-
Culture Medium: Neurobasal medium supplemented with B27, glutamine, and penicillin-streptomycin (B12071052) was used.
-
Incubation: Cultures were maintained at 37°C in a humidified atmosphere of 5% CO₂. Experiments were conducted on 7-day-old cultures.[2]
Induction of Oxidative Stress and Drug Treatment
-
Inducing Agent: Hydrogen peroxide (H₂O₂) was used to induce oxidative stress and neuronal cell death.
-
Drug Preparation: Amlodipine besylate and amlodipine camsylate were dissolved to create stock solutions.
-
Treatment Protocol: Neuronal cultures were pre-treated with varying concentrations of either amlodipine besylate or amlodipine camsylate for a specified duration before being exposed to H₂O₂ (typically 100 µM).[2]
Cell Viability Assay
-
Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was used to quantify cell viability.
-
Principle: Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan (B1609692) product.
-
Procedure: After treatment, MTT solution was added to the culture wells and incubated. The resulting formazan crystals were dissolved in a solubilization solution (e.g., DMSO).
-
Quantification: The absorbance of the solution was measured using a microplate reader at a specific wavelength (e.g., 570 nm). Cell viability was expressed as a percentage relative to untreated control cells.[2]
Western Blot Analysis for Signaling Proteins
-
Purpose: To measure the expression levels of key proteins involved in cell survival and apoptosis pathways.
-
Procedure:
-
Protein Extraction: Cells were lysed to extract total protein.
-
Quantification: Protein concentration was determined using a BCA protein assay.
-
Electrophoresis: Equal amounts of protein were separated by size using SDS-PAGE.
-
Transfer: Proteins were transferred from the gel to a PVDF membrane.
-
Immunoblotting: The membrane was incubated with primary antibodies specific to the target proteins (e.g., Akt, Bcl-2, Caspase-3) followed by incubation with secondary antibodies.
-
Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[2]
-
Signaling Pathways and Mechanisms of Action
Amlodipine besylate and amlodipine camsylate exert their neuroprotective effects through the modulation of critical intracellular signaling pathways that govern cell survival and apoptosis. The primary mechanism involves the counteraction of oxidative stress.
When neurons are exposed to oxidative stress (e.g., from H₂O₂), it triggers a cascade of detrimental events, including the suppression of pro-survival pathways like the PI3K/Akt pathway and the activation of pro-apoptotic pathways involving caspases.
Both amlodipine salts were shown to mitigate these effects by:
-
Reducing Free Radicals: Directly counteracting the increase in reactive oxygen species induced by H₂O₂.[2]
-
Enhancing Survival Signals: Preventing the decline of key survival proteins such as phosphorylated Akt and the anti-apoptotic protein Bcl-2.[2]
-
Inhibiting Death Signals: Suppressing the activation of the apoptotic cascade, as evidenced by the reduced levels of cytosolic cytochrome c and cleaved caspases 9 and 3.[2]
Caption: Amlodipine's neuroprotective signaling pathway.
Conclusion
The available experimental evidence strongly suggests that amlodipine besylate and amlodipine camsylate are equally effective in protecting neurons from oxidative stress-induced death.[2] Both salt forms achieve this by mitigating the downstream effects of oxidative stress, namely by bolstering pro-survival signaling pathways (PI3K/Akt) and inhibiting pro-apoptotic pathways (caspase activation).[2] For researchers and drug development professionals, this indicates that the choice between these two salt forms for neuroprotective applications may not depend on differential efficacy but rather on other pharmaceutical properties such as stability, bioavailability, or manufacturing considerations. Further studies in more complex in vivo models of neurological disease would be beneficial to confirm these in vitro findings.
References
In Vitro Bioequivalence of Amlodipine Tablet Brands: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro bioequivalence of different brands of amlodipine (B1666008) tablets, a widely prescribed medication for hypertension and angina. The following sections present a comprehensive overview of the critical quality attributes and comparative dissolution profiles, supported by experimental data and detailed methodologies, to aid in research and development.
Comparative Analysis of Physicochemical Properties
The quality of amlodipine tablets is determined by several critical physicochemical parameters. The data summarized below is compiled from various studies evaluating innovator and generic brands.
Table 1: Comparison of Physicochemical Quality Control Parameters for 5 mg Amlodipine Tablets
| Brand/Product | Hardness ( kg/cm ²) | Friability (%) | Disintegration Time (minutes) | Drug Content (%) |
| Innovator (Norvasc®) | - | - | - | - |
| Generic A | - | < 1%[1] | 4.37[1][2] | 92.58[3] |
| Generic B | 3.0[1][2] | 0.91[1][2] | 3.05[1][2] | 92.58[3] |
| Generic C | - | < 1%[1] | - | - |
| Generic D | - | < 1%[1] | - | - |
| Generic E | 8.7[1][2] | 0.10[1][2] | - | - |
Note: A hyphen (-) indicates data not available in the cited sources.
Comparative In Vitro Dissolution Profiles
Dissolution testing is a critical in vitro method to predict the in vivo performance of a drug product. Amlodipine is a Biopharmaceutics Classification System (BCS) class 1 drug, signifying high solubility and high permeability. For such drugs, in vitro dissolution studies can be a surrogate for in vivo bioequivalence studies. The following tables summarize the dissolution data of various amlodipine tablet brands in different pH media, simulating the gastrointestinal tract.
Table 2: Percentage of Amlodipine Dissolved at Different Time Points in pH 1.2 Medium (Simulated Gastric Fluid)
| Time (minutes) | Innovator (Ref) (%) | Generic A (%) | Generic B (%) |
| < 15 | 101.6[4] | 98.5[4] | 89.9[4] |
Table 3: Percentage of Amlodipine Dissolved at Different Time Points in pH 4.5 and pH 6.8 Media (Simulated Intestinal Fluid)
| pH | Time (minutes) | Innovator (Ref) (%) | Generic A (%) | Generic B (%) |
| 4.5 | 30 | < 85[4] | < 85[4] | < 85[4] |
| 6.8 | 30 | < 85[4][5] | < 85[4] | < 85[4][5] |
Note: At pH 4.5 and 6.8, several studies reported that drug release was less than 85% within 30 minutes for both innovator and generic products.[4][5]
Experimental Protocols
Dissolution Testing
This test evaluates the rate and extent to which the active pharmaceutical ingredient (API) dissolves from the tablet.
-
Dissolution Media:
-
Temperature: 37 ± 0.5 °C.[4]
-
Sampling Times: Aliquots (e.g., 5 mL) are withdrawn at predetermined time intervals such as 5, 10, 15, 20, 30, 45, and 60 minutes.[4][6] The withdrawn volume is immediately replaced with fresh medium.[6]
-
Analysis: The amount of dissolved amlodipine is determined by UV-Vis spectrophotometry at a wavelength of approximately 239 nm or 240 nm.[1][2][4]
Impurity Analysis by High-Performance Liquid Chromatography (HPLC)
This method is used to identify and quantify any impurities present in the amlodipine tablets.
-
Chromatographic System:
-
Mobile Phase: A mixture of 0.04 M sodium dihydrogen phosphate (B84403) monohydrate (pH 4.0) and ethanol (B145695) (60:40 v/v).[8][9]
-
Sample Preparation:
-
Twenty tablets are weighed and finely powdered.
-
A portion of the powder equivalent to a specific amount of amlodipine (e.g., 10 mg) is transferred to a volumetric flask.
-
The powder is dissolved in the mobile phase, assisted by ultrasonication for about 15 minutes.[8]
-
The solution is diluted to the mark with the mobile phase.
-
Prior to injection, the solution is filtered through a 0.45 µm filter.[8]
-
-
Forced Degradation Studies: To ensure the method's selectivity, forced degradation studies are performed under acidic, alkaline, and oxidative conditions.[8][9]
Visualized Experimental Workflow
The following diagram illustrates the typical workflow for an in vitro bioequivalence study of amlodipine tablets.
Caption: Workflow for In Vitro Bioequivalence Study of Amlodipine Tablets.
References
- 1. Quality Assurance and In-vitro Bioequivalence Analysis of Amlodipine Besylate Tablets - STM Open Library [catalog.article4pub.com]
- 2. researchgate.net [researchgate.net]
- 3. dissolutiontech.com [dissolutiontech.com]
- 4. dissolutiontech.com [dissolutiontech.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. uspnf.com [uspnf.com]
- 8. researchgate.net [researchgate.net]
- 9. scilit.com [scilit.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Amlodipine's Antihypertensive Efficacy: A Comparative Analysis with Other Calcium Channel Blockers
Amlodipine (B1666008), a third-generation dihydropyridine (B1217469) calcium channel blocker (CCB), is a widely prescribed agent for the management of hypertension and chronic stable angina. Its efficacy and safety profile have been extensively evaluated in numerous clinical trials, often in comparison with other members of the CCB class. This guide provides an objective comparison of amlodipine's performance against other prominent CCBs, supported by experimental data, detailed methodologies, and visualizations of the underlying signaling pathways.
Efficacy in Blood Pressure Reduction
Clinical studies have consistently demonstrated amlodipine's potent and sustained antihypertensive effects. When compared to other dihydropyridine CCBs, its efficacy is generally comparable, though some differences in onset of action and side effect profiles are observed.
Table 1: Comparative Efficacy of Amlodipine vs. Lercanidipine (B1674757) in Essential Hypertension
| Parameter | Amlodipine | Lercanidipine | Reference |
| Mean Systolic BP Reduction | -21.8 mmHg | -21.8 mmHg | |
| Mean Diastolic BP Reduction | -11.1 mmHg | -11.0 mmHg | |
| Response Rate | Similar between both treatments | Similar between both treatments | |
| Normalization Rate | Similar between both treatments | Similar between both treatments |
Table 2: Comparative Efficacy of Amlodipine vs. Felodipine (B1672334) ER in Mild to Moderate Hypertension
| Parameter | Amlodipine (mean daily dose 7.4 mg) | Felodipine ER (mean daily dose 11.2 mg) | Reference |
| Mean Office Systolic BP Reduction | -15.3 mmHg | -13.4 mmHg | |
| Mean Office Diastolic BP Reduction | -12.9 mmHg | -11.8 mmHg | |
| Mean 24h Ambulatory Systolic BP Reduction | -16.3 mmHg | -11.6 mmHg | |
| Mean 24h Ambulatory Diastolic BP Reduction | -9.6 mmHg | -10.0 mmHg |
Table 3: Comparative Efficacy of Amlodipine vs. Nifedipine (B1678770) GITS in Sustained Hypertension
| Parameter | Amlodipine (5-10 mg/day) | Nifedipine GITS (30-60 mg/day) | Reference |
| Mean Clinic Systolic BP Reduction | -15.7 mmHg | -15.5 mmHg | |
| Mean Clinic Diastolic BP Reduction | Not specified | Not specified | |
| Mean 24h Ambulatory Systolic BP Reduction | -10.3 mmHg | -10.9 mmHg | |
| Mean 24h Ambulatory Diastolic BP Reduction | -6.5 mmHg | -6.3 mmHg |
Tolerability and Adverse Effect Profile
While generally well-tolerated, amlodipine is associated with certain class-specific side effects, primarily related to its vasodilatory properties. The incidence of these adverse events can differ when compared to other CCBs.
Table 4: Incidence of Common Adverse Events
| Adverse Event | Amlodipine | Lercanidipine | Felodipine ER | Nifedipine GITS | Reference |
| Pedal Edema | 19% | 9% | Not specified | Not specified | |
| Headache | Similar to Felodipine ER | Not specified | More frequent than Amlodipine | Not specified | |
| Flushing | Similar to Felodipine ER | Not specified | More frequent than Amlodipine | Not specified |
Experimental Protocols
The data presented in this guide are derived from randomized, double-blind, parallel-group clinical trials. Below are generalized methodologies representative of these studies.
Amlodipine vs. Lercanidipine for Essential Hypertension
-
Study Design: A prospective, double-blind, parallel-group, randomized controlled trial.
-
Participants: 100 patients with essential hypertension.
-
Procedure: Patients were randomized into two groups of 50. One group received lercanidipine 10 mg once daily, and the other received amlodipine 5 mg once daily for 12 weeks. Blood pressure was monitored at 2, 4, 8, and 12 weeks. If the target blood pressure of 140/90 mmHg was not achieved, the dose was titrated at 4 and 8 weeks. Tolerability was assessed by monitoring adverse drug reactions and laboratory parameters.
Amlodipine vs. Felodipine ER for Mild to Moderate Hypertension
-
Study Design: A double-blind, double-dummy, randomized, comparative study.
-
Participants: 118 patients with mild to moderate essential hypertension.
-
Procedure: Patients were randomized to receive either felodipine ER (5, 10, or 20 mg) or amlodipine (5 or 10 mg) once daily for 12 weeks. Office blood pressure was measured at baseline and after 4, 6, 8, and 12 weeks. 24-hour ambulatory blood pressure monitoring (ABPM) was conducted at baseline, on day 1, and at the end of the study.
Amlodipine vs. Nifedipine GITS for Sustained Hypertension
-
Study Design: A multicenter, prospective, double-blind, randomized, parallel-group study.
-
Participants: Patients with mild to moderate essential hypertension.
-
Procedure: Following a 2 to 4-week single-blind placebo run-in period, patients were randomly assigned to receive either nifedipine GITS (30 mg once daily) or amlodipine (5 mg once daily). A double-dummy technique was used to maintain blinding. The initial treatment period was 4 to 8 weeks, with potential dose titration to 60 mg for nifedipine GITS and 10 mg for amlodipine. The primary efficacy endpoint was the change from baseline in trough sitting diastolic and systolic blood pressure.
Mechanism of Action and Signaling Pathways
Amlodipine and other dihydropyridine calcium channel blockers exert their therapeutic effects by inhibiting the influx of extracellular calcium ions through L-type voltage-gated calcium channels in vascular smooth muscle cells and cardiac myocytes. This leads to peripheral arterial vasodilation and a subsequent reduction in blood pressure.
Caption: Signaling pathway of dihydropyridine calcium channel blockers.
The binding of amlodipine to the L-type calcium channel inhibits the influx of calcium into the vascular smooth muscle cell. This reduction in intracellular calcium concentration prevents the activation of calmodulin and subsequently myosin light chain kinase (MLCK). As a result, the phosphorylation of the myosin light chain is inhibited, leading to smooth muscle relaxation, vasodilation, and a decrease in peripheral vascular resistance, which ultimately lowers blood pressure.
A Guide to Cross-Validation of Amlodipine Analytical Methods Between Laboratories
For Researchers, Scientists, and Drug Development Professionals
The successful transfer of an analytical method from a developing laboratory to a receiving laboratory is critical for ensuring consistent and reliable results throughout the lifecycle of a drug product. This guide provides a framework for the cross-validation of analytical methods for amlodipine (B1666008), a widely used calcium channel blocker. By establishing clear protocols and acceptance criteria, laboratories can ensure the continued validity of analytical data.
This guide outlines the common analytical techniques used for amlodipine quantification, presents their validation parameters from various studies, and details the experimental protocols. Furthermore, it illustrates the logical workflow for method transfer and the interplay of different validation parameters.
Experimental Protocols
The most prevalent analytical methods for the quantification of amlodipine in pharmaceutical formulations are High-Performance Liquid Chromatography (HPLC) and Ultraviolet (UV) Spectroscopy.
1. High-Performance Liquid Chromatography (HPLC) Method
The HPLC method offers high specificity and is the most common technique for amlodipine analysis.
-
Standard Solution Preparation: A standard stock solution is typically prepared by dissolving a known amount of Amlodipine Besylate working standard in a suitable solvent, often the mobile phase itself. This stock solution is then serially diluted to create calibration standards of varying concentrations. For instance, a stock solution of 100 µg/ml can be prepared, from which dilutions ranging from 5 µg/ml to 30 µg/ml are made.
-
Sample Preparation: For tablet dosage forms, a number of tablets (e.g., twenty) are weighed and finely powdered to ensure homogeneity.[1] An amount of powder equivalent to a single dose (e.g., 5 mg or 10 mg of amlodipine) is accurately weighed and transferred to a volumetric flask.[1][2] The powder is then dissolved in a diluent, which is often the mobile phase, and sonicated to ensure complete dissolution of the active pharmaceutical ingredient (API).[1][2] The resulting solution is filtered through a membrane filter (e.g., 0.45 µm) to remove any particulate matter before injection into the HPLC system.[1]
-
Chromatographic Conditions:
-
Mobile Phase: A common mobile phase composition is a mixture of acetonitrile, methanol, and a buffer solution (e.g., potassium dihydrogen orthophosphate or triethylamine (B128534) adjusted to a specific pH, typically around 3.0 with orthophosphoric acid).[3][4][5] The ratios of these components are optimized to achieve good separation and peak shape. For example, a ratio of 15:35:50 (acetonitrile:methanol:buffer) has been reported.[3]
-
Stationary Phase (Column): A C18 column is the most frequently used stationary phase for amlodipine analysis.[3][4][6][7] Common dimensions are 250 mm x 4.6 mm with a 5 µm particle size.[4][7]
-
Flow Rate: The flow rate is typically set at 1.0 ml/min.[3][4][6]
-
Detection: UV detection is commonly employed, with the wavelength set at or near the absorption maximum of amlodipine, which is around 237-240 nm.[3][4][6]
-
Column Temperature: The analysis is often performed at ambient or a controlled temperature, for example, 30°C.[3]
-
2. UV Spectroscopy Method
UV spectroscopy provides a simpler and faster method for amlodipine quantification, although it is less specific than HPLC.
-
Standard Solution Preparation: A stock solution of amlodipine is prepared in a suitable solvent, such as methanol. This stock solution is then diluted to prepare a series of solutions with known concentrations.
-
Sample Preparation: Similar to the HPLC method, a portion of the powdered tablet is accurately weighed, dissolved in the solvent (e.g., methanol), sonicated, and filtered.[1]
-
Analysis: The absorbance of the standard and sample solutions is measured at the wavelength of maximum absorbance (λmax) for amlodipine, which is typically observed around 336-338 nm in methanol.[1] The concentration of amlodipine in the sample is then determined by comparing its absorbance with that of the standard solution.
Data Presentation: Comparison of Analytical Method Validation Parameters
The following tables summarize the validation parameters for amlodipine analytical methods as reported in various studies. These parameters are crucial for establishing the performance of a method and are the basis for setting acceptance criteria during cross-validation.
Table 1: HPLC Method Validation Parameters for Amlodipine
| Parameter | Reported Range/Value | Source |
| Linearity Range | 0.8 - 24 µg/mL | [2] |
| 35 - 105 µg/mL | [6] | |
| 50% to 150% of test concentration | [3] | |
| 80 - 120 µg/mL | [5] | |
| Correlation Coefficient (R²) | > 0.999 | [2] |
| 0.99996 | [6] | |
| 0.9999 | [3] | |
| 0.9999 | [5] | |
| Precision (%RSD) | ||
| - System Precision | 0.41% | [6] |
| 0.33% | [3] | |
| - Method Precision | 0.58% | [6] |
| 0.34% | [3] | |
| - Intermediate Precision | < 1% | [2] |
| 0.17% | [3] | |
| 0.022% (Inter-day) | [4] | |
| Accuracy (% Recovery) | 99.50 - 99.91% | [6][8] |
| 100.29% | [3] | |
| 104.7 ± 1.82% | [4] | |
| 98 - 102% | [5] | |
| Limit of Detection (LOD) | 0.0204496 µg/mL | [4] |
| Limit of Quantitation (LOQ) | 0.0674 µg/mL | [4] |
Table 2: UV Spectroscopy Method Validation Parameters for Amlodipine
| Parameter | Reported Range/Value | Source |
| Linearity Range | 2.5 - 10 µg/mL | [9] |
| Accuracy (% Recovery) | 80 - 120% | [1] |
| Precision (%RSD) | 0.56% | [1] |
| Limit of Detection (LOD) | 0.27 µg/mL | [1] |
| 0.020 µg/mL | [9] | |
| Limit of Quantitation (LOQ) | 0.10 µg/mL | [9] |
Mandatory Visualizations
The following diagrams illustrate the key workflows and logical relationships in the cross-validation of analytical methods.
Caption: Workflow for Inter-Laboratory Method Transfer.
Caption: Interdependence of Analytical Method Validation Parameters.
References
- 1. iscientific.org [iscientific.org]
- 2. Development and Validation of an HPLC Method Using an Experimental Design for Analysis of Amlodipine Besylate and Enalapril Maleate in a Fixed-dose Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eijppr.com [eijppr.com]
- 4. japer.in [japer.in]
- 5. scispace.com [scispace.com]
- 6. jddtonline.info [jddtonline.info]
- 7. jchr.org [jchr.org]
- 8. researchgate.net [researchgate.net]
- 9. journals.indexcopernicus.com [journals.indexcopernicus.com]
Amlodipine Monotherapy vs. Combination Therapy in Preclinical Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of amlodipine (B1666008) monotherapy versus combination therapy in preclinical models of hypertension and cardiovascular disease. The information presented is collated from various preclinical studies, with a focus on experimental data to support the findings.
Efficacy in Preclinical Models: A Quantitative Comparison
Combination therapies involving amlodipine have consistently demonstrated superior efficacy in preclinical models compared to amlodipine monotherapy, particularly in blood pressure reduction and prevention of end-organ damage. The following tables summarize the quantitative data from key preclinical studies in spontaneously hypertensive rats (SHR) and Dahl salt-sensitive (SS) rats, two widely used models of hypertension.
Blood Pressure Reduction
The addition of an angiotensin-converting enzyme (ACE) inhibitor or an angiotensin II receptor blocker (ARB) to amlodipine treatment results in a synergistic or additive effect on blood pressure reduction.
| Animal Model | Treatment Groups | Dose (mg/kg/day) | Duration | Mean Arterial Pressure (MAP) Reduction (mmHg) | Systolic Blood Pressure (SBP) Reduction (mmHg) | Diastolic Blood Pressure (DBP) Reduction (mmHg) | Reference |
| Spontaneously Hypertensive Rats (SHR) | Amlodipine | 0.5 (i.v.) | Acute | - | - | - | |
| Benazeprilat (ACEi) | 10 (i.v.) | Acute | - | - | - | ||
| Amlodipine + Benazeprilat | 0.5 + 10 (i.v.) | Acute | Greater than monotherapy | - | - | ||
| Amlodipine | 1 |
Amlodipine Salt Forms: A Comparative Analysis for Pharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals
Amlodipine (B1666008), a long-acting calcium channel blocker, is a widely prescribed medication for the management of hypertension and angina. While the therapeutic efficacy is attributed to the amlodipine moiety, the selection of an appropriate salt form is a critical decision in pharmaceutical development. This choice significantly influences the drug's physicochemical properties, stability, and manufacturability, which in turn affect its bioavailability and overall therapeutic performance. This guide provides a comparative analysis of various amlodipine salt forms, supported by experimental data and detailed methodologies to aid researchers in making informed decisions.
Physicochemical Properties: A Comparative Overview
The selection of a salt form can modulate key physicochemical parameters such as solubility, melting point, and hygroscopicity. While amlodipine besylate is the most commonly used form, other salts like maleate, camsylate, and orotate (B1227488) have been developed to potentially offer advantages in specific formulation scenarios.
Table 1: Comparative Physicochemical Properties of Amlodipine Salt Forms
| Property | Amlodipine Besylate | Amlodipine Maleate | Amlodipine Camsylate | Amlodipine Orotate |
| Molecular Weight ( g/mol ) | 567.1 | 524.95 | 640.7 | 565.5 |
| Melting Point (°C) | 199-201 | 178-179 | Data not readily available | 223-225 (S-enantiomer) |
| Solubility (Water) | Slightly soluble | Data not readily available | Amorphous form is 3-5 times more soluble than crystalline besylate | Data not readily available |
| Solubility (pH 1.2) | 0.38 ± 0.017 mg/mL | Data not readily available | Data not readily available | Data not readily available |
| Solubility (pH 4.5) | 0.31 ± 0.005 mg/mL | Data not readily available | Data not readily available | Data not readily available |
| Solubility (pH 6.8) | 0.110 ± 0.002 mg/mL | Data not readily available | Data not readily available | Data not readily available |
| Hygroscopicity | Anhydrous form is hygroscopic, but hydrates are stable | Data not readily available | Generally non-hygroscopic | Non-hygroscopic |
Note: Data for other salt forms such as mesylate, adipate, and nicotinate (B505614) are not as readily available in comparative literature.
Stability Under Stress Conditions
The inherent stability of a drug substance is a critical factor for ensuring the safety and efficacy of the final pharmaceutical product. Forced degradation studies are essential to identify potential degradation pathways and to develop stability-indicating analytical methods.
Table 2: Comparative Stability of Amlodipine Besylate under ICH Stress Conditions
| Stress Condition | Reagents and Duration | % Degradation | Major Degradation Products |
| Acid Hydrolysis | 0.1 M HCl, 3 days, ambient temperature | Significant (e.g., 60%) | Impurity D (a pyridine (B92270) derivative) |
| Base Hydrolysis | 0.1 M NaOH, 3 days, ambient temperature | 43% | Unspecified degradation products |
| Oxidative | 3% H₂O₂, 3 days, ambient temperature | 20% | Impurity D |
| Thermal | 105°C, 3 days | Minimal to none | - |
| Photolytic | 1.2 million lux hours (Vis) & 200 W-h/m² (UV) | 5% | Unspecified degradation products |
Note: Comparative quantitative degradation data for other amlodipine salt forms under identical stress conditions is limited in the public domain.
Experimental Protocols
Detailed and robust experimental protocols are fundamental to generating reliable and comparable data for salt form selection.
Protocol 1: Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method
This method is designed to separate and quantify amlodipine from its potential degradation products.
1. Chromatographic Conditions:
- Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
- Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.05 M phosphate (B84403) buffer at pH 3.0) and an organic solvent (e.g., a mixture of methanol (B129727) and acetonitrile). A typical ratio could be 50:35:15 (v/v/v) of buffer:methanol:acetonitrile.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 237 nm.
- Column Temperature: 35°C.
2. Standard and Sample Preparation:
- Standard Stock Solution: Accurately weigh and dissolve a known amount of amlodipine salt reference standard in the mobile phase to obtain a concentration of approximately 1 mg/mL.
- Working Standard Solution: Dilute the stock solution with the mobile phase to a final concentration of about 20 µg/mL.
- Sample Solution (for forced degradation): Subject the amlodipine salt to stress conditions (as detailed in Table 2). After the specified duration, neutralize the solution if necessary, and dilute with the mobile phase to a theoretical concentration of 20 µg/mL of amlodipine.
3. Procedure:
- Equilibrate the HPLC system with the mobile
Validating a UPLC-MS/MS Method for Amlodipine Quantification in Human Plasma: A Comparative Guide
For researchers, scientists, and drug development professionals, the robust validation of bioanalytical methods is paramount for accurate pharmacokinetic and bioequivalence studies. This guide provides a comprehensive comparison of a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of amlodipine (B1666008) in human plasma against alternative analytical techniques. The experimental data and protocols presented herein support the superior sensitivity, selectivity, and throughput of the UPLC-MS/MS approach.
Amlodipine, a widely prescribed calcium channel blocker for the treatment of hypertension and angina, requires sensitive and reliable quantification methods for clinical and research applications. While various analytical techniques exist, UPLC-MS/MS has emerged as the gold standard due to its high sensitivity and specificity. This guide details the validation of a UPLC-MS/MS method and compares its performance with other established methods, providing a clear rationale for its adoption in regulated bioanalysis.
Comparative Performance of Amlodipine Quantification Methods
The following table summarizes the key performance parameters of the validated UPLC-MS/MS method compared to alternative analytical techniques for the quantification of amlodipine in human plasma.
| Parameter | UPLC-MS/MS | HPLC-Fluorescence | HPLC-UV | Gas Chromatography (GC) | Spectrofluorimetry |
| Linearity Range (ng/mL) | 0.05 - 20.725[1][2] | 2.5 - 100 | 10 - 500 | 1 - 50 | 100 - 12500 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.05 - 0.302[1][2] | 2.5 | 10 | 1 | 100[3] |
| Precision (%RSD) | < 15%[2][4] | < 15% | < 15% | < 20% | < 15% |
| Accuracy (%Bias) | ± 15%[2][4] | ± 15% | ± 15% | ± 20% | ± 15% |
| Sample Preparation | Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE)[2][5] | LLE or SPE | LLE or SPE | Derivatization may be required | LLE |
| Run Time (minutes) | 2 - 5[6] | 10 - 20 | 10 - 20 | 15 - 30 | N/A |
| Selectivity | High (based on mass-to-charge ratio) | Moderate | Low | Moderate | Low |
Experimental Protocols
Detailed methodologies for the validated UPLC-MS/MS method are provided below. These protocols adhere to the guidelines set forth by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) for bioanalytical method validation.[7][8][9][10][11]
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 500 µL of human plasma in a polypropylene (B1209903) tube, add 50 µL of internal standard working solution (e.g., amlodipine-d4).
-
Add 100 µL of 0.1 M NaOH and vortex for 30 seconds.
-
Add 3 mL of extraction solvent (e.g., ethyl acetate (B1210297) or a mixture of tert-butyl methyl ether and ethyl acetate (1:1 v/v)).[5][6]
-
Vortex for 10 minutes, followed by centrifugation at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase and inject 5-20 µL into the UPLC-MS/MS system.[1]
Chromatographic Conditions
-
UPLC System: Waters ACQUITY UPLC or equivalent
-
Column: Acquity UPLC HSS C18 (100 × 2.1 mm, 1.7 μm) or equivalent[4]
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B52724) (B).
-
Column Temperature: 40°C
-
Autosampler Temperature: 10°C
Mass Spectrometric Conditions
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex API 4000 or Waters Xevo TQD)
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode[4]
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Amlodipine: m/z 409.2 → 238.1[1]
-
Amlodipine-d4 (IS): m/z 413.2 → 238.1
-
-
Source Parameters: Optimized for maximum signal intensity (e.g., curtain gas, collision gas, ion spray voltage, and temperature).[2]
Method Validation Workflow
The following diagram illustrates the key stages involved in the validation of the UPLC-MS/MS method for amlodipine in human plasma.
Caption: Workflow for UPLC-MS/MS method validation.
Conclusion
The presented UPLC-MS/MS method for the quantification of amlodipine in human plasma demonstrates superior performance in terms of sensitivity, selectivity, and throughput when compared to alternative methods like HPLC with UV or fluorescence detection, and GC.[3][12] The detailed validation parameters and experimental protocols provided in this guide confirm its suitability for regulated bioanalytical studies, ensuring the generation of reliable data for pharmacokinetic assessments and clinical trials. The robustness and efficiency of this method make it the recommended choice for drug development professionals and researchers.
References
- 1. Determination of Amlodipine in Human Plasma by LC-MS/MS and Its Bioequivalence Study in Healthy Chinese Subjects [scirp.org]
- 2. Development and Validation of a LC-MS/MS Method for the Simultaneous Estimation of Amlodipine and Valsartan in Human Plasma: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. Determination of amlodipine, indapamide and perindopril in human plasma by a novel LC-MS/MS method: Application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Establishment and Validation of High-Performance Liquid Chromatography-Tandem Mass Spectrometry for Simultaneous Assessment of Amlodipine and Indapamide in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ema.europa.eu [ema.europa.eu]
- 9. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. FDA 2018 Bioanalytical Method Validation - A Practical Assessment - Quinta Analytica [quinta.cz]
- 11. fda.gov [fda.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to Accuracy and Precision in Amlodipine Quantitative Analysis
For researchers, scientists, and professionals in drug development, the accurate and precise quantification of active pharmaceutical ingredients (APIs) like amlodipine (B1666008) is paramount for ensuring product quality, safety, and efficacy. This guide provides a comparative overview of common analytical techniques used for the quantitative analysis of amlodipine, with a focus on accuracy and precision. The information presented is supported by experimental data from various studies, offering a valuable resource for method selection and development.
The primary methods discussed include High-Performance Liquid Chromatography (HPLC), often coupled with UV or mass spectrometry detectors, and UV-Visible Spectrophotometry. Each method presents distinct advantages and limitations regarding sensitivity, specificity, and complexity.
Comparative Analysis of Analytical Methods
The following tables summarize the performance characteristics of different analytical methods for amlodipine quantification, focusing on accuracy (expressed as % recovery) and precision (expressed as % Relative Standard Deviation, %RSD).
Table 1: Comparison of UV-Visible Spectrophotometry Methods
| Method | Linearity (µg/mL) | Accuracy (% Recovery) | Precision (%RSD) | Wavelength (λmax) | Reference |
| UV-Visible Spectrophotometry | 2–10 | 99.79 - 100.33 | Intra-day: 0.84, Inter-day: 0.79 | 239 nm | [1] |
| UV-Visible Spectrophotometry | 5-25 | 99.80 | - | 366 nm | [2] |
| UV-Visible Spectrophotometry | 5-30 | 98.8 | Intra-day: 99.98, Inter-day: 99.99 | 281 nm | |
| UV-Visible Spectrophotometry | 10-35 | >98 | <2 | 238 nm | [3] |
| UV-Visible Spectrophotometry | - | 99.5 - 101.6 | Intra-day: 0.56, Inter-day: 0.26 | 334-336 nm | [4] |
Table 2: Comparison of High-Performance Liquid Chromatography (HPLC) Methods
| Method | Linearity Range | Accuracy (% Recovery) | Precision (%RSD) | Column & Mobile Phase | Reference |
| RP-HPLC | 25-200 µg/mL | >97 | - | C18, Phosphate (B84403) buffer (pH 3.0) & Methanol (B129727)/buffer mix | [5] |
| RP-HPLC | 0.5-8 µg/mL | 104.7 ± 1.82 | Intra-day: 0.025, Inter-day: 0.022 | C18, Acetonitrile (B52724):Potassium dihydrogen orthophosphate buffer:Methanol | [6] |
| RP-HPLC | 50% to 150% of test concentration | 100.29 | System: 0.33, Method: 0.34, Intermediate: 0.17 | C18, Acetonitrile:Methanol:Triethylamine solution | [7] |
| RP-HPLC | 10-30 µg/mL | >98 | <2 | RP18, 0.1% ortho-phosphoric acid (pH 3.0):Acetonitrile | [3] |
| RP-HPLC | 0.5–5 µg/mL | 98.90–100.15 | 0.3794 | C18, Acetonitrile:Methanol:Phosphate buffer (pH 3) | |
| RP-HPLC | 2-12 µg/mL | 100.18 ± 1.38 | 99.29 | C18, Ammonium (B1175870) acetate (B1210297) buffer (pH 5.5):Acetonitrile | [8] |
Table 3: Comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods
| Method | Linearity Range (ng/mL) | Accuracy (%) | Precision (%CV) | Extraction Method | Reference |
| LC-MS/MS | 0.05 - 20 | High | High | Liquid-liquid extraction | |
| LC-MS/MS | 0.02 - 20 | 96.7 - 102.4 | Intra-batch: 1.30 - 5.56, Inter-batch: 0.57 - 3.75 | Solid phase extraction | [9] |
| LC-MS/MS | 0.2 - 20 | Intra-day bias: ≤13.6, Inter-day bias: ≤11.2 | Intra-day: ≤14.4, Inter-day: ≤13.7 | - | [10] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing results. Below are summaries of the experimental protocols for the key analytical techniques.
UV-Visible Spectrophotometric Method
A common and straightforward method for amlodipine quantification involves UV-Visible spectrophotometry. The general workflow is as follows:
-
Standard Solution Preparation: A stock solution of amlodipine besylate is prepared in a suitable solvent, such as methanol or a buffer solution. This is followed by serial dilutions to create a range of standard concentrations.
-
Sample Preparation: For tablet dosage forms, a number of tablets are weighed and finely powdered. A quantity of powder equivalent to a specific amount of amlodipine besylate is dissolved in the same solvent as the standard, sonicated, and filtered.[4]
-
Spectrophotometric Measurement: The absorbance of both the standard and sample solutions is measured at the wavelength of maximum absorbance (λmax), which is typically around 239 nm or 366 nm depending on the solvent and method.[2]
-
Quantification: The concentration of amlodipine in the sample is determined by comparing its absorbance to a calibration curve generated from the standard solutions.
High-Performance Liquid Chromatography (HPLC) Method
HPLC offers greater specificity and is widely used for the analysis of amlodipine in pharmaceutical formulations. A typical RP-HPLC workflow is outlined below:
-
Mobile Phase Preparation: A suitable mobile phase is prepared, often a mixture of a buffer solution (e.g., phosphate or ammonium acetate buffer) and an organic solvent like acetonitrile or methanol.[6][8] The pH of the buffer is a critical parameter.
-
Standard and Sample Preparation: As with the UV method, stock solutions of the standard and sample are prepared in the mobile phase or a compatible solvent.[7]
-
Chromatographic Separation: The prepared solutions are injected into the HPLC system. The separation is typically achieved on a C18 reversed-phase column.[6][7][8]
-
Detection: The eluent is monitored by a UV detector at a specific wavelength, commonly 237 nm or 240 nm.[5][6][7]
-
Data Analysis: The peak area of amlodipine in the chromatogram is used for quantification against a calibration curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
For bioanalytical studies requiring high sensitivity and selectivity, such as determining amlodipine levels in human plasma, LC-MS/MS is the method of choice.
-
Sample Preparation (Plasma): This is a critical step and often involves protein precipitation followed by liquid-liquid extraction or solid-phase extraction to isolate the analyte from the complex biological matrix.[9] An internal standard is typically added at the beginning of this process.
-
Chromatographic Separation: Similar to HPLC, a reversed-phase column is used for separation.
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a mass spectrometer. Amlodipine is ionized (commonly using electrospray ionization - ESI) and specific precursor-to-product ion transitions are monitored in Multiple Reaction Monitoring (MRM) mode for highly selective quantification.
-
Data Analysis: The peak area ratio of the analyte to the internal standard is used to construct a calibration curve and determine the concentration of amlodipine in the plasma samples.
Conclusion
The choice of an analytical method for the quantitative analysis of amlodipine depends on the specific requirements of the study. UV-Visible spectrophotometry offers a simple, cost-effective, and rapid option for routine quality control of pharmaceutical formulations, demonstrating good accuracy and precision. HPLC methods provide enhanced specificity and are the workhorse for quality control, stability studies, and formulation development, with numerous validated methods showing excellent accuracy and precision.[5][6][7] For bioanalytical applications where low detection limits and high selectivity are essential, LC-MS/MS is the gold standard, capable of accurately and precisely measuring amlodipine concentrations in complex biological matrices like plasma.[9] This guide provides a foundation for researchers to compare and select the most appropriate analytical technique for their amlodipine quantification needs.
References
- 1. researchgate.net [researchgate.net]
- 2. ijpcbs.com [ijpcbs.com]
- 3. Determination of amlodipine in pharmaceutical dosage forms by liquid chromatography and ultraviolet spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iscientific.org [iscientific.org]
- 5. Stability-indicating RP-HPLC method development and validation for the quantification of amlodipine besylate and valsartan tablets in solid oral dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. japer.in [japer.in]
- 7. eijppr.com [eijppr.com]
- 8. longdom.org [longdom.org]
- 9. Application of an LC–MS/MS method for the analysis of amlodipine, valsartan and hydrochlorothiazide in polypill for a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Amlodipine's Anti-Cancer Profile: A Comparative Analysis Across Diverse Cancer Cell Lines
For Immediate Release
A growing body of preclinical evidence suggests that amlodipine (B1666008), a widely prescribed calcium channel blocker for hypertension, exhibits significant anti-cancer properties across a variety of cancer cell lines. This comparative guide synthesizes key findings on the cytotoxic and mechanistic effects of amlodipine, offering researchers, scientists, and drug development professionals a comprehensive overview of its potential as a repurposed anti-cancer agent. The data presented herein is collated from multiple independent studies, providing a broad perspective on amlodipine's efficacy and modes of action.
Quantitative Analysis of Amlodipine's Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values of amlodipine in various cancer cell lines as reported in the literature. These values demonstrate a dose-dependent inhibitory effect of amlodipine on the proliferation of cancer cells.
| Cancer Type | Cell Line | IC50 (µM) | Reference |
| Non-Small Cell Lung Cancer | A549 | 9.641 | [1] |
| Non-Small Cell Lung Cancer | A549 | 23 | [2][3][4] |
| Non-Small Cell Lung Cancer | H1299 | 25.66 | [2][3][4] |
| Breast Cancer | MDA-MB-231 | 8.66 | [5] |
| Breast Cancer | MCF-7 | 12.60 | [5] |
| Breast Cancer | MCF-7 | 166.6 (µg/mL) | [6] |
| Colorectal Cancer | HCT116 | 27.17 | [7] |
| Colorectal Cancer | SW480 | 37.69 | [7] |
Mechanistic Insights into Amlodipine's Anti-Cancer Effects
Amlodipine's anti-proliferative effects are not solely due to cytotoxicity but are also a result of its influence on key cellular processes such as cell cycle progression and apoptosis.
Cell Cycle Arrest
Multiple studies have demonstrated that amlodipine can induce cell cycle arrest, primarily at the G0/G1 or G1 phase.[1][7][8] This is a crucial mechanism for halting the uncontrolled proliferation of cancer cells.
-
In human epidermoid carcinoma A431 cells , amlodipine treatment (20-30µM for 24h) led to an accumulation of cells in the G1 phase.[8] This was associated with decreased phosphorylation of the retinoblastoma protein (pRB), reduced levels of cyclin D1 and cyclin-dependent kinase 4 (CDK4), and an increased expression of the CDK inhibitor p21(Waf1/Cip1).[8]
-
In non-small cell lung cancer A549 cells , amlodipine was also found to induce G0/G1 phase cell cycle arrest.[1] The mechanism involved the downregulation of cyclin D1 and p-Rb, and the upregulation of p21 and p27.[1]
-
In colorectal cancer cells (HCT116 and SW480) , amlodipine treatment (50 µM for 48h) similarly resulted in G1 phase accumulation.[7]
Induction of Apoptosis
Amlodipine has been shown to induce apoptosis, or programmed cell death, in several cancer cell lines.
-
In breast cancer cells (MDA-MB-231) , amlodipine treatment led to a significant increase in caspase-3/7 activity, which are key executioners of apoptosis.[5] This was accompanied by the downregulation of the anti-apoptotic protein Bcl-2.[5]
-
In esophageal carcinoma cells , amlodipine was found to induce apoptosis through endoplasmic reticulum (ER) stress.[9]
-
Studies have also indicated amlodipine's ability to promote apoptosis in colon adenocarcinoma, lymphoma, and glioblastoma cell lines.[10]
Impact on Cellular Signaling Pathways
Amlodipine exerts its anti-cancer effects by modulating several critical signaling pathways that are often dysregulated in cancer. The inhibition of these pathways disrupts cancer cell proliferation, survival, and invasion.
EGFR-Mediated Pathways
The epidermal growth factor receptor (EGFR) is a key driver of tumor growth and progression. Amlodipine has been shown to inhibit EGFR signaling.
-
In A549 lung cancer cells , amlodipine was found to attenuate the phosphoinositide 3-kinase (PI3K)/Akt and Raf/MEK/extracellular signal-regulated kinase (ERK) pathways by inhibiting EGFR phosphorylation.[1][11]
-
Similarly, in human epidermoid carcinoma A431 cells , amlodipine suppresses the phosphorylation of the EGFR.
-
In glioblastoma stem cells , amlodipine promotes the degradation of EGFR, leading to the downregulation of its downstream pro-survival pathways.[12]
Other Key Pathways
-
ERK1/2 Pathway : In breast cancer cells, the anti-proliferative and anti-invasive effects of amlodipine were associated with the downregulation of phosphorylated ERK1/2.[5][13]
-
TGF-beta Pathway : In gastric cancer cells, amlodipine's cytotoxic effects have been linked to the inhibition of the MAP kinase and TGF-beta pathways.[14]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the studies of amlodipine's effects on cancer cells.
Cell Viability Assay (MTT Assay)
-
Cell Seeding : Cancer cells are seeded in 96-well plates at a specific density (e.g., 1x10^4 cells/well) and allowed to adhere overnight.[3]
-
Drug Treatment : The cells are then treated with various concentrations of amlodipine (e.g., 1 to 50 µM) or a vehicle control (DMSO) for a specified duration (e.g., 48 or 72 hours).[1][6]
-
MTT Addition : After the treatment period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for a few hours.
-
Formazan (B1609692) Solubilization : The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement : The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis : Cell viability is calculated as a percentage of the control, and the IC50 value is determined from the dose-response curve.
Cell Cycle Analysis (Flow Cytometry)
-
Cell Treatment and Harvesting : Cells are treated with amlodipine for a specified time, then harvested by trypsinization and washed with phosphate-buffered saline (PBS).
-
Fixation : The cells are fixed in cold 70% ethanol (B145695) and stored at -20°C.
-
Staining : The fixed cells are washed and then stained with a solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry : The DNA content of the stained cells is analyzed using a flow cytometer.
-
Data Analysis : The percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) is determined using appropriate software.
Western Blotting
-
Protein Extraction : Cells are lysed in RIPA buffer, and the total protein concentration is determined using a BCA protein assay kit.[1]
-
SDS-PAGE : Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[1]
-
Protein Transfer : The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.[1]
-
Blocking and Antibody Incubation : The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk) and then incubated with primary antibodies against the proteins of interest overnight at 4°C. Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection : The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizing the Molecular Mechanisms
The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by amlodipine and a typical experimental workflow.
References
- 1. Frontiers | Anticancer Effects of Amlodipine Alone or in Combination With Gefitinib in Non-Small Cell Lung Cancer [frontiersin.org]
- 2. Metabolomic Analysis, Antiproliferative, Anti-Migratory, and Anti-Invasive Potential of Amlodipine in Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Amlodipine inhibits proliferation, invasion, and colony formation of breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 7. researchgate.net [researchgate.net]
- 8. G1 cell cycle arrest by amlodipine, a dihydropyridine Ca2+ channel blocker, in human epidermoid carcinoma A431 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Amlodipine-induced inhibition of NFAT-2 nuclear translocation and its utility as an additive to immune checkpoint inhibitor - International Journal of Molecular and Immuno Oncology [ijmio.com]
- 11. Anticancer Effects of Amlodipine Alone or in Combination With Gefitinib in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Amlodipine exerts inhibitory effects against glioma stem cells through degrading EGFR and down-regulating its downstream pro-survival pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. dergipark.org.tr [dergipark.org.tr]
Amlodipine Salts: A Comparative Analysis of Besylate and Maleate Interchangeability
A definitive guide for researchers and drug development professionals on the chemical, pharmacological, and clinical equivalence of amlodipine (B1666008) besylate and amlodipine maleate (B1232345), supported by experimental data and detailed protocols.
The selection of a salt form for an active pharmaceutical ingredient (API) is a critical decision in drug development, influencing key properties such as solubility, stability, and bioavailability. Amlodipine, a widely prescribed dihydropyridine (B1217469) calcium channel blocker for the management of hypertension and angina, is most commonly formulated as a besylate salt. However, other salt forms, including amlodipine maleate, have been developed. This guide provides a comprehensive evaluation of the interchangeability of amlodipine besylate and amlodipine maleate, presenting a comparative analysis of their physicochemical properties, pharmacokinetic profiles, and the underlying experimental methodologies.
Physicochemical Properties: A Comparative Overview
The choice of the salt form can significantly impact the physicochemical characteristics of a drug. While both amlodipine besylate and maleate are salts of the same active moiety, their properties exhibit some distinctions. Amlodipine besylate is noted for its good solubility, stability, non-hygroscopicity, and processability, making it highly suitable for pharmaceutical formulations. It is slightly soluble in water and sparingly soluble in ethanol. In contrast, amlodipine maleate has been associated with some concerns regarding inherent instability.
| Property | Amlodipine Besylate | Amlodipine Maleate | Reference |
| Molecular Weight | 567.1 g/mol | 524.96 g/mol (calculated) | |
| Solubility | Slightly soluble in water, freely soluble in methanol | Data not consistently reported, but generally considered soluble | |
| Stability | Good stability, non-hygroscopic | Concerns about inherent instability | |
| Processability | Superior anti-adhesion properties | Less favorable anti-adhesion properties compared to besylate |
Pharmacokinetic Equivalence: A Review of Bioequivalence Studies
Multiple clinical studies have been conducted to compare the pharmacokinetic profiles of amlodipine besylate and amlodipine maleate, with the overwhelming consensus being that the two salt forms are bioequivalent. This indicates that they deliver the same amount of active amlodipine to the bloodstream over the same period of time, and therefore can be used interchangeably in clinical practice.
A pivotal open-label, randomized, two-period crossover study involving healthy volunteers demonstrated that the plasma profiles of amlodipine were virtually superimposable for the maleate and besylate salt formulations. Key pharmacokinetic parameters such as the area under the plasma concentration-time curve (AUC) and the maximum plasma concentration (Cmax) showed no statistically significant differences between the two salts.
| Pharmacokinetic Parameter | Amlodipine Besylate (10 mg) | Amlodipine Maleate (10 mg) | Statistical Significance | Reference |
| AUCt (ng·h/mL) | 279.8 ± 65.3 | 285.4 ± 70.9 | Not Statistically Different | |
| AUCinf (ng·h/mL) | 305.6 ± 75.8 | 312.5 ± 82.1 | Not Statistically Different | |
| Cmax (ng/mL) | 6.4 ± 1.5 | 6.5 ± 1.6 | Not Statistically Different | |
| Tmax (h) | 7.9 ± 2.1 | 7.6 ± 1.9 | Not Statistically Different | |
| t1/2 (h) | 45.8 ± 10.2 | 46.5 ± 11.3 | Not Statistically Different |
These findings strongly suggest that the plasma kinetics of amlodipine are dependent on the properties of the amlodipine molecule itself, rather than the specific salt form used.
Experimental Protocols
To ensure the robustness and reproducibility of the bioequivalence findings, standardized and validated experimental protocols are essential. Below are detailed methodologies for the key experiments cited in the comparison of amlodipine besylate and maleate.
Bioequivalence Study Protocol
A typical bioequivalence study for amlodipine salts follows a randomized, crossover design.
-
Study Design: An open-label, randomized, two-period, two-sequence crossover study is conducted.
-
Subjects: A cohort of healthy, non-smoking adult volunteers are enrolled. The number of subjects is determined by power calculations to ensure statistical significance.
-
Dosing: Subjects receive a single oral dose of either the test product (amlodipine maleate) or the reference product (amlodipine besylate) in each study period. A washout period of at least 14 days separates the two dosing periods to ensure complete elimination of the drug from the body.
-
Blood Sampling: Venous blood samples are collected at predetermined time points before and after drug administration (e.g., 0, 1, 2, 4, 6, 8, 12, 24, 48, 72, 96, 120, and 144 hours post-dose).
-
Plasma Analysis: Plasma concentrations of amlodipine are determined using a validated bioanalytical method, typically Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: The pharmacokinetic parameters (AUCt, AUCinf, Cmax, Tmax, and t1/2) are calculated from the plasma concentration-time data for each subject and formulation.
-
Statistical Analysis: The 90% confidence intervals for the ratio of the geometric means of the test and reference products for AUC and Cmax are calculated. For bioequivalence to be concluded, these confidence intervals must fall within the predetermined range of 80-125%.
Bioanalytical Method: LC-MS/MS for Amlodipine Quantification
The quantification of amlodipine in plasma samples is a critical step in bioequivalence studies. A validated LC-MS/MS method provides the necessary sensitivity and specificity.
-
Sample Preparation:
-
To a plasma sample (e.g., 0.5 mL), an internal standard (IS) is added.
-
The sample is subjected to liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analyte and IS from plasma proteins and other interfering substances. For LLE, an organic solvent like ethyl acetate (B1210297) is used. For SPE, a suitable cartridge is employed.
-
The organic layer is separated, evaporated to dryness, and the residue is reconstituted in the mobile phase.
-
-
Chromatographic Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system is used.
-
Column: A C18 analytical column is typically employed for separation.
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., ammonium (B1175870) acetate or formic acid) is used as the mobile phase. The composition can be isocratic or a gradient.
-
Flow Rate: A constant flow rate is maintained.
-
-
Mass Spectrometric Conditions:
-
MS System: A triple quadrupole mass spectrometer is used for detection.
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly used.
-
Detection: The analysis is performed in the Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. Specific precursor-to-product ion transitions for amlodipine and the IS are monitored.
-
-
Quantification: A calibration curve is constructed by plotting the peak area ratio of the analyte to the IS against the nominal concentration of the calibration standards. The concentrations of amlodipine in the unknown samples are then determined from this calibration curve.
Mechanism of Action and Signaling Pathway
Amlodipine's therapeutic effects are primarily mediated through its action as a calcium channel blocker. It inhibits the influx of calcium ions through L-type voltage-gated calcium channels in vascular smooth muscle cells and cardiac muscle cells. This leads to vasodilation and a reduction in blood pressure.
The signaling pathway involves the following key steps:
-
Blockade of L-type Calcium Channels: Amlodipine binds to and blocks the L-type calcium channels on the cell membrane of vascular smooth muscle cells.
-
Reduced Calcium Influx: This blockade prevents the influx of extracellular calcium into the cell.
-
Decreased Intracellular Calcium: The reduced influx leads to a decrease in the intracellular calcium concentration.
-
Reduced Calmodulin Activation: Calcium ions normally bind to calmodulin, activating it. With lower intracellular calcium, calmodulin activation is reduced.
-
Inhibition of Myosin Light Chain Kinase (MLCK): Activated calmodulin activates MLCK. Reduced calmodulin activation leads to decreased MLCK activity.
-
Decreased Myosin Light Chain Phosphorylation: MLCK phosphorylates the myosin light chains, a crucial step for muscle contraction. With reduced MLCK activity, there is less phosphorylation of myosin light chains.
-
Smooth Muscle Relaxation: The dephosphorylated myosin light chains are unable to interact with actin, leading to relaxation of the vascular smooth muscle.
-
Vasodilation and Reduced Blood Pressure: The relaxation of vascular smooth muscle results in vasodilation (widening of blood vessels), which in turn lowers peripheral vascular resistance and reduces blood pressure.
Beyond its primary mechanism, amlodipine has also been shown to interfere with mitogenic signaling pathways, such as the ERK1/2 pathway, which may contribute to its long-term cardiovascular benefits.
A Comparative Guide to the Statistical Analysis of Amlodipine Bioequivalence Utilizing the f2 Similarity Factor
This guide provides a comprehensive comparison of methodologies and data for determining the bioequivalence of amlodipine (B1666008) formulations, with a specific focus on the application of the f2 similarity factor. The content is intended for researchers, scientists, and professionals in the field of drug development.
Data Presentation: In Vitro Dissolution and f2 Factor Comparison
The bioequivalence of generic amlodipine products is often assessed through comparative in vitro dissolution studies against a reference product. The similarity of the dissolution profiles is quantitatively measured using the f2 similarity factor. An f2 value between 50 and 100 indicates that the two dissolution profiles are similar.[1][2]
Below are summary tables from various studies comparing the dissolution of different amlodipine besylate 5 mg tablet formulations.
Table 1: Dissolution Profile Comparison of Generic Amlodipine Formulations at pH 1.2
| Time (minutes) | Reference Product (% Dissolved) | Generic A (% Dissolved) | Generic B (% Dissolved) |
| 5 | 85.2 | 82.1 | 78.5 |
| 10 | 95.8 | 93.4 | 89.2 |
| 15 | 101.6 | 98.5 | 89.9 |
| 20 | 102.1 | 99.2 | 92.3 |
| 30 | 102.5 | 100.1 | 95.1 |
| 45 | 102.8 | 100.5 | 96.8 |
| 60 | 103.0 | 100.8 | 97.2 |
Data adapted from a study on the in vitro bioequivalence of 5 mg amlodipine besylate tablets.[3] Note: At pH 1.2, all formulations released more than 85% of the drug in under 15 minutes, which often exempts the need for f2 calculation.[3][4]
Table 2: Dissolution Profile and f2 Factor Comparison at pH 4.5 and 6.8
| Formulation | Dissolution Medium | f2 Similarity Factor |
| Generic A vs. Reference | Acetate Buffer (pH 4.5) | 54.3 |
| Generic B vs. Reference | Acetate Buffer (pH 4.5) | 54.2 |
| Generic A vs. Reference | Phosphate Buffer (pH 6.8) | 64.3 |
| Generic B vs. Reference | Phosphate Buffer (pH 6.8) | 51.2 |
These f2 values, all falling within the 50-100 range, suggest that the generic formulations are bioequivalent to the reference product under these conditions.[3]
Table 3: Comparative Dissolution of Amlodipine Tablets from Different Brands in pH 6.8
| Time (minutes) | Innovator (% Dissolved) | Generic Product 1 (% Dissolved) | Generic Product 2 (% Dissolved) | Generic Product 3 (% Dissolved) |
| 10 | 45 | 42 | 55 | 38 |
| 15 | 65 | 60 | 72 | 55 |
| 20 | 78 | 75 | 85 | 68 |
| 30 | 88 | 85 | 92 | 80 |
| 45 | 95 | 92 | 96 | 88 |
This table illustrates the variability that can be observed between different generic products when compared to the innovator. The f2 factor would be calculated for each generic product against the innovator to determine similarity.[2][5]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in amlodipine bioequivalence studies.
1. In Vitro Dissolution Testing
This test evaluates the rate and extent to which the active pharmaceutical ingredient (API), amlodipine, dissolves from the tablet into a liquid medium.
-
Apparatus: USP Apparatus 2 (Paddle Method) is commonly used.[3]
-
Dissolution Media: To simulate the pH conditions of the gastrointestinal tract, dissolution is typically performed in multiple media[5]:
-
0.1 N HCl (pH 1.2)
-
Acetate Buffer (pH 4.5)
-
Phosphate Buffer (pH 6.8)
-
-
Volume of Medium: 900 mL is a frequently used volume.[3] Some studies may use 500 mL.[5]
-
Temperature: The temperature of the dissolution medium is maintained at 37 ± 0.5 °C.[3]
-
Rotation Speed: The paddle rotation speed is typically set at 50 or 75 rpm.[5][6] A speed of 100 rpm has also been used to prevent the formation of cones at the bottom of the vessel.[3]
-
Sampling: Aliquots (e.g., 5 mL or 10 mL) of the dissolution medium are withdrawn at predetermined time intervals (e.g., 5, 10, 15, 20, 30, 45, and 60 minutes).[3] An equivalent volume of fresh, pre-warmed medium is replaced after each sampling to maintain a constant volume.[1]
-
Sample Analysis: The withdrawn samples are filtered (e.g., through a 0.45-μm membrane filter) and the concentration of dissolved amlodipine is determined using a validated analytical method, such as UV-Vis spectrophotometry (at a wavelength of approximately 239 nm) or High-Performance Liquid Chromatography (HPLC).[3][7]
2. f2 Similarity Factor Calculation
The f2 similarity factor is a model-independent mathematical approach used to compare the dissolution profiles of a test and a reference product.[2]
The formula for the f2 factor is: f2 = 50 * log{[1 + (1/n) * Σ(Rt - Tt)^2]^(-0.5) * 100}
Where:
-
n is the number of time points at which dissolution was measured.
-
Rt is the mean percentage of the reference product dissolved at time t.
-
Tt is the mean percentage of the test product dissolved at time t.
For two dissolution profiles to be considered similar, the f2 value should be between 50 and 100.[1]
Visualizations
Experimental Workflow for Amlodipine Bioequivalence Determination
Caption: Workflow for amlodipine bioequivalence testing.
Logical Relationship of the f2 Factor Calculation
Caption: Logical flow for calculating the f2 similarity factor.
References
- 1. In vitro comparative quality evaluation of different brands of Amlodipine Tablets Commercially available in Jimma Town, South-western Ethiopia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dissolutiontech.com [dissolutiontech.com]
- 3. dissolutiontech.com [dissolutiontech.com]
- 4. japsonline.com [japsonline.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. scispace.com [scispace.com]
- 7. journals.kabarak.ac.ke [journals.kabarak.ac.ke]
Safety Operating Guide
Proper Disposal of Amlodipine Mesylate: A Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of amlodipine (B1666008) mesylate is a critical component of laboratory safety and chemical management. For researchers, scientists, and drug development professionals, adherence to proper disposal protocols is not only a matter of regulatory compliance but also a reflection of a commitment to minimizing environmental impact and upholding workplace safety. This guide provides essential, step-by-step information for the proper disposal of amlodipine mesylate in a laboratory setting.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. All personnel handling the compound for disposal must be equipped with the appropriate Personal Protective Equipment (PPE) to prevent exposure.[1]
Required Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or other protective eyeglasses as described by OSHA's eye and face protection regulations.[1]
-
Skin Protection: Use appropriate protective gloves and a lab coat to prevent skin contact.[1][2]
-
Respiratory Protection: If there is a risk of dust formation, a NIOSH/MSHA-approved respirator should be used.[1]
In the event of a spill, contain the source if it is safe to do so. Use a damp cloth or a filtered vacuum to clean up dry solids to minimize dust generation.[3] Place the collected material in a labeled, sealed container for disposal.[3]
Regulatory Framework for Pharmaceutical Waste
The disposal of pharmaceutical waste, including this compound, is regulated by multiple federal agencies to protect public health and the environment.[4] Key regulatory bodies in the United States include:
-
Environmental Protection Agency (EPA): The EPA governs the disposal of hazardous waste pharmaceuticals under the Resource Conservation and Recovery Act (RCRA).[4][5][6] In 2019, the EPA finalized a new rule, Subpart P, which provides healthcare-specific requirements for managing hazardous waste pharmaceuticals and prohibits their disposal down drains.[5]
-
Drug Enforcement Administration (DEA): The DEA regulates the disposal of controlled substances to prevent diversion.[6] While this compound is not a controlled substance, it is crucial to be aware of DEA regulations for other pharmaceuticals in the laboratory.
Step-by-Step Disposal Procedure for this compound
The preferred method for the disposal of this compound is through a licensed professional waste disposal service.[1] This ensures that the compound is managed in compliance with all federal, state, and local regulations.
Step 1: Waste Characterization Determine if the this compound waste is considered hazardous. While not typically listed as a P- or U-listed hazardous waste under RCRA, it is essential to check local and state regulations which may be more stringent.[6] Amlodipine is known to be very toxic to aquatic life with long-lasting effects.[1]
Step 2: Segregation and Containerization Properly segregate this compound waste from other chemical waste streams.
-
Use secure, leak-proof, and clearly labeled containers.
-
While specific color-coding can vary, a common practice is to use black containers for RCRA hazardous pharmaceutical waste and blue or white containers for non-RCRA pharmaceutical waste.
Step 3: On-Site Handling and Storage Store the waste containers in a designated, well-ventilated area, away from incompatible materials.[2][7] The storage area should be secure to prevent unauthorized access.
Step 4: Arrange for Professional Disposal Contact a licensed hazardous waste disposal company to arrange for pickup and transport. These companies will ensure the waste is taken to a permitted treatment, storage, and disposal facility (TSDF). The most common and required treatment for hazardous pharmaceutical waste is incineration.[4][5]
Prohibited Disposal Methods:
-
DO NOT flush this compound down the toilet or drain.[1] Water treatment facilities are often not equipped to remove such pharmaceuticals from the water supply.[1]
-
DO NOT dispose of this compound in the regular trash unless specifically permitted by local regulations and after rendering it inert. For household quantities, the FDA recommends mixing the medication with an undesirable substance like coffee grounds or cat litter before placing it in a sealed container in the trash.[8][9][10] However, this is not the recommended procedure for the larger quantities typically found in a laboratory setting.
Quantitative Data on Amlodipine Properties and Hazards
| Property | Value | Citation(s) |
| Physical State | Solid, Crystalline (White to Off-white) | [1] |
| CAS Number | 111470-99-6 (besylate) | [2] |
| Acute Toxicity (Oral) | Toxic if swallowed | [1] |
| Eye Damage | Causes serious eye damage | [1] |
| Environmental Hazard | Very toxic to aquatic life with long-lasting effects | [1] |
| Persistence in Environment | Degrades in the environment | [11] |
| Bioaccumulation Potential | Low | [11] |
| Chronic Toxicity | High | [11] |
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: this compound Disposal Workflow for Laboratories.
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. cdn.pfizer.com [cdn.pfizer.com]
- 4. danielshealth.com [danielshealth.com]
- 5. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 6. sdmedwaste.com [sdmedwaste.com]
- 7. moehs.com [moehs.com]
- 8. dea.gov [dea.gov]
- 9. fda.gov [fda.gov]
- 10. How to Dispose of Unused Medicine Responsibly to Protect the Environment | Pfizer [pfizer.com]
- 11. Amlodipine - Janusinfo.se [janusinfo.se]
Personal protective equipment for handling Amlodipine mesylate
Essential Safety and Handling Guide for Amlodipine Mesylate
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedural steps and data are designed to ensure the safe handling and disposal of this active pharmaceutical ingredient (API).
Occupational Exposure Limits
Engineering controls and work practices should be the primary methods for minimizing exposure. All quantitative data regarding exposure limits should be strictly adhered to in the laboratory environment.
| Parameter | Value | Source |
| Pfizer Occupational Exposure Limit (OEL), 8-Hour Time-Weighted Average (TWA) | 100 µg/m³ | [1] |
| MOEHS Occupational Exposure Band | Band 3 (0.01 - 0.1 mg/m³) | [2] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is critical to minimize the risk of exposure and ensure a safe laboratory environment.
Preparation and Pre-Handling
-
Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.
-
Ensure Proper Ventilation: All handling of this compound powder should occur in a well-ventilated area.[2][3] Use of a certified chemical fume hood or a ventilated balance enclosure is required for weighing and transferring powder to minimize dust generation and accumulation.[1][4]
-
Assemble Personal Protective Equipment (PPE): Before entering the handling area, don the appropriate PPE as detailed in the following section.
-
Prepare Spill Kit: Ensure an appropriate spill kit is readily available.
Handling the Compound
-
Avoid All Personal Contact: This includes inhalation and contact with skin and eyes.[4]
-
Weighing and Transfer: Handle the solid form carefully to prevent the generation of dust. Use tools and techniques that minimize aerosolization.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Prohibited Actions: Do not eat, drink, or smoke in the area where this compound is handled.[2][3]
Post-Handling Procedures
-
Decontamination: Thoroughly clean all surfaces, glassware, and equipment that have come into contact with the compound. A damp cloth or a filtered vacuum should be used for cleaning spills of dry solids.[1]
-
PPE Removal: Remove PPE in the designated area, avoiding cross-contamination. Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse.[5]
-
Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after removing PPE.[1][3]
Personal Protective Equipment (PPE) Requirements
The selection of appropriate PPE is based on the potential for exposure. The following are the minimum requirements for handling this compound powder.
| Protection Type | Specification | Rationale and Citations |
| Eye Protection | Chemical safety goggles or safety glasses with side shields.[2][3] A face shield may be required for supplementary protection during bulk handling.[4] | Prevents eye contact with airborne particles or splashes. Causes serious eye damage.[3][6][7] |
| Skin Protection | Wear suitable protective clothing.[2] Impervious gloves (e.g., Nitrile or Viton™) are required.[3][4] Consider double-gloving.[4] | Avoids skin contact.[1][3] |
| Respiratory Protection | A NIOSH/MSHA-approved respirator with a P3 filter is required if dust is generated or if the Occupational Exposure Limit (OEL) is exceeded.[1][2] | Protects against inhalation of the active pharmaceutical ingredient, which is harmful if swallowed and may cause organ damage through prolonged or repeated exposure.[3] |
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental release and ensure regulatory compliance.
Chemical Waste
-
Primary Method: The recommended method for disposal is through a licensed professional waste disposal service.[7]
-
Waste Collection: Collect all waste this compound in a clearly labeled, sealed, and appropriate container for disposal.[1]
-
Environmental Precaution: Avoid release to the environment.[1][2] Amlodipine is very toxic to aquatic life with long-lasting effects.[7]
-
Prohibited Disposal: DO NOT flush this compound down the toilet or drain.[7] Water treatment facilities are not equipped to remove such pharmaceuticals from the water supply.[7]
-
In-House Deactivation (if professional service is unavailable): Mix the compound with an unappealing, inert substance such as cat litter or used coffee grounds.[7][8] Place the mixture in a sealed plastic bag and dispose of it in the trash.[8]
Contaminated Material Disposal
-
PPE and Labware: All disposable items that have come into contact with this compound, including gloves, bench paper, and plasticware, must be disposed of as hazardous waste.
-
Containers: Place all contaminated materials into a labeled, sealed container for collection by a licensed waste disposal service.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
